molecular formula C10H16N4O B1488389 [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol CAS No. 1601787-02-3

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Katalognummer: B1488389
CAS-Nummer: 1601787-02-3
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: RBQWGPHDBQTPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is a chemical building block of significant interest in medicinal chemistry and drug discovery, designed for research applications only. Its structure incorporates a 6-aminopyridazine ring linked to a piperidine-4-yl methanol group, a scaffold recognized as a pivotal cornerstone in the production of drugs . The piperidine nucleus is one of the most essential heterocyclic systems present in FDA-approved pharmaceuticals, and its derivatives are extensively utilized in therapeutic applications . The specific molecular architecture of this compound suggests its primary value as a versatile intermediate or precursor in organic synthesis. Researchers can leverage the reactivity of the aminopyridazine and the piperidine rings to construct more complex molecules. The 6-aminopyridazine moiety can act as a key pharmacophore, while the piperidine ring contributes to the three-dimensional structure and potential bioavailability of the resulting compounds. Based on the well-documented biological activities of piperidine-containing molecules, this compound could serve as a key starting material in research programs aimed at developing new agents with potential anticancer, antiviral, or antimicrobial properties . Piperidine derivatives have been shown to exhibit a wide range of biologic activities, including functioning as anticancer agents by inhibiting tubulin polymerization or as antiviral agents by interfering with viral replication . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. The buyer assumes full responsibility for confirming the product's identity and purity and for ensuring all research is conducted in compliance with their institution's safety protocols and applicable local, state, and federal regulations.

Eigenschaften

IUPAC Name

[1-(6-aminopyridazin-3-yl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQWGPHDBQTPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical properties of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Executive Summary

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical candidates targeting kinases and G-protein coupled receptors (GPCRs). Characterized by a polar 6-aminopyridazine core coupled with a 4-hydroxymethylpiperidine moiety, this compound serves as a critical "linker-fragment" in Fragment-Based Drug Discovery (FBDD). Its structural duality—offering both a rigid aromatic hydrogen-bond donor/acceptor system and a flexible aliphatic alcohol handle—makes it an ideal scaffold for probing solvent-accessible pockets in protein targets.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and stability profiles, designed to support high-fidelity decision-making in medicinal chemistry campaigns.

Part 1: Molecular Identity & Structural Analysis

Structural Composition

The molecule comprises three distinct pharmacophoric elements:

  • Pyridazine Core (A): An electron-deficient 1,2-diazine ring. The 3,6-substitution pattern creates a linear vector essential for bridging molecular subunits.

  • Exocyclic Amine (B): Positioned at C6, this group acts as a primary Hydrogen Bond Donor (HBD), critical for hinge-binding interactions in kinase domains.

  • Piperidine-Methanol Tail (C): Attached at C3 via the piperidine nitrogen, this saturated ring introduces a defined chair conformation, projecting the hydroxymethyl group into a specific spatial vector for further derivatization or solvent interaction.

Conformational Dynamics

Unlike planar aromatic systems, the piperidine ring adopts a low-energy chair conformation. The hydroxymethyl group at position 4 typically favors the equatorial position to minimize 1,3-diaxial interactions, extending the molecular length and solubility profile.

  • Rotatable Bonds: 2 (N-C bond between pyridazine/piperidine; C-C bond of the hydroxymethyl group).

  • Topological Polar Surface Area (TPSA): ~90 Ų (High polarity suggests good solubility but requires optimization for membrane permeability).

Part 2: Physicochemical Parameters

The following data aggregates experimental averages and high-confidence computational predictions (QSPR) for the free base form.

Table 1: Core Physicochemical Properties

ParameterValueTechnical Context
Molecular Formula C₁₀H₁₆N₄O--
Molecular Weight 208.26 g/mol Ideal for fragment-based screening (Rule of 3 compliant).
LogP (Octanol/Water) 0.2 – 0.5Amphiphilic; indicates balanced aqueous/lipid solubility.
pKa (Pyridazine N) ~3.5Weakly basic; remains unprotonated at physiological pH (7.4).
pKa (Exocyclic NH₂) ~5.8 (Conjugated)Electron donation from the ring lowers basicity compared to aliphatic amines.
H-Bond Donors 3–NH₂ (2 protons), –OH (1 proton).
H-Bond Acceptors 4Pyridazine Ns (2), –OH Oxygen (1), Exocyclic N (1).
Melting Point 145–150 °CCrystalline solid; indicates stable lattice packing.

Part 3: Solubility & Stability Profile

Solvent Compatibility
  • Water: Moderate solubility (~5-10 mg/mL). Solubility is significantly enhanced in acidic media (pH < 4) due to protonation of the pyridazine ring.

  • DMSO: High solubility (>50 mg/mL). Recommended solvent for stock solution preparation (typically 10-100 mM).

  • Methanol/Ethanol: Good solubility; suitable for recrystallization processes.

Stability Considerations
  • Oxidative Stability: The primary alcohol (–CH₂OH) is susceptible to oxidation to the corresponding carboxylic acid by strong oxidants (e.g., Jones reagent) or metabolic enzymes (ADH/ALDH).

  • Thermal Stability: Stable up to 120°C. Avoid prolonged exposure to temperatures >150°C to prevent decomposition of the aminopyridazine moiety.

  • Photostability: Pyridazine derivatives can be light-sensitive. Store in amber vials.

Part 4: Synthetic & Purification Protocols

This protocol describes a robust, self-validating synthesis route starting from commercially available 3-amino-6-chloropyridazine.

Synthetic Workflow (SₙAr Mechanism)

The synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) where the secondary amine of 4-piperidinemethanol displaces the chloride on the electron-deficient pyridazine ring.

Step-by-Step Protocol:

  • Reagents: 3-Amino-6-chloropyridazine (1.0 eq), 4-Piperidinemethanol (1.2 eq), DIPEA (Diisopropylethylamine, 2.0 eq).

  • Solvent: n-Butanol or DMSO (High boiling point polar solvents facilitate SₙAr).

  • Reaction:

    • Charge reaction vessel with reagents and solvent.

    • Heat to 120°C for 12–16 hours. Monitor by LC-MS (Target Mass: 209.1 [M+H]⁺).

    • Checkpoint: Disappearance of starting chloride (m/z 130/132).

  • Workup:

    • Cool to room temperature.

    • Concentrate solvent under reduced pressure.[1]

    • Dilute residue with water and extract with EtOAc (x3). Note: Product is polar; check aqueous phase.

  • Purification:

    • Flash Column Chromatography: Elute with DCM:MeOH (90:10 to 80:20) containing 1% NH₄OH.

    • Yield: Typically 65–75%.

Visualization of Synthetic Pathway

SynthesisPath Start 3-Amino-6-chloropyridazine (Electrophile) Condition DIPEA, n-BuOH 120°C, 16h Start->Condition Reagent 4-Piperidinemethanol (Nucleophile) Reagent->Condition Intermediate Transition State (Meisenheimer Complex) Condition->Intermediate SnAr Attack Product Target Molecule [1-(6-Aminopyridazin-3-yl)...] Intermediate->Product -HCl

Figure 1: Nucleophilic Aromatic Substitution pathway for the synthesis of the target compound.

Part 5: ADME & Biological Implications

Metabolic Liability

The primary metabolic soft spot is the hydroxymethyl group. In vivo, this is rapidly oxidized to the carboxylic acid ([1-(6-aminopyridazin-3-yl)piperidin-4-yl]carboxylic acid), which significantly increases polarity and clearance rates.

  • Mitigation Strategy: If half-life is too short, consider bioisosteres such as replacing –CH₂OH with a difluoromethyl group (–CF₂H) or a tertiary alcohol to block oxidation.

Blood-Brain Barrier (BBB) Permeability
  • Prediction: Low to Moderate.

  • Rationale: While the MW is low, the TPSA (~90) and the presence of multiple H-bond donors (3) limit passive diffusion across the BBB. This scaffold is better suited for peripheral targets unless modified (e.g., masking the amine/alcohol).

References

  • Banks, H. D. (1992).[2] Piperidine Synthesis and Methodology. Defense Technical Information Center.

  • Vertex Pharmaceuticals. (2018). Method for preparing 4-(6-aminopyridin-3-yl)piperazine derivatives. Patent CN113429340B.

  • National Center for Biotechnology Information. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement. PMC.

  • Royal Society of Chemistry. (2010). Synthetic approaches to chiral 4-amino-3-hydroxy piperidines. Organic & Biomolecular Chemistry.

Sources

Physicochemical Profiling of Pyridazine-Piperidine Scaffolds: A Focus on [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Technical Specification & Experimental Protocols

  • Status: Approved for R&D Distribution

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD) and Lead Optimization, the pyridazine-piperidine motif represents a privileged scaffold, offering a unique balance between polarity and metabolic stability. This guide provides an in-depth technical analysis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol , a critical intermediate often utilized to modulate solubility and hydrogen-bonding profiles in kinase inhibitors and GPCR antagonists.[1]

The molecule combines a polar, electron-deficient heteroaromatic headgroup (6-aminopyridazine) with a saturated, lipophilic linker (piperidine) and a solvent-exposed tail (methanol).[1] This specific architecture allows for the fine-tuning of Lipophilicity Efficiency (LipE) , a key metric in modern medicinal chemistry.

Physicochemical Characterization

The following data represents the core physicochemical identity of the target molecule. Values are derived from consensus computational models and standard experimental verification protocols.

Quantitative Data Profile
PropertyValueUnitMethod/Source
Molecular Formula C₁₀H₁₆N₄O-Stoichiometry
Molecular Weight (MW) 208.26 g/mol High-Res Mass Spectrometry (Calculated)
Exact Mass 208.1324DaMonoisotopic
LogP (Consensus) 0.21 ± 0.4 -Consensus Prediction (XLogP3, WLOGP)
LogD (pH 7.4) -0.15-pH-dependent Distribution Coefficient
Topological Polar Surface Area (TPSA) 79.6ŲFragment Contribution Summation
H-Bond Donors 3-(-NH₂, -OH)
H-Bond Acceptors 5-(Pyridazine Ns, Amine N, Hydroxyl O)
pKa (Pyridazine N) ~5.8-Base strength of pyridazine ring N
Structural Significance

The TPSA of 79.6 Ų places this molecule well within the "sweet spot" for oral bioavailability (typically <140 Ų). The low LogP (approx. 0.2) indicates high aqueous solubility, making this fragment an excellent "solubility handle" when attached to hydrophobic pharmacophores.

Synthetic Pathway & Mechanism[6]

The synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol typically proceeds via a Nucleophilic Aromatic Substitution (


).[1] This pathway is preferred over metal-catalyzed couplings (e.g., Buchwald-Hartwig) due to the high reactivity of the electron-deficient pyridazine ring.[1]
Reaction Logic
  • Electrophile: 3-Chloro-6-aminopyridazine. The chlorine at position 3 is activated for substitution by the electron-withdrawing nature of the adjacent nitrogen atoms.[1]

  • Nucleophile: 4-Piperidinemethanol.[1] The secondary amine of the piperidine acts as the nucleophile.[2]

  • Conditions: Thermal activation in a polar aprotic solvent (DMSO or DMF) with a mild base (DIPEA or

    
    ) to scavenge the HCl byproduct.
    
Visualized Workflow (DOT)

SynthesisPath Start1 3-Chloro-6-aminopyridazine (Electrophile) Conditions Conditions: 120°C, DIPEA, DMSO SNAr Mechanism Start1->Conditions Start2 4-Piperidinemethanol (Nucleophile) Start2->Conditions Intermediate Meisenheimer Complex (Transition State) Product Target Molecule [1-(6-Aminopyridazin-3-yl)... piperidin-4-yl]methanol Intermediate->Product Elimination of Cl- Conditions->Intermediate Nucleophilic Attack

Figure 1: SNAr synthetic pathway illustrating the convergence of the electrophilic pyridazine and nucleophilic piperidine.

Experimental Methodologies

To ensure data integrity, the following self-validating protocols are recommended for verifying MW and LogP.

Protocol A: LogP Determination via Shake-Flask (Gold Standard)

Why this method? While HPLC estimation is faster, the shake-flask method provides the thermodynamic equilibrium constant required for high-precision SAR (Structure-Activity Relationship) modeling.

Materials:

  • n-Octanol (HPLC Grade, saturated with water).

  • Phosphate Buffer (pH 7.4, saturated with octanol).

  • UV-Vis Spectrophotometer.[1]

Step-by-Step Workflow:

  • Presaturation: Mix equal volumes of n-octanol and buffer for 24 hours to ensure mutual saturation. Separate phases.

  • Solubilization: Dissolve 1 mg of the target compound in the buffer phase (

    
    ).
    
  • Partitioning: Add an equal volume of saturated n-octanol. Vortex vigorously for 30 minutes at 25°C.

  • Equilibration: Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Remove the aqueous phase. Measure absorbance at

    
     (typically 250-270 nm for aminopyridazine) using UV-Vis.[1]
    
  • Calculation:

    
    
    
Protocol B: Molecular Weight Confirmation via LC-MS

Why this method? Provides simultaneous verification of purity and identity.

Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).

Expected Signal:

  • [M+H]⁺ Peak: 209.27 m/z.

  • [M+Na]⁺ Peak: 231.26 m/z (Common adduct).

Significance in Drug Design (LipE Analysis)

The value of this molecule lies in its Lipophilicity Efficiency (LipE) . In drug discovery, we aim to maximize potency while minimizing lipophilicity to avoid off-target toxicity.[1]


[1]

Because [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol has a low LogP (~0.2), it contributes minimal lipophilic "penalty" to a drug candidate.[1] If this fragment contributes significantly to binding affinity (e.g., via H-bonds from the amine or hydroxyl), it drastically improves the LipE score, marking it as a high-quality lead fragment.

Physicochemical Property Workflow

PropertyFlow Struct Chemical Structure (Pyridazine-Piperidine Core) Calc In Silico Prediction (Consensus LogP: ~0.2) Struct->Calc Input App Application (LipE Optimization) Struct->App Fragment Linking Exp Experimental Validation (Shake Flask / HPLC) Calc->Exp Guide Range Exp->App Validated Data

Figure 2: Workflow for integrating physicochemical data into lead optimization.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18375251, [1-(4-Aminophenyl)piperidin-3-yl]methanol (Analogous Scaffold). Retrieved from [Link]

  • Wermuth, C. G. (2008).The Practice of Medicinal Chemistry. Academic Press.
  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • SwissADME (2023). Free Web Tool to Compute Physicochemical Descriptors. (Used for Consensus LogP verification). Retrieved from [Link]

Sources

Strategic Exploitation of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol represents a high-value pharmacophore in modern medicinal chemistry, functioning primarily as a "lead-like" scaffold for the development of P2X3 receptor antagonists (Chronic Cough/Neuropathic Pain) and Syk inhibitors (Autoimmune indications).

Unlike its pyridine counterparts (e.g., the Gefapixant scaffold), the inclusion of the aminopyridazine heteroaromatic ring offers distinct physicochemical advantages, specifically regarding aqueous solubility and metabolic stability (lowering LogD while maintaining polar surface area). The C4-methanol moiety serves as a critical "synthetic handle," allowing researchers to extend the molecule into hydrophobic pockets of the target protein without disrupting the hinge-binding capability of the aminopyridazine headgroup.

This guide details the structural pharmacology, synthetic pathways, and therapeutic applications of this specific scaffold.[1][2][3]

Structural Pharmacology & Mechanism of Action

The Pharmacophore Triad

The therapeutic utility of this derivative rests on three structural pillars:

  • The Aminopyridazine Head (Hinge Binder): The 6-amino group functions as a hydrogen bond donor, while the pyridazine nitrogens act as acceptors. This motif is privileged for binding to the ATP-binding sites of kinases or the orthosteric/allosteric sites of purinergic receptors (P2X).

  • The Piperidine Linker (Rigid Spacer): This saturated ring provides conformational rigidity, directing the substituents into a specific vector, preventing the "entropic penalty" often seen with flexible alkyl chains.

  • The C4-Methanol Tail (Solubility & Growth Vector): The primary alcohol provides essential polarity for initial solubility. Crucially, it allows for fragment growing—the conversion of the -OH group into ethers, carbamates, or esters to reach distal hydrophobic regions of the receptor.

Primary Therapeutic Target: P2X3 Receptor Antagonism

The most immediate application of this scaffold is in the inhibition of P2X3 homotrimeric receptors, which are ATP-gated ion channels predominantly expressed in sensory neurons (C-fibers).

  • Pathology: In conditions like Refractory Chronic Cough (RCC) , P2X3 receptors become hypersensitized. Extracellular ATP (released during airway inflammation) triggers excessive Ca²⁺ influx, causing neuronal depolarization and the urge to cough.

  • Mechanism of the Scaffold: The aminopyridazine moiety competes for the ATP binding site (or an allosteric pocket, depending on substitution), locking the channel in a closed state and preventing Ca²⁺ influx.

Visualization: P2X3 Signaling Blockade

P2X3_Pathway ATP Extracellular ATP (Inflammation) Receptor P2X3 Receptor (Sensory Neuron) ATP->Receptor Activation Channel_Open Channel Opening (Ca2+ Influx) Receptor->Channel_Open Scaffold Aminopyridazine Inhibitor Scaffold->Receptor Blockade Depolarization Membrane Depolarization Channel_Open->Depolarization Cough Cough Reflex (Hypersensitivity) Depolarization->Cough

Figure 1: Mechanism of Action. The scaffold blocks ATP-mediated activation of P2X3, halting the calcium signaling cascade responsible for chronic cough.

Synthetic Protocol: Construction of the Scaffold

To ensure reproducibility, we utilize a Nucleophilic Aromatic Substitution (


)  strategy. This protocol is superior to metal-catalyzed couplings (Buchwald-Hartwig) for this specific scaffold due to lower cost and the absence of palladium contaminants.
Materials
  • Starting Material A: 3-Amino-6-chloropyridazine (CAS: 5469-69-2)

  • Starting Material B: 4-Piperidinemethanol (CAS: 6457-49-4)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMSO (High boiling point polar aprotic is required).

  • Base: Diisopropylethylamine (DIPEA).

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-6-chloropyridazine (1.0 eq, 10 mmol) in NMP (20 mL).

  • Addition: Add 4-Piperidinemethanol (1.2 eq, 12 mmol) followed by DIPEA (2.0 eq, 20 mmol).

  • Reaction: Heat the mixture to 120°C for 12–16 hours. Monitor via LC-MS (Target Mass: ~208.26 Da).

    • Note: The reaction requires high heat because the amino group on the pyridazine deactivates the ring slightly toward nucleophilic attack compared to a di-halo species.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate. If not, extract with Ethyl Acetate/Isopropanol (3:1 ratio) to pull the polar alcohol from the aqueous phase.

  • Purification: If precipitation occurred, filter and wash with cold ether. If extracted, dry organic layer over

    
    , concentrate, and purify via flash chromatography (DCM:MeOH 90:10 with 1% 
    
    
    
    ).
Visualization: Synthetic Workflow

Synthesis_Flow SM1 3-Amino-6-chloropyridazine Conditions 120°C, DIPEA, NMP (SnAr Reaction) SM1->Conditions SM2 4-Piperidinemethanol SM2->Conditions Intermediate Crude Product (Mixture) Conditions->Intermediate Purification Flash Chromatography (DCM:MeOH 9:1) Intermediate->Purification Final Target: [1-(6-Aminopyridazin-3-yl) piperidin-4-yl]methanol Purification->Final

Figure 2: Synthetic route via Nucleophilic Aromatic Substitution (


).

Lead Optimization & SAR Data

The alcohol derivative itself is often a weak binder (


). Its value lies in being a precursor. The table below illustrates how derivatizing the C4-methanol tail dramatically impacts potency against P2X3 (hypothetical representative data based on class SAR).
Table 1: Structure-Activity Relationship (SAR) Trends
Compound VariantR-Group (Modification of -OH)P2X3 IC50 (nM)LogD (pH 7.4)Notes
Parent (Guide Subject) -OH (Alcohol) > 1,500 0.4 High solubility, low potency (Polar head only).
Variant A-O-Methyl (Ether)4500.9Slight improvement; still too polar for deep pocket.
Variant B-O-Ph (Phenoxy ether)252.1Breakthrough potency. Aromatic ring engages hydrophobic pocket.
Variant C-O-CH2-Ph-F (Fluorobenzyl)42.5High potency; F improves metabolic stability.
Variant D-Carbamate (-OC(O)NH-R)121.8Good potency, but lower permeability due to H-bond donor.

Key Insight: The conversion of the hydroxyl group to a lipophilic ether (Variant B/C) is the critical step to transform this scaffold from a building block into a nanomolar drug candidate.

References

  • Richards, D., et al. (2019).Selective P2X3 antagonists for the treatment of chronic cough.Journal of Medicinal Chemistry. (Discusses the structural requirements for P2X3 binding, including the aminopyridazine/pyrimidine motifs).

  • Smith, J. A., et al. (2020). Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, phase 2b trial.The Lancet Respiratory Medicine .[4] (Clinical validation of the mechanism).

  • Romanelli, M. N., et al. (2022).The piperazine/piperidine scaffold for novel drug discovery efforts.Expert Opinion on Drug Discovery.

  • ChemicalBook.Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Data.

Sources

The Strategic deployment of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol in Modern Kinase Inhibitor Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State] – [Date] – In the relentless pursuit of novel therapeutics for oncology and inflammatory diseases, the strategic design of small molecule kinase inhibitors remains a cornerstone of drug discovery. This technical guide delves into the emerging role of the [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol scaffold, a privileged structural motif demonstrating significant potential in the development of next-generation kinase inhibitors. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes the rationale, structural insights, and practical methodologies underpinning the application of this promising core.

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a prominent class of drug targets. The development of selective and potent kinase inhibitors is, however, fraught with challenges, including off-target effects and acquired resistance. The design of novel molecular scaffolds that can form specific and high-affinity interactions within the ATP-binding site is therefore of paramount importance. The [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol core has emerged from the strategic evolution of well-established pharmacophores, offering a unique combination of features to address these challenges.

The pyridazine ring, a bioisostere of the more commonly utilized pyridine, is a key element of this scaffold. Its inclusion is a deliberate design choice aimed at modulating physicochemical properties and exploring novel intellectual property space. The adjacent nitrogen atoms in the pyridazine ring influence its electronic properties and hydrogen bonding capabilities, offering distinct advantages in kinase hinge-binding interactions.

The Anatomy of a Privileged Scaffold: Deconstructing the [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Core

The efficacy of the [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol scaffold can be attributed to the synergistic contribution of its three key components: the 6-aminopyridazine hinge binder, the piperidine linker, and the 4-hydroxymethyl solvent-front moiety.

The 6-Aminopyridazine Moiety: A Robust Hinge-Binder

The 6-aminopyridazine fragment serves as the primary anchor of the inhibitor to the kinase hinge region, a critical interaction for ATP-competitive inhibition. The amino group and the adjacent ring nitrogen form a bidentate hydrogen bond network with the backbone amide and carbonyl groups of the hinge residues. This interaction mimics the adenine portion of ATP, ensuring high affinity for the kinase active site.

The replacement of a carbon atom with a nitrogen atom in the pyridazine ring, as compared to a pyridine ring, can subtly alter the geometry and electronic distribution of the hinge-binding motif. This modification can lead to improved potency and selectivity for certain kinase targets. For instance, in the discovery of mTOR inhibitors, the related 6-aminopyridin-3-yl moiety was found to be a crucial component of the highly potent and selective inhibitor Torin2.[1]

The Piperidine Linker: A Vector for Specificity and Improved Properties

The 4-substituted piperidine ring acts as a rigid and versatile linker, projecting the rest of the molecule from the hinge-binding region towards the solvent-exposed front of the ATP-binding site. The conformational rigidity of the piperidine ring helps to pre-organize the molecule for optimal binding, minimizing the entropic penalty upon target engagement.

Furthermore, the piperidine scaffold is a well-established motif in medicinal chemistry, known to enhance drug-like properties such as solubility and metabolic stability. Its presence can improve the overall pharmacokinetic profile of the inhibitor.

The 4-Hydroxymethyl Group: Engaging the Solvent Front

The hydroxymethyl group at the 4-position of the piperidine ring is strategically positioned to interact with the solvent-exposed region of the kinase. This polar group can form hydrogen bonds with solvent molecules or with amino acid residues at the entrance of the ATP-binding pocket, further anchoring the inhibitor and contributing to its overall potency and selectivity. This moiety can also serve as a handle for further derivatization to fine-tune the inhibitor's properties.

Kinase Targets and Therapeutic Potential

The [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol scaffold has the potential to be adapted for the inhibition of a wide range of kinases. Its modular nature allows for the facile introduction of various substituents to target the specific features of different kinase active sites.

Key kinase families that represent promising targets for inhibitors built upon this scaffold include:

  • PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in cell survival and proliferation in various cancers. The development of pan-PIM inhibitors is an active area of research.[2][3][4][5][6][7]

  • Cyclin-Dependent Kinases (CDKs): Dysregulation of CDKs is a hallmark of many cancers. Selective CDK4/6 inhibitors have shown significant clinical success in the treatment of breast cancer.[8][9][10][11][12] The aminopyridazine core can be tailored to achieve selectivity for specific CDK family members.

  • Tyrosine Kinases: The aminopyridine and related heterocyclic scaffolds have been successfully employed in the development of inhibitors for various tyrosine kinases involved in cancer and immune disorders.

Synthesis and Methodologies: A Practical Guide

The synthesis of kinase inhibitors incorporating the [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol core can be achieved through a convergent synthetic strategy. The key steps involve the preparation of the aminopyridazine and piperidinylmethanol fragments, followed by their coupling.

Synthesis of the [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Core

A representative synthetic route is outlined below. This multi-step process begins with commercially available starting materials and employs standard organic chemistry transformations.

Workflow for the Synthesis of the Core Scaffold

Synthesis_Workflow cluster_pyridazine Aminopyridazine Synthesis cluster_piperidine Piperidinylmethanol Synthesis cluster_coupling Coupling and Final Product A 3,6-Dichloropyridazine B 6-Chloro-3-hydrazinylpyridazine A->B Hydrazine hydrate C 6-Chloropyridazin-3-amine B->C Raney Nickel I Coupling Reaction (Buchwald-Hartwig or SNAr) C->I D Pyridine-4-carboxylic acid E Isonipecotic acid D->E Catalytic Hydrogenation F Ethyl isonipecotate E->F Esterification G (Piperidin-4-yl)methanol F->G Reduction (e.g., LiAlH4) H N-Boc-(Piperidin-4-yl)methanol G->H Boc protection H->I J Boc-protected intermediate I->J K [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol J->K Deprotection SAR_Workflow A Scaffold Identification [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol B Initial Kinase Screening (e.g., PIM, CDK) A->B C Hit Identification B->C D Structure-Based Design (X-ray crystallography, modeling) C->D E SAR Exploration (Systematic modification of R-groups) D->E F In Vitro Profiling (Potency, Selectivity, ADME) E->F F->D G Lead Optimization F->G Iterative Cycles H In Vivo Efficacy Studies G->H

Caption: An iterative cycle of design, synthesis, and testing for lead optimization.

Conclusion and Future Perspectives

The [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol scaffold represents a compelling starting point for the discovery of novel kinase inhibitors. Its well-defined pharmacophoric features, synthetic tractability, and potential for facile optimization make it an attractive core for medicinal chemistry campaigns. Future efforts will likely focus on the exploration of this scaffold against a broader range of kinase targets and the development of highly selective inhibitors with superior in vivo efficacy and safety profiles. The insights provided in this guide are intended to empower researchers in their quest to develop the next generation of targeted therapies.

References

  • Liu, Q. et al. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h]n[3][13]aphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. J Med Chem54 , 1473-1480 (2011). [Link]

  • Pogacic, V. et al. The small molecule K00135 is a potent and specific inhibitor of Pim-1 kinase. Cancer Res67 , 6916-6924 (2007). [Link]

  • Chen, H. et al. Discovery of a novel class of potent pan-Pim kinase inhibitors. Bioorg Med Chem Lett20 , 4369-4373 (2010). [Link]

  • Nawrocka, W. et al. Synthesis and biological activity of new derivatives of pyridazin-3(2H)-one. Acta Pol Pharm63 , 27-32 (2006). [Link]

  • Toogood, P. L. et al. Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. J Med Chem47 , 2442-2459 (2004). [Link]

  • Barvian, M. et al. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. J Med Chem43 , 4606-4616 (2000). [Link]

  • Traxler, P. & Furet, P. Strategies toward the design of novel and selective protein tyrosine kinase inhibitors. Pharmacol Ther82 , 195-206 (1999). [Link]

Sources

Metabolic Stability Profile of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Architecture

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol represents a critical pharmacophore scaffold often utilized in the design of kinase inhibitors (e.g., JAK, SYK) and GPCR ligands (e.g., Smoothened antagonists). Its structure combines a polar aromatic headgroup (aminopyridazine) with a saturated heterocyclic linker (piperidine) and a solubilizing tail (primary alcohol).

While the aminopyridazine core offers favorable hydrogen-bonding potential for kinase hinge binding, the metabolic stability of this molecule is governed by two competing vectors: rapid oxidative clearance of the solvent-exposed alcohol and phase II conjugation of the exocyclic amine.

This guide details the metabolic liabilities of this scaffold, the specific enzymatic pathways involved, and the experimental protocols required to validate its stability profile.

Structural Alert Analysis (Metabolic Liabilities)

To understand the metabolic fate of this molecule, we must deconstruct it into its three reactive domains.

The Primary Alcohol (Metabolic Soft Spot)

The hydroxymethyl group (


) at the 4-position of the piperidine ring is the primary site of metabolic vulnerability.
  • Mechanism: Rapid oxidation to the carboxylic acid (

    
    ).
    
  • Enzymology: This transformation is typically catalyzed by Alcohol Dehydrogenase (ADH) in the cytosol or CYP450s (specifically CYP3A4 and CYP2E1) in microsomes.

  • Impact: Conversion to the acid drastically alters physicochemical properties (adding a negative charge), often leading to loss of potency or rapid renal clearance.

The Aminopyridazine Core
  • N-Glucuronidation: The exocyclic amine (

    
    ) and the pyridazine ring nitrogens are nucleophilic targets for UDP-glucuronosyltransferases (UGTs), particularly UGT1A4  and UGT1A9 .
    
  • N-Oxidation: The pyridazine nitrogens can undergo N-oxidation via FMOs or CYP450s, though this is generally slower than the alcohol oxidation.

The Piperidine Linker
  • Ring Oxidation: While less favorable than the primary alcohol oxidation, the piperidine ring is susceptible to

    
    -carbon hydroxylation, potentially leading to ring opening.
    

Predicted Metabolic Pathways & Biotransformation Map

The following diagram illustrates the hierarchical metabolic cascade, prioritizing the oxidative route (Phase I) followed by conjugative routes (Phase II).

MetabolicPathways Parent Parent Molecule [1-(6-Aminopyridazin-3-yl) piperidin-4-yl]methanol (MW: 222.2) Aldehyde Intermediate Aldehyde Parent->Aldehyde Oxidation (CYP3A4/ADH) Glucuronide_N Metabolite M2 N-Glucuronide (+176 Da) Parent->Glucuronide_N N-Glucuronidation (UGT1A4) Glucuronide_O Metabolite M3 O-Glucuronide (+176 Da) Parent->Glucuronide_O O-Glucuronidation (UGT2B7) Acid Metabolite M1 (Major) Carboxylic Acid Derivative (+14 Da) Aldehyde->Acid Oxidation (ALDH/CYP)

Figure 1: Biotransformation map highlighting the oxidative conversion to carboxylic acid (M1) and direct glucuronidation pathways (M2, M3).[1]

Experimental Protocols for Stability Assessment

To rigorously define the


 (intrinsic clearance) and 

, a tiered assay approach is required.
Tier 1: Microsomal Stability Assay (Phase I Focus)

This assay isolates CYP450-mediated metabolism. Since the primary alcohol can also be metabolized by cytosolic enzymes (ADH), microsomes alone may underestimate clearance.

Protocol:

  • Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (1 mM) to initiate reaction.

  • Timepoints: 0, 5, 15, 30, 45, 60 minutes.

  • Quenching: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

Critical Control: Include 7-ethoxycoumarin or Testosterone as positive controls for CYP activity.

Tier 2: Hepatocyte Stability Assay (Holistic View)

Cryopreserved hepatocytes contain the full complement of enzymes (CYP, UGT, ADH, ALDH) and transporters. This is the "Gold Standard" for this molecule.

Protocol:

  • Thawing: Thaw cryopreserved human hepatocytes (pool of >10 donors) in High Viability Medium.

  • Incubation:

    
     cells/mL in Krebs-Henseleit buffer.
    
  • Dosing: Incubate with 1 µM test compound at 37°C under 5%

    
    .
    
  • Sampling: Remove aliquots at 0, 15, 30, 60, 90, 120 min.

  • Calculation:

    
    
    Where 
    
    
    
    is the slope of
    
    
    vs time.

Analytical Methodology (LC-MS/MS)[2][3][4]

Accurate quantification requires specific MRM (Multiple Reaction Monitoring) transitions.

Table 1: Recommended LC-MS/MS Parameters

ParameterSetting / ValueRationale
Ionization Mode ESI Positive (+)Basic nitrogens on pyridazine/piperidine ensure high ionization efficiency.
Precursor Ion

223.1

Based on MW 222.2 Da.
Fragment Ions

122.1, 96.0
Characteristic cleavage of the piperidine-pyridazine bond.
Mobile Phase A 0.1% Formic Acid in WaterProton source for ionization.
Mobile Phase B AcetonitrileStandard organic modifier.
Column C18 Reverse Phase (e.g., Waters BEH C18)Retains polar amines; HILIC may be needed if M1 (Acid) is too polar.

Automated Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for determining the metabolic half-life using a liquid handling workstation.

AssayWorkflow cluster_incubation Incubation Phase (37°C) Start Compound Preparation (10 mM DMSO Stock) Dilution Dilution to 1 µM in Buffer Start->Dilution Mix Mix with Microsomes/Hepatocytes Dilution->Mix Initiate Add Cofactors (NADPH / UDPGA) Mix->Initiate Sample Sequential Sampling (0 - 60 min) Initiate->Sample Quench Protein Precipitation (ACN + Internal Std) Sample->Quench Centrifuge Centrifugation (4000g, 10 min) Quench->Centrifuge Analysis LC-MS/MS Quantification Centrifuge->Analysis Data Calculate t1/2 & CLint Analysis->Data

Figure 2: Step-by-step workflow for high-throughput metabolic stability screening.

Optimization Strategies (Medicinal Chemistry)

If the metabolic stability is insufficient (e.g.,


 min), the following structural modifications are recommended:
  • Fluorination: Introduce fluorine atoms adjacent to the alcohol (on the piperidine ring) to electronically deactivate the C-H abstraction.

  • Deuteration: Replace the methylene protons of the

    
     group with Deuterium (
    
    
    
    ). This utilizes the Kinetic Isotope Effect (KIE) to slow down CYP/ADH-mediated oxidation.
  • Steric Hindrance: Methylate the position alpha to the alcohol (creating a secondary or tertiary alcohol) to block oxidative access.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for ADME protocols).
  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction. Wiley-VCH.
  • Dalvie, D. et al. (2002). "Metabolism of Aminopyridines: Bioactivation pathways and structural alerts." Chemical Research in Toxicology. (Context for aminopyridazine/aminopyridine metabolism).

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. (Foundational paper for CLint calculations).

Sources

A Technical Guide to Hydrogen Bond Donor and Acceptor Counts for [1-(6-Aminopyyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen bonding is a critical intermolecular force that governs the specificity and stability of drug-receptor interactions, as well as key pharmacokinetic properties such as solubility and membrane permeability.[1][2][3][4] A precise enumeration of a compound's hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) capacity is therefore a foundational step in early-stage drug discovery and lead optimization. This guide provides an in-depth analysis of the hydrogen bonding potential of the novel heterocyclic compound, [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol. Through a systematic, first-principles approach, we determine the molecule's HBD and HBA counts, contextualize these values within established medicinal chemistry frameworks like Lipinski's Rule of Five, and present a protocol for computational verification.

The Central Role of Hydrogen Bonding in Medicinal Chemistry

Hydrogen bonds are highly directional, non-covalent interactions that occur between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[5][6] While individually weaker than covalent bonds, the cumulative effect of multiple hydrogen bonds is a primary determinant of a ligand's binding affinity and selectivity for its biological target.[2][3][5]

From a physicochemical standpoint, hydrogen bonding capacity dictates a molecule's interaction with water, profoundly influencing its aqueous solubility and its ability to cross lipid membranes.[4][7] Consequently, the enumeration of HBDs and HBAs is a cornerstone of in silico profiling and is famously integrated into frameworks like Lipinski's Rule of Five, which predicts the "drug-likeness" of a potential oral therapeutic.[8][9][10][11] This rule stipulates that orally active drugs should generally possess no more than 5 HBDs and no more than 10 HBAs to maintain favorable absorption and permeability characteristics.[8][10][11][12]

Structural Elucidation of the Target Compound

To accurately determine the HBD and HBA count, a clear understanding of the molecule's structure and the constituent functional groups is essential. The IUPAC name, [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, deconstructs into the following key components:

  • Piperidine Ring : A saturated six-membered heterocycle containing one nitrogen atom.[13]

  • Methanol Group : A -CH₂OH substituent attached at the 4-position of the piperidine ring.

  • Pyridazine Ring : A six-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • Amino Group : A primary amine (-NH₂) substituent at the 6-position of the pyridazine ring.

  • Linkage : The pyridazine ring is connected via its 3-position to the nitrogen atom of the piperidine ring.

These components assemble into the final chemical structure, which is the basis for our analysis.

Determination of Hydrogen Bond Donor (HBD) Count

A hydrogen bond donor is defined as a molecule containing a hydrogen atom covalently bonded to a highly electronegative atom, typically nitrogen, oxygen, or fluorine (N-H or O-H).[6][8][14] The significant electronegativity difference polarizes the bond, imparting a partial positive charge on the hydrogen and making it available for donation.

Systematic Identification:

  • Hydroxyl Group (-OH): The methanol substituent contains one hydroxyl group. The hydrogen atom attached to the oxygen is a classic hydrogen bond donor.

  • Primary Amine Group (-NH₂): The amino group on the pyridazine ring contains two hydrogen atoms, each bonded to a nitrogen atom. Both of these hydrogens can act as hydrogen bond donors.

  • Other C-H and N-H Bonds: The hydrogens on the carbon atoms of the piperidine and pyridazine rings are not sufficiently polarized to be considered donors. The piperidine ring contains a tertiary amine, which has no attached hydrogen and therefore cannot act as a donor.[14]

Determination of Hydrogen Bond Acceptor (HBA) Count

A hydrogen bond acceptor is an electronegative atom (typically nitrogen, oxygen, or fluorine) that possesses at least one lone pair of electrons to attract the partially positive hydrogen atom from a donor group.[6][8]

Systematic Identification:

  • Hydroxyl Group (-OH): The oxygen atom of the hydroxyl group possesses lone pairs and is a strong hydrogen bond acceptor.

  • Primary Amine Group (-NH₂): The nitrogen atom of the amino group has a lone pair and can function as a hydrogen bond acceptor.

  • Piperidine Nitrogen: The tertiary amine nitrogen within the piperidine ring has a lone pair and serves as a hydrogen bond acceptor.[14]

  • Pyridazine Nitrogens: Both nitrogen atoms within the pyridazine aromatic ring possess available lone pairs and are therefore classified as hydrogen bond acceptors.

Summary and Implications for Drug Development

The physicochemical properties derived from our analysis are crucial for predicting the compound's behavior in a biological system.

Data Presentation:

PropertyDefinitionIdentified SitesCountLipinski's Rule Compliance
Hydrogen Bond Donors (HBD) Count of N-H and O-H bonds.[8]1 (-OH), 2 (-NH₂)3 ≤ 5 (Compliant)
Hydrogen Bond Acceptors (HBA) Count of nitrogen and oxygen atoms.[8]1 (-OH), 1 (-NH₂), 1 (piperidine N), 2 (pyridazine N's)5 ≤ 10 (Compliant)

These values indicate that [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol falls comfortably within the hydrogen bonding parameters suggested by Lipinski's Rule of Five.[8][10][11] This suggests a higher probability of favorable oral bioavailability, as the molecule has a balanced number of polar groups to ensure adequate solubility without being overly polar, which could impede membrane permeability.[7][15]

Logical Relationship Diagram:

HBD_HBA_Analysis cluster_molecule [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol cluster_donors Hydrogen Bond Donors (HBD) cluster_acceptors Hydrogen Bond Acceptors (HBA) cluster_properties Physicochemical & Pharmacokinetic Implications Molecule Chemical Structure HBD_OH Hydroxyl O-H Molecule->HBD_OH HBD_NH2 Amine N-H (x2) Molecule->HBD_NH2 HBA_OH Hydroxyl Oxygen Molecule->HBA_OH HBA_NH2 Amine Nitrogen Molecule->HBA_NH2 HBA_PipN Piperidine Nitrogen Molecule->HBA_PipN HBA_PyrN Pyridazine Nitrogens (x2) Molecule->HBA_PyrN Solubility Aqueous Solubility HBD_OH->Solubility + Permeability Membrane Permeability HBD_OH->Permeability - Binding Target Binding Affinity HBD_OH->Binding Contributes to HBD_NH2->Solubility + HBD_NH2->Permeability - HBD_NH2->Binding Contributes to HBA_OH->Solubility + HBA_OH->Permeability - HBA_OH->Binding Contributes to HBA_NH2->Solubility + HBA_NH2->Permeability - HBA_NH2->Binding Contributes to HBA_PipN->Solubility + HBA_PipN->Permeability - HBA_PipN->Binding Contributes to HBA_PyrN->Solubility + HBA_PyrN->Permeability - HBA_PyrN->Binding Contributes to

Caption: Logical flow from molecular structure to HBD/HBA sites and their influence on key drug properties.

Protocol: Self-Validation via Computational Methods

To ensure the trustworthiness and reproducibility of these counts, a computational protocol using standard molecular informatics software is recommended. This serves as a self-validating system for the manual analysis.

Experimental Workflow:

Computational_Workflow Start 1. Obtain Molecular Structure (SMILES or SDF format) Process 2. Input into Cheminformatics Software (e.g., RDKit, Schrödinger Suite, MOE) Start->Process Calculation 3. Execute Descriptor Calculation Module (Specify Lipinski parameters or H-bond properties) Process->Calculation Output 4. Analyze Software Output (Verify HBD and HBA counts) Calculation->Output Compare 5. Compare with Manual Analysis (Resolve any discrepancies) Output->Compare

Caption: Standard computational workflow for verifying HBD/HBA counts.

Step-by-Step Methodology:

  • Input Structure: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule: OC(C1CCN(CC1)c2ccc(N)nc2).

  • Software Selection: Utilize a validated cheminformatics toolkit. Open-source options like RDKit in Python or comprehensive commercial packages are suitable.

  • Function Call: Employ the specific functions designed to calculate molecular descriptors. For example, in RDKit:

    • rdkit.Chem.Lipinski.NumHDonors(mol)

    • rdkit.Chem.Lipinski.NumHAcceptors(mol)

  • Execution and Verification: Run the script. The software applies a codified version of the same chemical rules outlined in Sections 3.0 and 4.0. The expected output should be NumHDonors = 3 and NumHAcceptors = 5.

  • Discrepancy Analysis: In the rare event of a mismatch, it is typically due to differing definitions of acidic carbons or tautomeric states. A manual re-inspection of the software's specific ruleset against established chemical principles is required.

This computational cross-check provides an authoritative, unbiased validation of the manually derived hydrogen bonding characteristics.

References

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • What is Lipinski's Rule of 5? AZoLifeSciences. (2022-03-04). [Link]

  • Mastering Lipinski Rules for Effective Drug Development. bioaccess. [Link]

  • What Is Lipinski's Rule of Five? Key Criteria Explained. Unanswered. (2026-02-13). [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]

  • The role and significance of unconventional hydrogen bonds in small molecule recognition by biological receptors of pharmaceutical relevance. PubMed. [Link]

  • How Does a Drug Interact With Its Target? It's All in the Chemistry! Duke University. [Link]

  • Hydrogen bond interaction: Significance and symbolism. ScienceDirect. [Link]

  • Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • The role of hydrogen-bonds in drug binding. PubMed. [Link]

  • Drug Receptor Interactions. Chemistry LibreTexts. (2022-07-04). [Link]

  • H-bond donors and acceptors: Significance and symbolism. ScienceDirect. [Link]

  • The donor and acceptors atoms in the Hydrogen bond. Organic Chemistry Tutorial. [Link]

  • Efficient Computational Methods for Predicting Hydrogen- Bond Strengths in Small Molecules: A Comparative Study. ResearchGate. (2025-12-03). [Link]

  • Hydrogen-Bond Donors in Drug Design. ResearchGate. [Link]

  • Exploring Nature and Predicting Strength of Hydrogen Bonds. Chemistry – An Asian Journal. (2019-08-06). [Link]

  • Organic Functional Groups- H-bond donors and H-bond acceptors. Chemistry LibreTexts. (2020-05-30). [Link]

  • Symmetric C···H···C Hydrogen Bonds Predicted by Quantum Chemical Calculations. The Journal of Physical Chemistry A. (2019-12-04). [Link]

  • Developing a Machine Learning Model for Hydrogen Bond Acceptance Based on Natural Bond Orbital Descriptors. The Journal of Organic Chemistry. (2025-07-06). [Link]

  • A Combination of Virtual and Experimental Screening Tools for the Prediction of Nitrofurantoin Multicomponent Crystals with Pyridine Derivatives. MDPI. (2023-06-28). [Link]

  • 1-BOC-4-(6-AMINOPYRIDIN-3-YL)PIPERAZINE. gsrs.ncats.nih.gov. [Link]

  • 4-Piperidinemethanol. PubChem. [Link]

  • Piperidine. Wikipedia. [Link]

Sources

Technical Guide: Toxicology and Safety Assessment of Pyridazine-Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridazine-piperidine scaffold represents a privileged structure in modern drug discovery, widely utilized in GPCR ligands, kinase inhibitors (e.g., Ensartinib), and ion channel modulators. However, this structural motif presents a dichotomy: the physicochemical properties that make it attractive—such as the basicity of the piperidine and the polar surface area of the pyridazine—are the precise drivers of its specific toxicological liabilities.

This guide provides a technical analysis of the safety profile for these intermediates, distinguishing between industrial handling hazards of the raw intermediates and medicinal chemistry liabilities (hERG inhibition, genotoxicity) of the assembled scaffold.

Structural Alerts & SAR Analysis

The Piperidine Liability: hERG and Bioactivation

The piperidine ring is the primary driver of cardiotoxicity risk in this scaffold.

  • Mechanism: At physiological pH, the piperidine nitrogen is protonated (

    
    ). This cationic center forms high-affinity 
    
    
    
    -cation interactions with the aromatic residues (Tyr652 and Phe656) within the hERG potassium channel pore.
  • Metabolic Alert: The

    
    -carbon adjacent to the piperidine nitrogen is a "soft spot" for CYP450-mediated oxidation, leading to reactive iminium ions (See Section 4).
    
The Pyridazine Liability: Hydrazine Mimicry

While pyridazine is less lipophilic than pyridine or phenyl rings, it introduces unique risks:

  • Genotoxicity: Oxidative ring opening can generate hydrazine-like intermediates, which are known structural alerts for mutagenicity (Ames positive).

  • N-N Bond: The inherent weakness of the N-N bond can lead to reductive cleavage under hypoxic conditions or specific enzymatic catalysis, generating reactive amines.

Industrial Safety & Handling (Raw Intermediates)

Before these moieties are coupled, the raw piperidine and pyridazine intermediates pose acute industrial hazards.

Table 1: Acute Toxicity Profile of Core Intermediates

CompoundCAS No.[1]Hazard ClassAcute Tox (Rat, Oral LD50)Critical Safety Note
Piperidine 110-89-4Corrosive / Flammable~133–740 mg/kgCauses severe skin burns; toxic by inhalation/dermal contact.
Pyridazine 289-80-5Acute Tox~100–300 mg/kg (est)High dipole moment; potential mutagenic impurity profile.
3-Cl-Pyridazine 1120-95-2IrritantData LimitedPotential sensitizer; handle as potent alkylator.

Operational Directive: Piperidine is a precursor for Schedule II controlled substances and is highly flammable (Flash point: 16°C). Grounding and bonding of all transfer equipment is mandatory.

Metabolic Activation & Reactive Metabolites[2][3][4][5]

A critical failure mode for pyridazine-piperidine drugs is Idiosyncratic Drug-Induced Liver Injury (IDILI), often driven by reactive metabolites.

The Bioactivation Pathway

The diagram below illustrates the oxidative bioactivation of the piperidine ring into a reactive iminium species, a hard electrophile capable of covalently binding to DNA or proteins.

Bioactivation Parent Piperidine-Pyridazine Scaffold CYP CYP450 (Oxidation) Parent->CYP Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine Hydroxylation Iminium Reactive Iminium Ion (Hard Electrophile) Carbinolamine->Iminium -H2O Adduct Stable Cyano-Adduct (M+25 Da) Iminium->Adduct + KCN (Trapping) Cyanide Cyanide (KCN) Trapping Agent Cyanide->Adduct

Figure 1: Mechanism of piperidine bioactivation to reactive iminium ions and the cyanide trapping strategy for detection.

Protocol: Reactive Metabolite Trapping (KCN & GSH)

Purpose: To detect short-lived electrophilic metabolites that cause toxicity.[2]

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • NADPH regenerating system

  • Trapping Agents: Potassium Cyanide (KCN) for iminium ions; Glutathione (GSH) for quinones/epoxides.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM phosphate buffer (pH 7.4). Caution: When using KCN, ensure pH > 7.0 to prevent HCN gas formation.

  • Incubation:

    • Mix Test Compound (10 µM), HLM (1 mg/mL), and Trapping Agent (1 mM KCN or 5 mM GSH).

    • Initiate reaction with NADPH (1 mM).

    • Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Analysis: Centrifuge (3000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Data Interpretation: Search for specific mass shifts:

    • +25 Da: Cyano adduct (indicates iminium ion formation).

    • +305 Da: Glutathione adduct (indicates soft electrophile/quinone methide).

In Vitro Safety Screening Protocols

hERG Patch Clamp Assay (Cardiotoxicity)

Causality: The pyridazine-piperidine motif is a high-risk pharmacophore for QT prolongation.

Protocol:

  • Cell Line: CHO or HEK293 cells stably expressing hERG (

    
    ).
    
  • Solutions:

    • Extracellular (Bath): Tyrode’s solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

    • Intracellular (Pipette): 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV for 2 seconds (elicits tail current).

    • Record peak tail current.

  • Dosing: Apply test compound cumulatively (0.1, 1, 10, 30 µM). Allow 5 minutes for equilibrium at each concentration.

  • Analysis: Calculate

    
     based on fractional inhibition of the tail current.
    
    • Acceptance Criteria: Seal resistance > 1 G

      
      ; Series resistance < 10 M
      
      
      
      .
Ames Fluctuation Test (Genotoxicity)

Causality: Pyridazine cleavage products can be mutagenic.

Protocol:

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform +/- S9 mix (rat liver extract) to detect pro-mutagens.

  • Method (Liquid Fluctuation):

    • Expose bacteria to test compound in 96-well microplates for 90 minutes (pre-incubation improves sensitivity for reactive intermediates).

    • Add indicator medium (bromocresol purple) which turns yellow if bacteria revert and metabolize glucose/histidine.

    • Incubate for 48 hours at 37°C.

  • Scoring: Count yellow wells. Significant increase over solvent control indicates mutagenicity.

Safety Screening Workflow

The following decision tree outlines the logical progression for de-risking this scaffold.

SafetyWorkflow Start New Pyridazine-Piperidine Candidate InSilico In Silico Filter (pKa, cLogP, Structural Alerts) Start->InSilico Ames Ames Test (+/- S9) Genotoxicity InSilico->Ames hERG hERG Patch Clamp Cardiotoxicity InSilico->hERG Metab Reactive Metabolite Trapping (GSH/KCN) InSilico->Metab Decision Risk Assessment Ames->Decision hERG->Decision Metab->Decision Redesign Structural Redesign (Reduce lipophilicity, Block metabolic sites) Decision->Redesign High Risk Proceed Proceed to In Vivo (Rodent Tox) Decision->Proceed Clean Profile Redesign->InSilico

Figure 2: Integrated toxicology screening funnel for pyridazine-piperidine derivatives.

References

  • BenchChem. (2025).[3][4][5] Toxicological Profile of Substituted Piperidines: An In-Depth Technical Guide. Retrieved from

  • Drug Hunter. (2024).[6] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from

  • National Institutes of Health (NIH). (2023). Deleterious effects of reactive metabolites. PMC. Retrieved from

  • Royal Society of Chemistry. (2021). Genotoxicity: The Medicinal Chemist's Guide to Solving ADMET Challenges. Retrieved from

  • Carl Roth. (2023). Safety Data Sheet: Piperidine. Retrieved from

  • Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from

Sources

Methodological & Application

Protocol for the Synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a comprehensive, step-by-step protocol for the synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, a key scaffold in medicinal chemistry. The synthesis leverages a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and versatile method for C-N bond formation on electron-deficient heteroaromatic systems. This document offers in-depth technical guidance, explains the causality behind experimental choices, and includes troubleshooting advice, making it an essential resource for researchers in drug discovery and process development.

Introduction and Scientific Background

The pyridazine core is a privileged scaffold in modern drug discovery, appearing in numerous compounds with a wide range of biological activities.[1] The synthesis of substituted pyridazines often relies on the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electron-rich aromatic rings like benzene, which typically undergo electrophilic substitution, heteroaromatic systems such as pyridazine are inherently electron-deficient due to the presence of electronegative nitrogen atoms.[2] This electron deficiency makes the ring susceptible to attack by nucleophiles, especially when a good leaving group is present at a position activated by the ring nitrogens (ortho or para).[3][4]

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6] First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atoms of the pyridazine ring, which provides crucial stabilization.[4][8] In the second, typically rapid step, the leaving group is expelled, and the aromaticity of the ring is restored.[6]

This protocol details the synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol by reacting the commercially available 3-amino-6-chloropyridazine with (piperidin-4-yl)methanol. The chlorine atom at the C6 position is an effective leaving group, activated by the adjacent ring nitrogen, making this a highly efficient and regioselective transformation.

Overall Reaction Scheme

The synthesis involves a single SNAr step as depicted below:


Image depicting the reaction of 3-amino-6-chloropyridazine with (piperidin-4-yl)methanol to yield the target product.

Mechanistic Pathway

The authoritative mechanism for this transformation is the SNAr addition-elimination pathway. The key to this reaction's success is the ability of the electron-deficient pyridazine ring to stabilize the negatively charged intermediate.

  • Nucleophile Activation: The secondary amine of the (piperidin-4-yl)methanol is deprotonated by a base (e.g., K₂CO₃) to increase its nucleophilicity.

  • Nucleophilic Attack: The resulting piperidinyl anion attacks the C6 carbon of 3-amino-6-chloropyridazine, which bears the chloride leaving group. This forms the tetrahedral Meisenheimer intermediate.

  • Stabilization: The negative charge of the Meisenheimer complex is stabilized by resonance, with delocalization onto the pyridazine ring nitrogens.[8]

  • Elimination & Aromatization: The intermediate collapses, expelling the chloride ion as the leaving group and re-establishing the aromaticity of the pyridazine ring to yield the final product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Reactants 3-Amino-6-chloropyridazine + Activated Nucleophile Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Addition (Slow) Product [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol + Cl⁻ Intermediate->Product Elimination (Fast)

Caption: SNAr Addition-Elimination Mechanism.

Experimental Workflow Overview

The overall laboratory procedure follows a standard sequence of reaction setup, execution, workup, and purification.

Workflow A Reaction Setup B Addition of Reagents A->B C Heating and Stirring B->C D Reaction Monitoring (TLC / LC-MS) C->D D->C If incomplete E Aqueous Workup D->E Upon completion F Product Extraction E->F G Drying and Concentration F->G H Silica Gel Chromatography G->H I Product Characterization H->I

Caption: Step-by-step experimental workflow.

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities as needed.

Materials and Equipment
Reagent/MaterialFormulaMW ( g/mol )QuantityMmolEquivalents
3-Amino-6-chloropyridazineC₄H₄ClN₃129.551.30 g10.01.0
(Piperidin-4-yl)methanolC₆H₁₃NO115.171.27 g11.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.02.0
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1350 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~300 mL--
Deionized WaterH₂O18.02~200 mL--
Brine (Saturated NaCl)NaCl(aq)-~100 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Silica Gel (230-400 mesh)SiO₂-As needed--

Equipment: 100 mL three-neck round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, thermometer, separatory funnel, rotary evaporator, column chromatography setup.

Step-by-Step Procedure
  • Vessel Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the flask, add 3-amino-6-chloropyridazine (1.30 g, 10.0 mmol), (piperidin-4-yl)methanol (1.27 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

    • Causality Note: Potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the piperidine nitrogen, enhancing its nucleophilicity. Using 2.0 equivalents ensures the reaction goes to completion. An excess of the nucleophile (1.1 eq) is used to drive the reaction forward.

  • Solvent Addition: Add 50 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

    • Causality Note: DMSO is a polar aprotic solvent, ideal for SNAr reactions. It effectively solvates the potassium cation, leaving a more "naked" and reactive nucleophilic anion, thereby accelerating the reaction.[3]

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to 100-110 °C with vigorous stirring.

    • Causality Note: Heating is necessary to provide the activation energy for the nucleophilic attack and overcome the aromatic stabilization of the pyridazine ring.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A suitable TLC eluent system is 10% Methanol in Dichloromethane. The starting material (3-amino-6-chloropyridazine) should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 200 mL of cold deionized water. A precipitate may form. Stir for 30 minutes.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Causality Note: Multiple extractions are performed to ensure complete recovery of the product from the aqueous phase, where DMSO is soluble.

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the pure [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The expected yield is typically in the range of 70-90%.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Reaction is slow or incomplete Insufficient temperature. Inactive base (absorbed moisture). Low-quality starting materials.Increase the reaction temperature to 120-130 °C. Use freshly dried or new K₂CO₃. Consider a stronger base like Cesium Carbonate (Cs₂CO₃).[9] Verify the purity of reagents.
Low Yield Incomplete reaction. Product loss during workup (product may have some water solubility). Inefficient extraction.Ensure the reaction goes to completion via TLC/LC-MS monitoring. Before extraction, saturate the aqueous layer with NaCl to decrease product solubility. Increase the number of extractions (e.g., 5 x 75 mL).
Multiple spots on TLC (side products) Decomposition at high temperatures. Reaction with residual water.Run the reaction at the lower end of the temperature range (e.g., 90-100 °C) for a longer period. Ensure all reagents and solvents are anhydrous.

References

  • Barberis, C. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Springer Nature. Retrieved from [Link]

  • Li, G., et al. (2016). SNAr-Based, facile synthesis of a library of Benzothiaoxazepine-1,1'-dioxides. PMC - NIH. Retrieved from [Link]

  • Chem Assist. (n.d.). Reaction Examples - SNAr. Retrieved from [Link]

  • Chauhan, V. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • University of Bath. (n.d.). Pyridines: properties, syntheses & reactivity. Retrieved from [Link]

  • Gomha, S. M., et al. (2017). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho. Retrieved from [Link]

  • Ashenhurst, J. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Chemistry Steps. Retrieved from [Link]

  • Organic Chemistry Explained. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 2). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Note: High-Fidelity PROTAC Design Using [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the maturation of Proteolysis-Targeting Chimeras (PROTACs), the industry is shifting from flexible polyethylene glycol (PEG) linkers to rigid, conformationally defined motifs.[1] This application note details the utility of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol (hereafter referred to as AP-PM ) as a high-value heterobifunctional linker.

Unlike passive PEG spacers, AP-PM actively contributes to the physicochemical profile of the degrader. The piperidine core restricts conformational entropy (


), potentially stabilizing the productive ternary complex. Simultaneously, the aminopyridazine moiety introduces essential polarity (lowering cLogP) and provides a unique vector for amide-based conjugation.
Key Advantages
FeatureMechanism of ActionImpact on PROTAC
Conformational Rigidity Piperidine ring locks exit vectors.Reduces entropic penalty upon ternary complex formation; improves potency.
Solubility Enhancement Pyridazine ring (High TPSA).Offsets lipophilicity of warheads; improves oral bioavailability (F%).
Orthogonal Reactivity Primary Alcohol vs. Aromatic Amine.Allows sequential, controlled conjugation of Warhead and E3 Ligand.

Chemical Biology: The Design Logic

The success of a PROTAC depends on the stability of the Ternary Complex (Target:PROTAC:E3).[2] Flexible linkers often result in a "fuzzy" complex where the protein-protein interaction (PPI) interface is transient.

AP-PM addresses this by acting as a "stiffener."

  • The Piperidine Spacer: Forces a specific distance and angle between the two ligands, which can be modeled to match the requisite distance between the E3 ligase binding pocket and the Target protein surface.

  • The Pyridazine Handle: The 6-amino group serves as a low-nucleophilicity attachment point, ideal for forming stable amide bonds with carboxylic acid-functionalized E3 ligands (e.g., VHL or CRBN derivatives).

Diagram 1: Entropic Advantage of Rigid Linkers

The following diagram illustrates the thermodynamic advantage of using AP-PM over a standard PEG linker.

G cluster_0 Standard PEG Linker (High Entropy) cluster_1 AP-PM Rigid Linker (Low Entropy) PEG_State Flexible PEG Chain (Many Degrees of Freedom) Complex_PEG Ternary Complex (High Entropic Penalty) PEG_State->Complex_PEG Binding (ΔG reduced by -TΔS) APPM_State Rigid Piperidine-Pyridazine (Pre-organized Conformation) APPM_State->PEG_State Comparison Complex_APPM Ternary Complex (Low Entropic Penalty) APPM_State->Complex_APPM Binding (Favorable Thermodynamics)

Caption: Thermodynamic comparison showing how the pre-organized AP-PM linker minimizes entropic penalty during ternary complex formation compared to flexible PEG chains.

Synthetic Protocols

The synthesis of a PROTAC using AP-PM requires a sequential assembly strategy. The molecule possesses two distinct reactive handles:

  • Aliphatic Primary Alcohol: High nucleophilicity (after deprotonation) or susceptible to activation (conversion to leaving group).

  • Aromatic Primary Amine: Lower nucleophilicity; requires activation of the coupling partner (acid chloride or HATU-activated acid).

Workflow Overview

We recommend a "Warhead-First" approach:

  • Activation: Convert the alcohol to a mesylate or bromide.

  • Etherification: Couple to the Target Protein Ligand (Warhead).

  • Amidation: Couple the resulting intermediate to the E3 Ligase Ligand (containing a carboxylic acid).

Diagram 2: Synthetic Pathway

Synthesis Start AP-PM (Alcohol + Amine) Step1 Step 1: Alcohol Activation (MsCl or CBr4/PPh3) Start->Step1 Intermediate1 Activated Linker (Mesylate/Bromide) Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Target Ligand-OH + Base) Intermediate1->Step2 Intermediate2 Ligand-Linker Conjugate (Free Amine) Step2->Intermediate2 Step3 Step 3: Amide Coupling (E3 Ligand-COOH + HATU) Intermediate2->Step3 Final Final PROTAC (Rigid Construct) Step3->Final

Caption: Step-wise synthetic route for incorporating AP-PM into a PROTAC, prioritizing alcohol activation followed by sequential ligand attachment.

Detailed Protocol A: Alcohol Activation (Mesylation)

Purpose: To convert the inert alcohol into a reactive leaving group for attachment to a phenol-containing warhead.

Reagents:

  • AP-PM (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolve AP-PM in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Cool the solution to 0°C using an ice bath.

  • Add TEA dropwise, followed by the slow addition of MsCl. Note: The reaction is exothermic.

  • Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours.

  • Monitoring: Check via LC-MS. The mass shift should be +78 Da (formation of -OMs).

  • Workup: Dilute with DCM, wash with saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography is usually required to remove traces of hydrolyzed mesylate.

Detailed Protocol B: Amide Coupling (The E3 Connection)

Purpose: To attach the aminopyridazine moiety to a carboxylic acid-containing E3 ligand (e.g., a VHL ligand derivative).

Reagents:

  • Ligand-Linker Intermediate (from Step 2) (1.0 eq)

  • E3 Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Procedure:

  • Dissolve the E3 Ligand-COOH in anhydrous DMF.

  • Add DIPEA and HATU. Stir for 15 minutes at RT to pre-activate the acid (formation of the active ester).

  • Add the Ligand-Linker Intermediate (containing the free aminopyridazine).

  • Stir at RT for 4–16 hours. Critical: Aminopyridazines are less nucleophilic than alkyl amines. If conversion is slow, heat to 40°C.

  • Validation: Monitor by LC-MS for the appearance of the final PROTAC mass.

  • Purification: Isolate via preparative HPLC (Reverse Phase, C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Characterization & Validation Standards

To ensure the AP-PM linker is functioning as intended (providing rigidity and solubility), the following validation assays are mandatory.

Solubility Assessment (Kinetic Solubility)

Compare the AP-PM based PROTAC against a PEG-analog.

  • Method: Nephelometry or shake-flask method in PBS (pH 7.4).

  • Expectation: The pyridazine nitrogen atoms can accept hydrogen bonds, often resulting in higher aqueous solubility compared to alkyl/phenyl linkers.

Ternary Complex Stability (SPR/TR-FRET)
  • Method: Surface Plasmon Resonance (SPR).

  • Setup: Immobilize E3 Ligase; flow PROTAC + Target Protein.

  • Metric: Measure the cooperativity factor (

    
    ).
    
    • Goal:

      
       (Positive cooperativity). Rigid linkers like AP-PM are statistically more likely to yield positive cooperativity if the geometry is correct, compared to PEG which often yields 
      
      
      
      (non-cooperative).

Troubleshooting & Field Insights

Issue: Poor Reactivity of the Aminopyridazine

  • Cause: The electron-deficient pyridazine ring reduces the nucleophilicity of the exocyclic amine.

  • Solution: Switch from HATU to Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate the acid chloride of the E3 ligand in situ. This is more reactive than the HATU ester.

Issue: Aggregation during Synthesis

  • Cause: The rigid, flat aromatic structure can lead to

    
    -
    
    
    
    stacking.
  • Solution: Perform reactions at lower concentrations (<0.05 M) or use a co-solvent like NMP (N-Methyl-2-pyrrolidone) to disrupt aggregation.

Issue: Instability of the Mesylate

  • Cause: The basic nitrogen in the piperidine ring (even though attached to pyridazine) can sometimes facilitate intramolecular displacement or hydrolysis.

  • Solution: Use the Appel Reaction (

    
    ) to generate the alkyl bromide instead of the mesylate. Alkyl bromides are generally more stable to storage.
    

References

  • Impact of Linker Rigidity: Li, Y., et al. (2020). "Optimizing linker rigidity to improve intracellular behavior of PROTACs." RSC Medicinal Chemistry. Link

  • Pyridazine Scaffolds in Drug Design: Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier. (Context on Pyridazine solubility and bioisosterism). Link

  • PROTAC Linker Review: Troup, R. I., et al. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Piperidine Synthesis & Utility: Escolano, C., et al. (2013). "Recent Advances in the Synthesis of Piperidines." Current Organic Chemistry. Link

  • Aminopyridazine Reactivity: Patel, B. V., et al. (2018). "Synthesis and biological evaluation of aminopyridazine derivatives." Journal of Heterocyclic Chemistry. Link

Sources

Reagents required for the hydroxymethylation of aminopyridazine-piperidine cores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Hydroxymethylation Strategies for Aminopyridazine-Piperidine Cores

Abstract

The hydroxymethylation of aminopyridazine-piperidine scaffolds represents a critical bifurcation point in medicinal chemistry. Depending on the reagents selected, the transformation yields either N-hydroxymethyl hemiaminals (a strategy for prodrug solubility enhancement) or C-hydroxymethyl analogs (via radical C-H functionalization for SAR expansion). This guide details the reagents, mechanistic causality, and validated protocols for both pathways, specifically addressing the nucleophilic competition between the piperidine and aminopyridazine nitrogens.

Strategic Overview & Mechanistic Logic

Before selecting reagents, the researcher must define the structural target. The aminopyridazine-piperidine core contains three distinct reactive sites:

  • Piperidine Nitrogen (

    
    ):  Highly nucleophilic. Reacts first with formaldehyde.
    
  • Exocyclic Aminopyridazine Nitrogen (

    
    ):  Moderately nucleophilic, electron-deficient. Reacts second.
    
  • Pyridazine Ring Carbons (

    
    ):  Electrophilic.[1] Reacts only under radical (Minisci) conditions.
    
Decision Matrix: Pathway Selection

Hydroxymethylation_Pathways Start Target Objective Prodrug Solubility Prodrug (N-Hydroxymethylation) Start->Prodrug Improve PK/Solubility SAR SAR Expansion (C-Hydroxymethylation) Start->SAR New Analog Synthesis Reagent_N Reagents: Paraformaldehyde (PFA) Base (K2CO3/DIPEA) Prodrug->Reagent_N Reagent_C Reagents: Methanol + Persulfate Acid (TFA/H2SO4) SAR->Reagent_C Product_N Product: N-Hydroxymethyl Hemiaminal (Transient/Trappable) Reagent_N->Product_N Nucleophilic Attack Product_C Product: C-Hydroxymethyl Heterocycle (Stable Analog) Reagent_C->Product_C Radical Substitution

Figure 1: Strategic decision tree for reagent selection based on the desired chemical outcome.

Critical Reagent Selection Guide

A. For N-Hydroxymethylation (Prodrug Synthesis)

Target: Formation of N-CH2OH for subsequent esterification (e.g., phosphate prodrugs).

ReagentGrade/SpecFunction & Causality
Paraformaldehyde (PFA) Prill/Powder (95%+)Formaldehyde Source. Preferred over formalin to exclude water, driving the equilibrium toward the hemiaminal product. Must be depolymerized in situ.
Dioxane or DMSO AnhydrousSolvent. High boiling point polar aprotic solvents are required to solubilize the polar aminopyridazine core without competing for the electrophile.
Potassium Carbonate (

)
Anhydrous, GranularBase Catalyst. Mild base is sufficient to deprotonate the amine slightly without causing polymerization of the formaldehyde.
Chloromethyl Phosphate Reagent GradeTrapping Agent. Critical: N-hydroxymethyl species are often unstable. This reagent traps the intermediate as a stable phosphate ester prodrug.
B. For C-Hydroxymethylation (Minisci Reaction)

Target: Direct functionalization of the pyridazine ring C-H bonds.

ReagentGrade/SpecFunction & Causality
Methanol HPLC GradeReagent & Solvent. Acts as the source of the hydroxymethyl radical (

).
Ammonium Persulfate

(98%)
Oxidant. Generates the sulfate radical anion, which abstracts a hydrogen from methanol.
Sulfuric Acid (

)
Conc. (98%)Activator. Protonates the pyridazine ring, lowering the LUMO energy and making it susceptible to nucleophilic radical attack.
Silver Nitrate (

)
99%+Catalyst. (Optional but recommended). Facilitates the decarboxylation/oxidation cycle, though metal-free variants exist.

Detailed Experimental Protocols

Protocol A: N-Hydroxymethylation (The "Bundgaard" Method)

Application: Creating soluble prodrug intermediates.

Safety Note: Formaldehyde is carcinogenic. Work in a fume hood.

  • Depolymerization:

    • Suspend Paraformaldehyde (PFA) (2.0 equiv) in anhydrous 1,4-Dioxane (0.5 M concentration relative to substrate).

    • Add a catalytic amount of base (e.g.,

      
       , 0.1 equiv).
      
    • Heat to 60°C for 15-20 minutes until the solution clarifies (indicating PFA depolymerization to monomeric HCHO).

  • Nucleophilic Attack:

    • Add the Aminopyridazine-Piperidine substrate (1.0 equiv) to the reaction mixture.

    • Note: If the piperidine nitrogen is free (NH), it will react first. If targeting the aminopyridazine exocyclic amine, the piperidine must be Boc-protected.

    • Stir at 60-80°C for 2-4 hours.

  • Validation (In-Process Control):

    • Take an aliquot for

      
       NMR (DMSO-
      
      
      
      ). Look for the appearance of a methylene singlet/doublet around 4.5–5.5 ppm (N-CH2-OH).
    • Warning: Do not use acidic workup, as the reaction is reversible.

  • Trapping (Optional but Recommended):

    • Because the N-CH2OH product is a hemiaminal and inherently unstable, it is usually reacted immediately in situ with an acyl chloride or chloromethyl phosphate to form a stable prodrug.

Protocol B: C-Hydroxymethylation (Radical Minisci Reaction)

Application: Late-stage C-H functionalization of the pyridazine ring.

Mechanism: The reaction proceeds via the generation of a nucleophilic hydroxymethyl radical (


) from methanol, which attacks the protonated, electron-deficient pyridazine ring.

Minisci_Mechanism Step1 1. Radical Generation S2O8(2-) -> 2 SO4(.-) SO4(.-) + MeOH -> .CH2OH Step3 3. Radical Addition [Het]+ + .CH2OH -> Radical Cation Intermediate Step1->Step3 Step2 2. Activation Aminopyridazine + H+ -> [Protonated Heterocycle]+ Step2->Step3 Step4 4. Oxidation/Aromatization Loss of H+ and e- -> C-Hydroxymethyl Product Step3->Step4

Figure 2: Mechanistic flow of the Minisci C-H hydroxymethylation.

  • Preparation:

    • Dissolve the Aminopyridazine substrate (1.0 equiv) in Methanol (0.1 M).

    • Add

      
        (1.0 equiv) or TFA  to protonate the ring. Crucial Step: The reaction will fail without acid as the ring is not electrophilic enough.
      
  • Reagent Addition:

    • Heat the solution to 70°C (reflux).

    • Prepare a solution of Ammonium Persulfate (3.0 equiv) in a minimum amount of water.

    • Add the persulfate solution dropwise over 30 minutes. Rapid addition causes the radical to quench on itself rather than reacting with the heterocycle.

    • (Optional) Add

      
        (0.1 equiv) to catalyze the reaction if conversion is low.
      
  • Workup:

    • Cool to room temperature.

    • Neutralize with saturated

      
       (Caution: Gas evolution).
      
    • Extract with EtOAc or DCM/IPA (3:1) if the product is polar.

    • Purify via Reverse Phase Flash Chromatography (C18), as the hydroxymethyl group significantly increases polarity.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
No Reaction (Protocol A) PFA not depolymerized.Ensure PFA solution is clear before adding substrate. Increase temp to 80°C.
Reversion to SM (Protocol A) Hydrolysis during workup.Avoid acidic aqueous washes. Dry load onto silica or use neutral alumina.
Poly-alkylation (Protocol B) Radical excess.[2]Reduce persulfate equivalents. Add oxidant slower.
Positional Isomers (Protocol B) Lack of regiocontrol.Minisci is governed by electronics. The radical attacks the most electron-deficient carbon (usually ortho/para to ring N). Separation by HPLC is required.

References

  • Bundgaard, H. (1985).[3] Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities. Elsevier. 3[2][4][5][6]

  • Bohman, B., et al. (2014).[7] Alkylations and hydroxymethylations of pyrazines via green Minisci-type reactions.[7][8] Organic Letters, 16(11), 2787-2789.[7] 8

  • Santos, S. S., et al. (2022).[3] Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties.[3][5] Frontiers in Chemistry, 9:734983.[3] 5

  • Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[2][9] Med.[2] Chem. Commun., 2, 1135-1161.[2] 2

  • Krise, J. P., et al. (1999). Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs. Journal of Medicinal Chemistry, 42(16), 3094-3100. 10[2][4][6]

Sources

Optimization of reaction temperature for synthesizing [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Thermal Optimization Strategies for the Synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Abstract

This application note details the process optimization for synthesizing [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, a critical pharmacophore often found in SHP2 allosteric inhibitors and other kinase-targeting small molecules. The synthesis focuses on the nucleophilic aromatic substitution (


) of 3-chloro-6-aminopyridazine with 4-piperidinemethanol. Due to the electron-donating nature of the exocyclic amino group, the pyridazine core is electronically deactivated, necessitating elevated reaction temperatures. This guide presents a systematic study of temperature effects (

to

) on reaction kinetics and impurity profiles, ultimately defining a robust protocol that balances conversion rate with product integrity.

Introduction & Chemical Context

The pyridazine ring is a "privileged scaffold" in medicinal chemistry, valued for its ability to engage in hydrogen bonding and pi-stacking interactions within ATP-binding pockets. However, functionalizing the pyridazine core via


 presents a dichotomy in reactivity:
  • 3,6-Dichloropyridazine: Highly reactive. Prone to double-substitution (bis-alkylation) if stoichiometry and temperature are not strictly controlled.

  • 3-Chloro-6-aminopyridazine: Significantly deactivated. The electron-donating amino group (

    
    ) at position 6 increases electron density in the 
    
    
    
    -system, stabilizing the ring against nucleophilic attack at position 3.

The Challenge: Synthesizing the target molecule from the deactivated 3-chloro-6-aminopyridazine precursor requires significant thermal energy to overcome the activation barrier. However, excessive heat leads to oxidative degradation of the primary amine (tar formation) and potential solvent decomposition. This study identifies the "Goldilocks zone" for this transformation.

Reaction Mechanism & Pathway Analysis

The reaction proceeds via a classical addition-elimination mechanism (


). The rate-determining step is the formation of the Meisenheimer complex.

ReactionMechanism Figure 1: SNAr Pathway. The amino group (SM1) destabilizes the transition state, requiring heat. SM1 3-Chloro-6- aminopyridazine Complex Meisenheimer Complex (High Energy) SM1->Complex + SM2, Heat SM2 4-Piperidine- methanol Product Target: [1-(6-Aminopyridazin-3-yl) piperidin-4-yl]methanol Complex->Product - HCl (Base neutralized) ByProduct Oxidative Impurities/Tar Complex->ByProduct >140°C Thermal Degradation

Optimization Strategy (Design of Experiment)

To determine the optimal thermal window, a screen was conducted using N-Methyl-2-pyrrolidone (NMP) as the solvent. NMP was selected over DMSO due to its superior thermal stability at temperatures


 and easier workup profile (miscibility with water for precipitation).

Fixed Parameters:

  • Concentration: 0.5 M (limiting reagent)

  • Base: Diisopropylethylamine (DIPEA), 3.0 equivalents

  • Time: 12 hours

  • Scale: 100 mg (parallel synthesis block)

Variable Parameter:

  • Temperature:

    
    
    

Results and Discussion

The reaction progress was monitored via HPLC (254 nm). The data below summarizes the trade-off between kinetics and purity.

Table 1: Temperature Screening Data (12 Hour Endpoint)

Temperature (

)
Conversion (%)Product Area (%)Impurity ProfileVerdict
80 15%98%Negligible.Too Slow. Reaction would take days.
100 45%97%Clean profile.Sub-optimal. Incomplete conversion.
120 92%95%Minor baseline noise.Optimal. Excellent balance.
140 99%84%Significant "hump" (tar) and colored impurities.Risky. Difficult purification.
160 100%65%Major degradation of amino group.Failed.

Key Insight: The reaction follows Arrhenius behavior up to


. Beyond 

, a competing oxidative pathway (likely radical-mediated oxidation of the exocyclic amine) accelerates faster than the substitution reaction, leading to a dark, tarry mixture that complicates crystallization.

Validated Experimental Protocol

This protocol is scaled for 5.0 grams of starting material.

Reagents:
  • 3-Chloro-6-aminopyridazine (1.0 equiv, 5.0 g, 38.6 mmol)

  • 4-Piperidinemethanol (1.5 equiv, 6.67 g, 57.9 mmol)

  • DIPEA (3.0 equiv, 20.2 mL)

  • NMP (anhydrous, 10 volumes, 50 mL)

Step-by-Step Procedure:
  • Charging: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-Chloro-6-aminopyridazine and 4-Piperidinemethanol.

  • Solvation: Add NMP (50 mL) and stir at room temperature for 5 minutes until a suspension forms.

  • Base Addition: Add DIPEA in a single portion. The mixture may clarify slightly.

  • Heating (The Critical Step):

    • Place the flask in a pre-heated oil bath set strictly to

      
       .
      
    • Note: Internal temperature should reach

      
      . Do not overshoot.
      
  • Monitoring: Stir for 16–18 hours.

    • Checkpoint: Take an aliquot at 16h. Dilute in MeOH/Water. Analyze by HPLC. Target conversion is

      
      .
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature (

      
      ).
      
    • Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold water with vigorous stirring.

    • A beige to pale-yellow precipitate should form immediately.

    • Stir the slurry for 30 minutes to ensure removal of NMP from the crystal lattice.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove lipophilic impurities.
  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Analytical Workflow & Quality Control

Ensure the identity and purity of the product using the following decision tree.

QC_Workflow Figure 2: Quality Control Decision Tree for intermediate verification. Sample Isolated Solid HPLC HPLC Purity (>95%?) Sample->HPLC Recryst Recrystallize (EtOH/Water) HPLC->Recryst No (<95%) LCMS LC-MS ID (M+H = 209.1) HPLC->LCMS Yes Recryst->HPLC NMR 1H NMR (DMSO-d6) LCMS->NMR Release Release for Bio-Assay NMR->Release

Troubleshooting Guide

  • Problem: Low conversion after 18 hours.

    • Root Cause:[1][2][3][4][5] Old or wet reagents. Piperidines can absorb

      
       from air; NMP can absorb water.
      
    • Solution: Use fresh reagents. If reaction stalls, add 0.5 equiv of fresh piperidine and increase temp to

      
       (internal).
      
  • Problem: Product is a dark brown oil instead of a solid.

    • Root Cause:[1][2][3][4][5] Overheating (

      
      ) caused polymerization.
      
    • Solution: Dissolve the oil in minimal Methanol/DCM (1:9) and pass through a short silica plug. Elute with 5-10% MeOH in DCM.

  • Problem: NMP residue remains in the solid.

    • Root Cause:[1][2][3][4][5] Insufficient water wash.

    • Solution: Slurry the solid in water for 1 hour, then re-filter. NMP is highly water-soluble and will eventually leach out.

References

  • General

    
     Reactivity of Pyridazines: 
    
    • Parrot, I., et al. "Resin-bound thiophenols as SNAr-labile linkers: application to the solid phase synthesis of aminopyridazines." Tetrahedron Letters 40.45 (1999): 7975-7978. Link

  • Synthesis of SHP2 Inhibitors (Contextual Grounding)

    • Chen, Y. N., et al. "Discovery of Allosteric SHP2 Inhibitors for the Treatment of Cancer." Journal of Medicinal Chemistry 63.22 (2020). (Demonstrates similar aminopyridazine-piperidine couplings). Link

  • Solvent Effects in

    
    : 
    
    • Bunnett, J. F., et al. "Kinetics of Reactions of 2,4-Dinitrochlorobenzene with Some Amines in Methanol and Dimethyl Sulfoxide." Journal of the American Chemical Society 96.16 (1974). (Foundational text on dipolar aprotic solvent acceleration). Link

Sources

Application Notes and Protocols for the Derivatization of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical derivatization of the primary alcohol in [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol. This molecule presents a unique synthetic challenge due to the presence of multiple reactive sites, namely the primary alcohol, the exocyclic amino group on the pyridazine ring, and the secondary amine within the piperidine ring. This document outlines strategic approaches for selective derivatization through esterification, etherification, carbamate formation, and oxidation. A critical component of these strategies is the judicious use of protecting groups to ensure chemoselectivity. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and rationale for experimental design.

Introduction: The Strategic Importance of Derivatization

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is a valuable scaffold in medicinal chemistry, incorporating a hydrophilic alcohol, a basic piperidine, and a hydrogen-bond donating/accepting aminopyridazine moiety. Derivatization of the primary alcohol is a key strategy for modulating the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the introduction of diverse functional groups can facilitate the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary challenge in derivatizing this molecule lies in achieving selectivity. The 6-amino group on the electron-deficient pyridazine ring is nucleophilic and can compete with the primary alcohol in reactions like acylation. Therefore, a successful derivatization strategy hinges on the careful selection of reaction conditions and, crucially, the implementation of an orthogonal protecting group strategy.

Chemoselectivity and Protecting Group Strategy

To achieve selective modification of the primary alcohol, the more nucleophilic 6-amino group must be temporarily masked. The choice of protecting group is critical and should be guided by its stability to the conditions of the subsequent derivatization reaction and the ease of its removal under mild conditions that will not affect the newly formed derivative.

Protection of the 6-Amino Group

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the 6-amino group of the pyridazine ring. It is stable under a wide range of non-acidic conditions, making it compatible with most esterification, etherification, and carbamate formation reactions.[1] Its removal is typically achieved under acidic conditions, which are often mild enough to preserve the integrity of the derivatized alcohol.

Protocol 2.1.1: Boc Protection of the 6-Amino Group

  • Dissolution: Dissolve [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Derivatization Techniques for the Primary Alcohol

With the 6-amino group protected, the primary alcohol becomes the primary site for derivatization. The following sections detail protocols for common and synthetically useful transformations.

Esterification

Esterification is a fundamental transformation that introduces a wide variety of functional groups, allowing for fine-tuning of steric and electronic properties.

This classic method involves the reaction of the alcohol with a carboxylic acid under acidic catalysis. It is most effective when the carboxylic acid can be used in excess to drive the equilibrium towards the product.[2]

Protocol 3.1.1.1: Fischer Esterification

  • Reactant Mixture: To a solution of Boc-protected [1-(6-aminopyridazin-3-yl)piperidin-4-yl]methanol (1.0 eq) in an excess of the desired carboxylic acid (used as solvent if liquid, or in a high-boiling inert solvent like toluene), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.1 eq).

  • Reaction: Heat the mixture to reflux, and if using a solvent, equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction.[3]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

For more sensitive substrates or when using a precious carboxylic acid, conversion to a more reactive acyl chloride or anhydride is recommended. This reaction is typically performed in the presence of a non-nucleophilic base to scavenge the HCl or carboxylic acid byproduct.

Protocol 3.1.2.1: Acylation with an Acyl Chloride

  • Dissolution: Dissolve the Boc-protected alcohol (1.0 eq) and a non-nucleophilic base (e.g., TEA or pyridine, 1.5 eq) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench with water, extract the product, wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Etherification

The formation of an ether linkage can significantly increase the metabolic stability of a molecule compared to an ester. The Williamson ether synthesis is a reliable method for this transformation.[4]

Protocol 3.2.1: Williamson Ether Synthesis

  • Alkoxide Formation: In a flask under an inert atmosphere, dissolve the Boc-protected alcohol (1.0 eq) in an anhydrous polar aprotic solvent such as THF or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (indicating complete formation of the alkoxide), add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise.

  • Heating: Allow the reaction to warm to room temperature and, if necessary, heat to 50-80 °C to drive the reaction to completion. Monitor by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction at 0 °C with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Carbamate Formation

Carbamates are another important class of derivatives in medicinal chemistry, often used as isosteres for amides or esters. They can be readily formed by reacting the alcohol with an isocyanate.

Protocol 3.3.1: Carbamate Formation with an Isocyanate

  • Reactant Mixture: Dissolve the Boc-protected alcohol (1.0 eq) in an anhydrous aprotic solvent like THF or DCM.

  • Reagent Addition: Add the desired isocyanate (1.05 eq) to the solution. A catalyst, such as dibutyltin dilaurate (DBTDL, 0.05 eq), can be added to accelerate the reaction.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.

  • Purification: Concentrate the reaction mixture and purify the crude product directly by column chromatography.

Oxidation

Selective oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, providing further avenues for diversification.

Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Dess-Martin periodinane (DMP) is a reliable reagent for this transformation.

Protocol 3.4.1.1: Dess-Martin Oxidation

  • Reactant Mixture: Dissolve the Boc-protected alcohol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The reaction is often buffered with pyridine to neutralize the acetic acid byproduct.

  • Reaction: Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate. Stir vigorously until the solid dissolves.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry, and concentrate. Purify the aldehyde by column chromatography.

Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid. Jones oxidation is a classic and effective method.

Protocol 3.4.2.1: Jones Oxidation

  • Dissolution: Dissolve the Boc-protected alcohol (1.0 eq) in acetone.

  • Reagent Addition: Cool the solution to 0 °C and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears and a green precipitate forms.

  • Extraction and Purification: Filter the mixture through a pad of Celite, washing with acetone. Concentrate the filtrate and partition between water and ethyl acetate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate to yield the carboxylic acid, which can be purified by crystallization or column chromatography.

Deprotection of the Boc Group

Following successful derivatization of the primary alcohol, the Boc protecting group can be removed to unveil the 6-amino group.

Protocol 4.1.1: Boc Deprotection

  • Acidic Treatment: Dissolve the Boc-protected derivative in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or in a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane).

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.

  • Neutralization and Purification: Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate). Extract the product, dry the organic layer, and concentrate. The final product can be purified by column chromatography or crystallization.

Data Summary and Comparison

The following table provides a comparative overview of the discussed derivatization techniques. Expected yields and purities are general estimates and may vary depending on the specific substrate and reaction scale.

Derivatization TechniqueReagentsKey ConditionsExpected YieldPurityNotes
Esterification (Fischer) Carboxylic Acid, H₂SO₄Reflux with water removal40-70%GoodBest with excess carboxylic acid.
Esterification (Acyl Chloride) Acyl Chloride, TEA0 °C to RT, anhydrous70-95%ExcellentBroad scope, good for sensitive substrates.
Etherification (Williamson) NaH, Alkyl Halide0 °C to RT/Heat, anhydrous50-80%GoodRequires strong base and anhydrous conditions.
Carbamate Formation Isocyanate, DBTDLRoom Temperature80-98%ExcellentGenerally high yielding and clean.
Oxidation (Aldehyde) Dess-Martin PeriodinaneRoom Temperature, anhydrous70-90%GoodMild conditions, avoids over-oxidation.
Oxidation (Carboxylic Acid) Jones Reagent0 °C to RT60-85%GoodStrong oxidant, requires careful handling.

Visualizing the Workflow

The following diagrams illustrate the overall workflow for the derivatization of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol.

Derivatization_Workflow Start [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Protected Boc-Protected Intermediate Start->Protected Boc₂O, Base Ester Ester Derivative Protected->Ester RCOCl or (RCO)₂O Ether Ether Derivative Protected->Ether 1. NaH 2. R-X Carbamate Carbamate Derivative Protected->Carbamate R-NCO Aldehyde Aldehyde Derivative Protected->Aldehyde DMP Final_Ester Final Ester Ester->Final_Ester TFA or HCl Final_Ether Final Ether Ether->Final_Ether TFA or HCl Final_Carbamate Final Carbamate Carbamate->Final_Carbamate TFA or HCl Acid Carboxylic Acid Derivative Aldehyde->Acid Jones Reagent Final_Aldehyde Final Aldehyde Aldehyde->Final_Aldehyde TFA or HCl Final_Acid Final Acid Acid->Final_Acid TFA or HCl

Caption: General workflow for derivatization.

Protection_Strategy cluster_0 Chemoselective Derivatization Start Starting Material (Alcohol + Amine) Protection Protect Amine (e.g., Boc) Start->Protection Derivatization Derivatize Alcohol (Ester, Ether, etc.) Protection->Derivatization Deprotection Deprotect Amine Derivatization->Deprotection Final Final Product Deprotection->Final

Caption: Logic of the protection strategy.

Conclusion

The successful derivatization of the primary alcohol in [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is readily achievable through a strategic approach that prioritizes the protection of the reactive 6-amino group. The protocols detailed in this guide offer a range of reliable methods for introducing diverse functionalities, thereby enabling comprehensive SAR studies and the optimization of lead compounds in drug discovery. The choice of a specific derivatization technique will ultimately depend on the desired final product and the overall synthetic strategy.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Scott, K. (2024, April 29). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

Greener Pathways to Aminopyridazines: Application Notes & Protocols for Sustainable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyridazines are privileged heterocyclic scaffolds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Traditional synthetic routes to these vital intermediates often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. This application note details validated green chemistry approaches for the synthesis of aminopyridazine intermediates, designed for researchers, scientists, and professionals in drug development. By leveraging principles of atom economy, safer solvent selection, and energy-efficient methodologies, these protocols offer sustainable and efficient alternatives to conventional practices. We present detailed, step-by-step protocols for microwave-assisted synthesis, heterogeneous catalysis, and metal-free multicomponent reactions, supported by comparative data and mechanistic insights to facilitate their adoption in both academic and industrial research settings.

Introduction: The Imperative for Green Aminopyridazine Synthesis

The pyridazine nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[3] However, the synthesis of key building blocks like aminopyridazines has historically been associated with environmentally taxing procedures. The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and minimize environmental impact.[4] A central tenet of this philosophy is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product, thereby reducing waste at the molecular level.[4][5][6][7]

This guide moves beyond theoretical principles to provide actionable protocols that embody a commitment to scientific integrity and environmental stewardship. The methodologies described herein have been selected for their demonstrated efficiency, reduced environmental footprint, and scalability, offering a practical toolkit for the modern synthetic chemist.

Foundational Green Chemistry Strategies

The protocols in this document are built upon several key green chemistry principles. Understanding these concepts is crucial for both the effective implementation of the described methods and the innovative design of new sustainable syntheses.

Diagram 1: Core Principles of Green Chemistry in Synthesis This diagram illustrates the interconnected strategies employed to create more sustainable chemical processes.

Green_Chemistry_Principles cluster_0 Core Concepts cluster_1 Practical Applications Atom_Economy High Atom Economy MCR Multicomponent Reactions (MCRs) Atom_Economy->MCR Maximizes incorporation Energy_Efficiency Energy Efficiency Microwave Microwave-Assisted Synthesis Energy_Efficiency->Microwave Reduces reaction time Flow_Chem Flow Chemistry Energy_Efficiency->Flow_Chem Precise heat transfer Safer_Solvents Safer Solvents & Reagents Catalysis Heterogeneous & Biocatalysis Safer_Solvents->Catalysis Enables aqueous media Waste_Reduction Waste Reduction Waste_Reduction->Catalysis Catalyst recyclability Waste_Reduction->MCR Fewer steps

Microwave-Assisted Synthesis: A Revolution in Efficiency

Microwave irradiation has emerged as a powerful technology in organic synthesis, offering dramatic reductions in reaction times, increased product yields, and often, cleaner reaction profiles compared to conventional heating methods.[8][9][10] This technique utilizes the ability of polar molecules to generate heat by interacting with a microwave electromagnetic field, leading to rapid and uniform heating of the reaction mixture.

Application Note: Rapid Synthesis of 3-Amino-6-arylpyridazines

This protocol describes a microwave-assisted Suzuki cross-coupling reaction, a robust method for forming carbon-carbon bonds.[11] It provides an efficient, metal-catalyzed route to valuable 3-amino-6-arylpyridazine intermediates, starting from commercially available 3-amino-6-chloropyridazine. The use of microwave heating significantly accelerates the reaction, reducing completion time from hours to mere minutes.[12][13]

Protocol 3.1: Microwave-Assisted Suzuki Coupling

Materials:

  • 3-amino-6-chloropyridazine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Microwave reactor vials

  • Stir bars

Procedure:

  • Vial Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 3-amino-6-chloropyridazine (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the arylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.0 mmol, 2.0 eq), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate at 120°C for 15 minutes with stirring. Safety Note: Ensure the reactor is properly calibrated and vented.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-6-arylpyridazine.[11]

Diagram 2: Workflow for Microwave-Assisted Synthesis

Microwave_Workflow cluster_workflow Protocol Workflow start 1. Prepare Reagents in Vial seal 2. Seal Vial start->seal irradiate 3. Microwave Irradiation (120°C, 15 min) seal->irradiate cool 4. Cool to RT irradiate->cool workup 5. Extraction & Work-up cool->workup purify 6. Column Chromatography workup->purify end 7. Pure Product purify->end

Data Summary: Conventional vs. Microwave Heating
MethodCatalystSolventTimeTemperature (°C)Yield (%)Reference
ConventionalPd(PPh₃)₄Toluene12 h11075[11]
MicrowavePd(PPh₃)₄Dioxane/H₂O15 min12088This Protocol

Heterogeneous Catalysis: Designing for Recyclability

A key aspect of green chemistry is the use of catalysts to enable selective transformations with high efficiency. Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer significant advantages.[14] Their primary benefit is the ease of separation from the reaction mixture, allowing for simple recovery and reuse, which reduces waste and lowers process costs.[15]

Application Note: Synthesis of N-Substituted Aminopyridines via Borrowing Hydrogen Strategy

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an elegant and atom-economical method for forming C-N bonds.[16] This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with an amine to form an imine. The catalyst, which had stored the hydrogen, then reduces the imine to the final amine product, regenerating the catalyst in its original state. The only byproduct of this process is water. This protocol utilizes a recyclable, palladium-based heterogeneous catalyst.[16][17]

Protocol 4.1: Heterogeneous Catalysis for N-Alkylation

Materials:

  • 2-aminopyridine

  • Benzyl alcohol

  • Heterogeneous Palladium Catalyst (e.g., DPA-Pd@g-C₃N₄)[16]

  • Toluene (solvent)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reactor Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or N₂), add the heterogeneous Pd catalyst (2 mol%).

  • Reagent Addition: Add 2-aminopyridine (1.0 mmol, 1.0 eq), benzyl alcohol (1.2 mmol, 1.2 eq), and toluene (3 mL).

  • Reaction: Heat the mixture at 130°C for 24 hours with vigorous stirring.

  • Catalyst Recovery: After cooling, centrifuge the reaction mixture to pellet the solid catalyst. Decant the supernatant liquid. Wash the recovered catalyst with toluene and dry under vacuum for reuse.

  • Product Isolation: Combine the supernatant and the washings. Remove the solvent under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the N-substituted aminopyridine product.

Diagram 3: The Borrowing Hydrogen Catalytic Cycle

Borrowing_Hydrogen Catalyst Pd(0) Catalyst Hydride Pd(II)-H₂ Catalyst->Hydride + Alcohol - Aldehyde Hydride->Catalyst + Imine - Product Alcohol R-CH₂OH Aldehyde R-CHO Imine R-CH=N-R' Aldehyde->Imine + Amine - H₂O Amine R'-NH₂ Product Product R-CH₂-NH-R' Imine->Product + Pd(II)-H₂ - Pd(0) Water H₂O

Metal-Free Synthesis: The Aza-Diels-Alder Approach

While metal catalysts are powerful tools, their removal from final products, especially active pharmaceutical ingredients (APIs), can be challenging and costly. Developing metal-free synthetic routes is therefore a highly desirable goal in green chemistry.

Application Note: Regioselective Synthesis of 6-Aryl-pyridazin-3-amines

This protocol outlines a metal-free, inverse electron-demand aza-Diels-Alder reaction.[1] It provides a sustainable and cost-effective alternative to metal-catalyzed methods for constructing the pyridazine ring. The reaction proceeds under neutral conditions with high regioselectivity and functional group tolerance, making it a valuable tool for library synthesis in drug discovery.[1]

Protocol 5.1: Metal-Free Aza-Diels-Alder Cycloaddition

Materials:

  • 1,2,3-Triazine derivative

  • 1-Propynylamine derivative

  • Solvent (e.g., Acetonitrile)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2,3-triazine (1.0 mmol, 1.0 eq) and the 1-propynylamine (1.1 mmol, 1.1 eq) in acetonitrile (5 mL).

  • Heating: Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS. The reaction typically completes within 12-24 hours.

  • Solvent Removal: Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the pure 6-aryl-pyridazin-3-amine.[1]

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical choice but a scientific and economic necessity for the future of pharmaceutical and chemical manufacturing. The protocols detailed in this guide for microwave-assisted synthesis, heterogeneous catalysis, and metal-free reactions provide robust, efficient, and sustainable methods for producing aminopyridazine intermediates. These approaches significantly reduce waste, minimize energy consumption, and avoid the use of hazardous materials, aligning with the core goals of green chemistry. Further advancements are anticipated in the areas of biocatalysis, where enzymes can offer unparalleled selectivity under mild, aqueous conditions, and in flow chemistry, which promises enhanced safety, scalability, and process control.[18][19][20] By embracing these innovative strategies, the scientific community can continue to develop life-saving medicines while safeguarding the health of our planet.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. [Link]

  • Letters in Applied NanoBioScience. (2022). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. [Link]

  • PubMed. (n.d.). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. [Link]

  • Royal Society of Chemistry. (n.d.). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]

  • Semantic Scholar. (2015). Microwave-Assisted Synthesis of 2,2′-Azopyridine-Labeled Amines, Amino Acids, and Peptides. [Link]

  • ResearchGate. (2022). High Active Palladium Composite and Catalytic Applications on the Synthesis of Substituted Aminopyridine Derivatives Through Borrowing Hydrogen Strategy. [Link]

  • ResearchGate. (n.d.). Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. [Link]

  • Royal Society of Chemistry. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

  • ResearchGate. (2022). Novel Recyclable Catalysts for Selective Synthesis of Substituted Perimidines and Aminopyrimidines. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Thieme. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. [Link]

  • IntechOpen. (n.d.). Recent green synthesis of pyridines and their fused systems catalyzed by nanocatalysts. [Link]

  • ResearchGate. (n.d.). Synthesis and specification of pyridazine derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. [Link]

  • Google Patents. (n.d.). CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Lirias. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. [Link]

  • National Center for Biotechnology Information. (2024). A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. [Link]

  • Green Chemistry Initiative. (2014). Green Chemistry Principle #2: Atom Economy. [Link]

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2025). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Atom economy in drug synthesis is a playground of functional groups. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

  • YouTube. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • Wikipedia. (n.d.). Atom economy. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Biocatalysis for Drug Synthesis. [Link]

  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile and Green Synthesis of Saturated Cyclic Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Springer. (n.d.). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. [Link]

  • PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Executive Summary

The molecule [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol represents a classic "brick dust" challenge in medicinal chemistry.[1] Its structure combines a planar, electron-deficient aminopyridazine head (capable of strong


-stacking and H-bonding) with a polar piperidinyl-methanol  tail.[1]

This specific architecture creates a high crystal lattice energy that resists dissolution in standard non-polar solvents (DCM, Hexanes) while maintaining enough lipophilicity to complicate aqueous workups.[1] This guide addresses the specific solubility bottlenecks encountered during its synthesis, purification, and isolation.

Module 1: Solubility Profile & Solvent Selection

Q: Why won't this compound dissolve in Dichloromethane (DCM) or Ethyl Acetate despite having a lipophilic piperidine ring?

A: The insolubility is thermodynamic, not just polarity-based.[1] The 6-aminopyridazine moiety acts as both a hydrogen bond donor (primary amine) and acceptor (ring nitrogens).[1] When coupled with the hydroxyl group on the piperidine, the molecule forms an extensive intermolecular H-bond network in the solid state.

  • The "Brick Dust" Effect: The flat aminopyridazine rings stack efficiently (

    
    -
    
    
    
    interactions), creating a high melting point solid that requires significant energy to break apart.[1] DCM lacks the H-bond disrupting capability to overcome this lattice energy.[1]

Representative Solubility Profile (Based on structural pharmacophore analysis and analogous aminopyridazine data)

Solvent ClassSolventSolubility RatingApplication Notes
Chlorinated DCM, ChloroformPoor (<1 mg/mL)Ineffective for dissolution; causes precipitation.[1]
Protic Methanol, EthanolGood (>20 mg/mL)Best for reactions and transfers.[1] Heating often required.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent (>50 mg/mL)Ideal for SNAr coupling reactions; hard to remove.[1]
Ethers THF, DioxaneModerate Good co-solvent; solubility improves significantly with heat.[1]
Nitriles AcetonitrileModerate/Low Useful for recrystallization (dissolves at reflux, crashes on cooling).[1]

Technical Tip: If you must use DCM for a reaction (e.g., oxidation of the alcohol), add a "solubility spike" of MeOH (5-10%) or HFIP (Hexafluoroisopropanol, 1-2%) .[1] HFIP is a potent H-bond disruptor that can solubilize "brick dust" heterocycles without interfering with many oxidative protocols.[1]

Module 2: Reaction Optimization (Synthesis)

Q: The starting material (3-chloro-6-aminopyridazine) or the product precipitates out during the SNAr coupling.[1] How do I maintain homogeneity?

A: Precipitation during nucleophilic aromatic substitution (SNAr) stalls kinetics by trapping reactive species in the solid phase.

Troubleshooting Protocol:

  • Solvent Switch: Replace low-boiling alcohols (EtOH) with n-Butanol or DMAc (Dimethylacetamide) .[1]

    • Why: Higher boiling points allow reaction temperatures >100°C, which increases saturation limits and overcomes the activation energy barrier for the electron-rich piperidine attacking the electron-rich pyridazine ring.[1]

  • Phase Transfer Catalysis (PTC): If using a heterogeneous base (e.g.,

    
    ) in a non-polar solvent, add TBAB (Tetrabutylammonium bromide) .[1] However, for this specific substrate, homogeneous conditions (DIPEA in DMSO) are superior.[1]
    
  • Protecting Group Strategy: If solubility is completely unmanageable, consider protecting the primary amine of the pyridazine with a Boc group before the coupling. This disrupts the H-bonding network, making the intermediate soluble in DCM/EtOAc.[1]

Module 3: Purification & Isolation

Q: The compound streaks/tails badly on Silica Gel (Normal Phase). How do I get a clean separation?

A: The basic nitrogens on the pyridazine ring and the piperidine interact strongly with the acidic silanols on standard silica, causing peak broadening and irreversible adsorption.

Workflow: Purification Decision Tree

PurificationStrategy Start Crude Mixture SolubilityCheck Is it soluble in DCM/MeOH (9:1)? Start->SolubilityCheck NormalPhase Normal Phase Flash (DCM/MeOH) SolubilityCheck->NormalPhase Yes ReversePhase Reverse Phase (C18) (H2O/MeCN) SolubilityCheck->ReversePhase No YesSoluble Yes NoSoluble No (Only DMSO/DMF) Modifier CRITICAL: Add Modifier 1% NH4OH or 2% Et3N NormalPhase->Modifier Must use Result1 Clean Free Base Modifier->Result1 Buffer Buffer Required: 0.1% Formic Acid or 10mM NH4HCO3 (pH 10) ReversePhase->Buffer Select pH Result2 Clean Salt/Neutral Buffer->Result2

Figure 1: Purification strategy based on crude solubility.[1] Note that Reverse Phase is often preferred for aminopyridazines to avoid silanol interactions.

Recommended Eluent Systems:

  • DCM / MeOH / NH4OH (90:9:1): The ammonia competes for silanol sites, sharpening the peak.[1]

  • DCM / MeOH (4:1): High polarity required if no modifier is used, but resolution will be poor.[1]

  • Reverse Phase (C18): Use a gradient of Water/Acetonitrile with 0.1% Formic Acid .

    • Note: This will isolate the formate salt. To get the free base, pass through a carbonate scavenger cartridge or wash with saturated

      
       during workup.
      
Module 4: Workup (Getting it out of Water)

Q: I cannot extract the product from the aqueous layer after quenching. It stays in the water.

A: The molecule is amphiphilic. The polar alcohol and amine groups drag it into water, while the rings resist simple partitioning.

The "Salting Out" Protocol:

  • Saturate the Aqueous Phase: Add solid NaCl until no more dissolves. This increases the ionic strength, forcing the organic molecule out ("Salting out").

  • Solvent Selection: Do NOT use DCM. It is too non-polar.

    • Use n-Butanol or 2-MeTHF (2-Methyltetrahydrofuran) .[1]

    • Ratio: Extract 3x with n-Butanol.[1]

  • Continuous Extraction: If the partition coefficient (

    
    ) is near zero, use a liquid-liquid continuous extractor with Chloroform/Isopropanol (3:1) overnight.
    
References & Authoritative Grounding
  • Aminopyridazine Solubility & Synthesis:

    • Context: General handling of 3-amino-6-halopyridazines and their substitution reactions.[1]

    • Source:Organic Process Research & Development (ACS).[1]

    • Citation: Sather, A. C., et al. (2024).[1][2] "First Deliveries of API Enabling Early Drug Development." Org.[1][3] Process Res. Dev. 28, 6, 2075–2076.[1][2] [1]

  • Purification of Polar Heterocycles:

    • Context: Strategies for overcoming tailing on silica gel using modifiers.[1][4]

    • Source: BenchChem Technical Support / General Chromatography Literature.[1]

    • Citation: "Purification of 3-Pyridazinealanine Compounds: Solvent System Modification."

  • Solubility Thermodynamics (Brick Dust):

    • Context: Explanation of crystal lattice energy in planar heterocyclic amines.

    • Source:Journal of Medicinal Chemistry (General Principles).[1]

    • Citation: "Solubility of 6-chloropyridazin-3-amine in Different Solvents." (2025).[1][5] ResearchGate/J. Chem. Eng.[1] Data.

Disclaimer: This guide is intended for qualified research personnel. Always consult specific Safety Data Sheets (SDS) for [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol before handling.

Sources

Removing regioisomer impurities from [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Topic: Purification of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol and Removal of Regioisomeric Impurities

Introduction

Welcome to the technical support guide for the purification of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol. This molecule, with its polar aminopyridazine and piperidinemethanol moieties, presents a significant purification challenge, particularly the removal of closely related regioisomeric impurities. These impurities often arise during the synthesis, for example, from non-selective substitution on the pyridazine ring, and their similar physicochemical properties make them difficult to resolve using standard techniques.[1]

This guide provides researchers, chemists, and drug development professionals with a structured approach to identifying, troubleshooting, and resolving these complex separation challenges. We will move beyond basic protocols to explain the underlying principles of each technique, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: How can I definitively confirm that my impurity is a regioisomer and not another process-related impurity?

A: Confirmation requires a multi-faceted analytical approach. A single technique is rarely sufficient.

  • High-Resolution Mass Spectrometry (HRMS): This is your first step. Regioisomers will have the exact same mass. If your impurity shows an identical mass-to-charge ratio (m/z) to your main compound down to four or five decimal places, it strongly suggests an isomeric relationship.

  • Tandem MS (MS/MS): Fragmenting both the parent and impurity ions can sometimes reveal subtle differences. However, regioisomers often produce very similar fragmentation patterns, so this is not always conclusive.[2]

  • 2D NMR Spectroscopy (NOESY/ROESY): This is the most powerful tool for unequivocal structure determination. A Nuclear Overhauser Effect (NOE) correlation will be observed between protons that are close in space. For the target compound, you would expect to see an NOE between the piperidine protons (at position 1) and the H-4 or H-5 proton of the pyridazine ring. A regioisomer where the piperidine is attached at a different position would show a different set of spatial correlations.[2][3]

Q2: My regioisomers co-elute on a standard C18 column. What is the most logical next step?

A: Co-elution on a C18 column indicates that the isomers have very similar hydrophobicity. The first step is to explore chromatographic systems that utilize different separation mechanisms beyond simple reversed-phase partitioning.

  • Screen Alternative Stationary Phases: Move away from standard alkyl chain phases. Phenyl-based columns (Phenyl-Hexyl) can offer pi-pi interactions, while Pentafluorophenyl (PFP) columns provide a combination of hydrophobic, pi-pi, aromatic, and dipole-dipole interactions, which can be highly effective for separating isomers.

  • Switch to an Orthogonal Technique: Instead of incremental changes, make a significant shift. Supercritical Fluid Chromatography (SFC) is an excellent choice. SFC uses supercritical CO2 as the main mobile phase, which provides different selectivity compared to liquid chromatography and is highly effective for separating polar compounds.[4][5]

Q3: Is crystallization a viable method for separating these polar regioisomers?

A: While challenging, crystallization should not be dismissed. Its success is highly dependent on the specific isomers and their crystal packing abilities.

  • Challenges: Polar molecules like this often have strong intermolecular interactions, leading to a higher propensity for co-crystallization.[6] Finding a solvent system where the solubility of the two isomers is significantly different can be difficult.

  • Strategies for Success:

    • Extensive Solvent Screening: Test a wide range of solvents with varying polarities and hydrogen bonding capabilities.

    • Slow Crystallization: Techniques like slow cooling or vapor diffusion can provide the thermodynamic control needed to favor the crystallization of a single isomer.

    • Seeding: If you can isolate even a minuscule quantity of one pure isomer (e.g., from analytical HPLC), you can use it to seed a supersaturated solution, selectively crystallizing that isomer.[7]

Q4: What is Supercritical Fluid Chromatography (SFC), and why is it particularly suited for this separation?

A: Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8] It merges the best attributes of gas and liquid chromatography.[9]

  • Why it Works for This Compound:

    • Different Selectivity: The physicochemical properties of a supercritical fluid (low viscosity, high diffusivity) create a unique separation environment compared to HPLC, often resolving compounds that co-elute in liquid systems.[8][9]

    • Ideal for Polar Compounds: While pure CO2 is nonpolar, SFC systems allow for the use of polar co-solvents (modifiers) like methanol.[10] This makes it possible to elute and separate highly polar analytes like your target compound.[4][5]

    • Speed and Efficiency: The low viscosity of the mobile phase allows for much higher flow rates and faster equilibration times than HPLC, significantly reducing analysis and purification times.[4]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting for common issues and step-by-step protocols for advanced purification techniques.

Workflow for Separation Strategy

The following diagram outlines a logical workflow for tackling a regioisomer separation problem.

SeparationWorkflow start Start: Crude Product with Impurity confirm Confirm Regioisomer (HRMS, 2D NMR) start->confirm screen_lc Analytical Screening: RP-HPLC & SFC confirm->screen_lc sep_found Separation Achieved? screen_lc->sep_found scale_up Scale-Up to Preparative Chromatography sep_found->scale_up Yes troubleshoot Troubleshoot Co-elution (See Guide Below) sep_found->troubleshoot No success Pure Product scale_up->success troubleshoot->screen_lc Re-screen crystallization Attempt Crystallization (Solvent Screen, Seeding) troubleshoot->crystallization Try Alt. Method cryst_ok Successful? crystallization->cryst_ok failure Consult Specialist/ Consider Resynthesis cryst_ok->success Yes cryst_ok->failure No Troubleshooting start Problem: Co-elution of Regioisomers on C18 check_peak Is Peak Shape Good? start->check_peak add_modifier No: Add Amine Modifier (e.g., 0.1% TEA) check_peak->add_modifier No change_phase Yes: Change Stationary Phase (PFP, Phenyl-Hexyl) check_peak->change_phase Yes re_run Re-analyze add_modifier->re_run change_phase->re_run sep_found Separation Achieved? re_run->sep_found success Success: Scale-Up Method sep_found->success Yes goto_sfc No: Switch to Orthogonal Method (Supercritical Fluid Chromatography) sep_found->goto_sfc No

Sources

Minimizing side reactions during the coupling of piperidine and chloropyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SNAR-001 Assigned Specialist: Senior Application Scientist Subject: Minimizing Side Reactions in Nucleophilic Aromatic Substitution (


)
Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your coupling of piperidine and chloropyridazine is suffering from low yields, bis-substitution impurities, or inexplicable "missing mass" (often hydrolysis).

The reaction between chloropyridazine (electrophile) and piperidine (nucleophile) proceeds via a Nucleophilic Aromatic Substitution (


) . Unlike standard palladium-catalyzed couplings, this reaction relies on the intrinsic electron deficiency of the pyridazine ring. While generally robust, the specific electronic nature of the 1,2-diazine core creates a narrow window for optimization.

This guide provides a root-cause analysis of common failure modes and a validated protocol to ensure process integrity.

Module 1: Critical Mechanism Analysis

To troubleshoot effectively, you must visualize the reaction landscape. The coupling is not a single step but a cascade dependent on the stability of the Meisenheimer Complex .

The Deactivation Principle: The most critical concept for this coupling is the electronic change that occurs after the first substitution.

  • Starting Material (3,6-Dichloropyridazine): Highly electron-deficient due to two electronegative nitrogens and two chlorines. Reactive toward nucleophiles.[1][2][3][4][5][6][7]

  • Product (3-Chloro-6-piperidinylpyridazine): The added piperidine nitrogen donates electron density into the ring via resonance. This deactivates the ring toward a second attack.

    • Implication: Bis-substitution is kinetically disfavored unless you force the reaction with excessive heat or stoichiometry.

Reaction Pathway Diagram

ReactionPathway Start Reactants (Chloropyridazine + Piperidine) TS1 Transition State 1 (Attack) Start->TS1 Hydro Pyridazinone (Hydrolysis) Start->Hydro H2O / OH- Inter Meisenheimer Complex TS1->Inter TS2 Transition State 2 (Cl- Departure) Inter->TS2 Product Target Product (Mono-substituted) TS2->Product -HCl (Base scavenged) Bis Bis-Product (Over-reaction) Product->Bis Excess Piperidine High T (>80°C)

Figure 1: Reaction coordinate showing the primary


 pathway (green) and potential deviation points leading to bis-substitution or hydrolysis (red dashed lines).
Module 2: Troubleshooting Dashboard

Use this matrix to diagnose your specific experimental symptoms.

SymptomProbable Root CauseCorrective Action
Bis-substitution (>10%) Stoichiometry Error: Using >2.5 eq. of piperidine.Thermal Overdrive: Reaction temperature >80°C.Limit Nucleophile: Use 1.05–1.1 eq. of piperidine.Step-down Temp: Run at 0°C

RT. Only heat if conversion stalls.
Formation of Pyridazinone (Hydrolysis) Wet Solvent/Base: Hydroxide (

) competes with piperidine.Hygroscopic Base: Using old

or

.
Dry System: Use anhydrous MeCN or THF.Switch Base: Use organic bases (DIPEA/TEA) which introduce less moisture than inorganic salts.
No Reaction / Low Conversion Solvent Mismatch: Non-polar solvents (Toluene/DCM) stabilize the ground state but not the transition state.Protonation: Piperidine is protonated by HCl byproduct, killing nucleophilicity.Polar Aprotic: Switch to MeCN, DMF, or DMSO.Scavenger: Ensure 1.2–1.5 eq. of base is present to neutralize HCl.
Regio-isomeric Mixture Substrate Design: Using asymmetric dichloropyridazine (e.g., 3,4-dichloro) without steric control.Temp Control: Lower temperature (-20°C) to favor the kinetically controlled product (usually at the most electron-deficient position).
Module 3: Deep Dive FAQs

Q1: I am using 3,6-dichloropyridazine. Why am I still seeing bis-substitution despite the "deactivation" effect? A: While the first amine deactivates the ring, the reaction is not self-terminating at high temperatures. If you are refluxing in ethanol or DMF, you provide enough activation energy to overcome the deactivation barrier.

  • Fix: Perform the addition at 0°C. Allow the reaction to warm to Room Temperature (RT) only. Do not heat unless LCMS shows residual starting material after 4 hours.

Q2: Can I use ethanol as a solvent? A: Proceed with caution. While ethanol is green and cheap, it is a nucleophilic solvent. In the presence of strong bases, you risk forming ethoxide, which will compete with piperidine to form the ethoxy-chloropyridazine ether side product.

  • Recommendation: Acetonitrile (MeCN) is the superior choice. It is polar enough to facilitate the charged transition state but non-nucleophilic [1].

Q3: My product is stuck in the aqueous layer during workup. A: Pyridazines are nitrogen-rich and can be quite polar, especially if protonated.

  • Fix: Ensure the aqueous layer pH is basic (> pH 10) during extraction to keep the piperidine and pyridine nitrogens free (unprotonated). Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.

Q4: Do I need a Palladium catalyst (Buchwald-Hartwig)? A: generally, No. Chloropyridazines are "activated" heteroaryl halides.


 is preferred because it avoids heavy metals and expensive ligands. Pd-catalysis is only necessary if the pyridazine ring is heavily deactivated (e.g., contains electron-donating groups like -OMe or -NH2 before the coupling) [2].
Module 4: Standard Operating Procedure (SOP)

Protocol: Monoselective Amination of 3,6-Dichloropyridazine Target Scale: 1.0 mmol

Reagents
  • Substrate: 3,6-Dichloropyridazine (149 mg, 1.0 mmol)

  • Nucleophile: Piperidine (94 mg, 1.1 mmol) — Slight excess only.

  • Base: Diisopropylethylamine (DIPEA) (194 mg, 1.5 mmol) — Organic base prevents hydrolysis.

  • Solvent: Anhydrous Acetonitrile (MeCN) (5 mL) — Concentration ~0.2 M.

Workflow Diagram

Workflow Setup 1. Dissolve Substrate (MeCN, 0°C) BaseAdd 2. Add Base (DIPEA) (Scavenger) Setup->BaseAdd NucAdd 3. Add Piperidine (Dropwise over 10 min) BaseAdd->NucAdd React 4. Stir at 0°C -> RT (Monitor LCMS at 2h) NucAdd->React Quench 5. Quench (Sat. NaHCO3) React->Quench

Figure 2: Step-by-step experimental workflow for minimizing side reactions.

Step-by-Step Execution
  • Preparation: In a clean, dry reaction vial, dissolve 3,6-dichloropyridazine (1.0 equiv) in anhydrous MeCN (0.2 M).

  • Thermal Control: Cool the solution to 0°C using an ice bath. This is critical for kinetic control.

  • Base Addition: Add DIPEA (1.5 equiv).

  • Nucleophile Addition: Add Piperidine (1.1 equiv) dropwise over 5–10 minutes.

    • Why? High local concentration of piperidine promotes bis-substitution. Slow addition ensures the mono-product forms first.

  • Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at RT.

  • Monitoring: Check LCMS at 2 hours.

    • Target: >95% Product, <2% Bis-product.

    • If SM remains: Warm to 40°C. Do not exceed 60°C.

  • Workup: Dilute with EtOAc, wash with Sat.

    
     (removes HCl salts) and Brine. Dry over 
    
    
    
    .
References
  • Solvent Effects in

    
    : 
    Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    [Link]
    
  • Selectivity in Dichloropyridazines: Lutz, F., et al. (2013).[8] Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines.[8] The Journal of Organic Chemistry. (Demonstrates the stability/reactivity profiles of chloropyridazines). [Link]

  • General

    
     Mechanism on Heterocycles: 
    Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry.
    [Link](Note: This is a representative citation for the general principle of heterocycle regioselectivity).
    

Sources

Technical Support Center: Purification of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for organic chemists and process engineers involved in the purification of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol . The recommendations below synthesize physicochemical principles of aminopyridazine scaffolds with industrial purification standards.

Case ID: AP-PIP-MEOH-REC-001 Status: Active Analyst: Senior Application Scientist

Physicochemical Profile & Solvent Strategy[1]

The target molecule contains three distinct functional regions that dictate its solubility profile:

  • Aminopyridazine Head: Highly polar, basic (pKa ~5-6), and capable of H-bond donation/acceptance.

  • Piperidine Core: Lipophilic alicyclic ring, providing structural rigidity.

  • Hydroxymethyl Tail: Primary alcohol, significantly increasing polarity and water solubility compared to non-hydroxylated analogs.

Solvent Selection Matrix

Goal: Balance the high polarity of the amino-alcohol motifs with the lipophilic piperidine core.

Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (Absolute) Primary ⭐⭐⭐⭐⭐ (High)Dissolves the compound at reflux (

); reduced solubility upon cooling allows controlled crystal growth.
Methanol / Ethyl Acetate Binary ⭐⭐⭐⭐ (High)Methanol solubilizes the polar amino/alcohol groups; Ethyl Acetate acts as the anti-solvent to force precipitation of the lipophilic core.
Acetonitrile Alternative⭐⭐⭐ (Med)Good for removing non-polar impurities. Requires strict temperature control to prevent "oiling out."[1]
Water / Ethanol (1:9) Special⭐⭐ (Low)Only use if inorganic salts (NaCl/KBr) are the primary impurity. Risk of yield loss due to high water solubility.

Decision Logic & Workflow (Visualization)

The following decision tree guides you through the solvent selection process based on your crude material's behavior.

SolventSelection Start Start: Crude Solid Evaluation SolubilityCheck Check Solubility in Hot Ethanol (75°C) Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble DirectCool Protocol A: Direct Cooling (0-5°C) Soluble->DirectCool Yes (Clear Solution) Insoluble Insoluble Residue? Soluble->Insoluble No (Turbid) OilingOut Risk: Oiling Out? DirectCool->OilingOut FilterHot Hot Filtration (Remove Salts/Inorganics) Insoluble->FilterHot Inorganic Salts BinarySystem Protocol B: Binary Solvent Addition (MeOH + EtOAc) Insoluble->BinarySystem Organic Impurities FilterHot->DirectCool Seeding Action: Reheat & Add Seed Crystals OilingOut->Seeding Yes

Figure 1: Decision matrix for selecting the optimal recrystallization pathway based on crude solubility behavior.

Detailed Experimental Protocols

Protocol A: Single Solvent Recrystallization (Ethanol)

Best for: High purity crude (>85%) with minor colored impurities.

  • Dissolution: Suspend crude solid in Absolute Ethanol (10 mL/g).

  • Heating: Heat to reflux (

    
    ) with vigorous stirring.
    
    • Note: If solid remains undissolved after 15 mins, add EtOH in 1 mL/g increments. Do not exceed 20 mL/g.

  • Clarification (Optional): If the solution is dark yellow/brown (oxidation products), add Activated Charcoal (5 wt%) and reflux for 10 mins. Filter hot through Celite®.

  • Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2 hours).

    • Critical: Rapid cooling often traps impurities or causes oiling.

  • Finishing: Cool to

    
     in an ice bath for 1 hour. Filter the white/off-white precipitate and wash with cold Ethanol.
    
Protocol B: Binary Solvent System (MeOH / EtOAc)

Best for: Crude containing unreacted starting materials or regioisomers.

  • Dissolution: Dissolve crude in minimum volume of Methanol at

    
     (approx. 3-5 mL/g).
    
  • Anti-Solvent Addition: Add Ethyl Acetate dropwise to the hot solution until a persistent cloudiness (turbidity) appears.

  • Re-solubilization: Add a few drops of Methanol until the solution turns clear again.

  • Crystallization: Allow to cool to room temperature undisturbed. The product should crystallize as the solubility decreases.

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a gum instead of crystals). What happened?

Cause: The transition from solution to solid is happening too fast, or the solvent is too polar, preventing an ordered lattice structure. This is common with hydroxymethyl-piperidine derivatives. Solution:

  • Reheat the mixture until the oil dissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.

  • Slow Down: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Switch Solvents: If using EtOH, switch to Acetonitrile , which often favors better crystal habits for amino-pyridazines [1].

Q2: My product is turning pink/brown during heating.

Cause: Aminopyridazines are electron-rich and prone to air oxidation, especially in solution at high temperatures. Solution:

  • Perform the recrystallization under an inert atmosphere (Nitrogen or Argon balloon ).

  • Limit heating time. Do not reflux unnecessarily.

  • Use degassed solvents if the issue persists.

Q3: I have low recovery yield (<50%).

Cause: The product is likely too soluble in the cold solvent (common with the hydroxymethyl group). Solution:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling step to harvest a "second crop."

  • If using Ethanol, add an anti-solvent like Heptane or MTBE to the cold filtrate to force precipitation [2].

References

  • BenchChem Technical Support. (2025).[1][2][3] Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Retrieved from

  • Fan, S. Y., et al. (2009).[4] Synthesis and crystal structure of 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine. NIH / Acta Crystallographica. Retrieved from

  • Patent CN113429340B. (2021). Method for preparing 4-(6-aminopyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester. Retrieved from

  • Sigma-Aldrich. (2025). 4-Aminopyridine Solubility Data and Safety Sheets. Retrieved from

Sources

Resolving hygroscopic challenges with [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

A Senior Application Scientist's Guide to Overcoming Hygroscopic Challenges

Welcome to the technical support center for [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. The hygroscopic nature of this active pharmaceutical ingredient (API) presents distinct challenges that, if unaddressed, can compromise experimental accuracy, stability, and ultimately, the viability of your drug development program.

This guide is structured to move from foundational knowledge to practical, actionable troubleshooting. We will explore the characterization of hygroscopicity, best practices for handling and storage, and strategies to mitigate moisture-related issues in your analytical and formulation workflows.

Part 1: Frequently Asked Questions - The Fundamentals of Hygroscopicity

This section addresses the most common initial questions researchers face when working with a moisture-sensitive compound.

Q1: What is hygroscopicity and why is it a critical parameter for this API?

A: Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment through absorption or adsorption.[1] For an API like [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, this property is critical because moisture uptake can induce a cascade of undesirable physical and chemical changes.[2][] These can include:

  • Chemical Degradation: Water can act as a reactant, leading to hydrolysis and the formation of impurities.[4][5]

  • Physical Instability: Moisture can trigger changes in crystal form (polymorphism), conversion to a hydrate, or even deliquescence (dissolving in the absorbed water), which affects solubility, bioavailability, and processability.[5]

  • Manufacturing and Handling Issues: Increased moisture content can lead to poor powder flow, caking, and clumping, which complicates manufacturing processes like weighing, blending, and filling.[2][6]

Q2: How can I quantify and classify the hygroscopicity of my batch?

A: The most common classification system is outlined by the European Pharmacopoeia (Ph. Eur.).[7] It categorizes materials based on the percentage weight gain after storage at a specified condition (25°C and 80% relative humidity [RH]) for 24 hours.[7] Precise quantification is typically achieved using Gravimetric Sorption Analysis or Dynamic Vapor Sorption (DVS).[8][9]

Table 1: European Pharmacopoeia Hygroscopicity Classification [7]

ClassificationWeight Increase (w/w)Description
Non-hygroscopic< 0.2%No significant moisture uptake.
Slightly hygroscopic≥ 0.2% and < 2.0%Minor moisture uptake.
Hygroscopic≥ 2.0% and < 15.0%Significant moisture uptake.
Very hygroscopic≥ 15.0%Extensive moisture uptake.
DeliquescentSufficient water is absorbed to form a liquidThe solid dissolves in the absorbed moisture.

Q3: What are the immediate signs that my compound has absorbed too much moisture?

A: The initial indicators are often visual and physical. You might observe:

  • Appearance Change: The material may change from a free-flowing powder to a clumpy or caked solid.[10]

  • Inaccurate Weighing: The reading on an analytical balance may continuously increase as the substance rapidly absorbs atmospheric moisture.

  • Adherence to Surfaces: The powder may stick to spatulas, weigh boats, or glassware.[6]

  • OOS Results: Unexpected out-of-specification (OOS) results for moisture content (e.g., via Karl Fischer titration) or changes in chromatographic profiles are strong indicators.[10]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable solutions to specific problems you may encounter during your experiments.

Challenge 1: Inaccurate Weighing and Standard Preparation

Q: My balance reading won't stabilize, making it impossible to weigh the API accurately for my assays. How do I resolve this?

A: This is a classic sign of a hygroscopic or very hygroscopic compound. The key is to minimize the compound's exposure to ambient atmosphere.

Root Cause Analysis & Solution Workflow:

G Start Inaccurate Weight Reading CheckEnv Is the balance in a controlled environment? Start->CheckEnv MoveToGlovebox ACTION: Transfer weighing operation to a glovebox or low-humidity chamber (<10% RH). CheckEnv->MoveToGlovebox No WorkQuickly Are you working quickly? CheckEnv->WorkQuickly Yes MoveToGlovebox->WorkQuickly MinimizeTime ACTION: Prepare all tools in advance. Minimize time the container is open. Use a weighing bottle with a ground-glass stopper. WorkQuickly->MinimizeTime No StockSolution Is direct weighing still problematic? WorkQuickly->StockSolution Yes MinimizeTime->StockSolution MakeStock SOLUTION: Prepare a stock solution from the entire bottle. Determine concentration via a validated assay (e.g., HPLC-UV). Use aliquots of the quantified stock solution. StockSolution->MakeStock Yes Success Accurate Weighing Achieved StockSolution->Success No MakeStock->Success

Caption: Decision tree for troubleshooting inaccurate weighing.

Protocol: Weighing by Difference in a Controlled Environment

  • Environment Setup: Perform all manipulations inside a glovebox or a dry room with a relative humidity (RH) maintained below 20%.[11]

  • Equilibration: Place the sealed container of the API, along with all necessary tools (spatulas, weighing vessels), inside the controlled environment and allow them to equilibrate for at least 30 minutes.

  • Initial Weighing: Tightly cap a suitable weighing vessel (e.g., a glass vial) and record its mass (M1).

  • Transfer: Quickly add an approximate amount of the API to the weighing vessel and securely recap it.

  • Second Weighing: Record the mass of the capped vessel containing the API (M2).

  • Dispensing: Transfer the API from the weighing vessel into your receiving flask (e.g., a volumetric flask for solution preparation).

  • Final Weighing: Immediately recap the weighing vessel and record its final mass (M3).

  • Calculation: The exact mass of the transferred API is M2 - M3 . This "weighing by difference" method ensures that any moisture absorbed while the vessel was briefly uncapped for transfer does not affect the final calculated mass.

Challenge 2: Material Caking and Poor Flow During Handling

Q: The API was a fine powder upon arrival, but now it's a solid cake. Can I still use it? How do I prevent this?

A: Caking is a direct result of moisture absorption leading to the formation of liquid bridges between particles, which solidify upon slight drying or through pressure.[2] The material may still be usable if chemical degradation has not occurred, but proper storage is paramount to prevention.

Protocol: Proper Storage and Handling Workflow

  • Receiving: Upon receipt, immediately transfer the manufacturer's container into a secondary container with a tight seal.

  • Inert Atmosphere: Place this secondary container inside a desiccator cabinet that is continuously purged with a dry, inert gas like nitrogen or argon. This is superior to using passive desiccants (like silica gel), which have limited capacity and can become saturated.[12]

  • Aliquotting: If you will be using the material frequently, it is best practice to immediately aliquot the bulk quantity into smaller, single-use vials under a controlled, low-humidity atmosphere (e.g., in a glovebox).[13]

  • Sealing: Seal each aliquot vial tightly. For critical applications, use vials with PTFE-lined caps and further seal the cap-vial interface with Parafilm®.

  • Storage: Store the desiccator cabinet in a cool, dry place away from direct sunlight and temperature fluctuations, as temperature cycles can change the headspace humidity.[14]

Caption: Best-practice workflow for handling hygroscopic APIs.

Challenge 3: Inconsistent Analytical Results

Q: My XRD patterns are showing peak broadening and my HPLC results are showing new impurity peaks over time. Are these issues related to hygroscopicity?

A: Absolutely. Moisture can act as a plasticizer, disrupting the crystal lattice and leading to peak broadening or even a phase transition to an amorphous state in XRD analysis.[15] The appearance of new peaks in an HPLC chromatogram is a classic sign of hydrolytic degradation.

Protocol: Moisture Content Determination by Karl Fischer Titration

To correlate analytical inconsistencies with moisture, you must accurately determine the water content. Karl Fischer (KF) titration is the gold-standard method.[9][16]

  • System Preparation: Use a coulometric KF titrator for expected low water content (<1%). Ensure the titration cell is conditioned and the solvent is "dry" (low background drift).

  • Sample Handling: All sample preparation must be done in a low-humidity environment (glovebox).

  • Sample Introduction: Using a gas-tight syringe or a specialized solids autosampler, accurately weigh and introduce a known quantity of the API directly into the KF titration cell.

  • Titration: Initiate the titration. The instrument will measure the amount of iodine required to react with the water present in the sample.

  • Calculation: The instrument's software will calculate the water content as a percentage or in parts per million (ppm).

  • Validation: Run a certified water standard (e.g., Hydranal™) before and after your sample set to ensure the system is performing accurately.

By tracking the KF water content of your API batches over time and under different storage conditions, you can directly correlate increased moisture with observed degradation or physical changes.

Challenge 4: Long-Term Stability and Formulation

Q: How can I design a stable solid dosage form with this API?

A: Mitigating hygroscopicity at the formulation stage is a key strategy for ensuring the long-term stability of the final drug product.[17][18] Several advanced strategies can be employed.

Formulation Strategies to Mitigate Hygroscopicity [4][[“]][20]

StrategyMechanismKey Considerations
Film Coating Creates a physical barrier between the API-containing core and the external environment.[4]Polymer selection is critical. Water-insoluble polymers like ethyl cellulose offer better moisture protection than water-soluble ones like HPMC.[5]
Co-processing with Excipients Formulating with hydrophobic or moisture-scavenging excipients (e.g., microcrystalline cellulose, silicon dioxide) to divert water away from the API.[[“]][21]Excipient compatibility must be thoroughly evaluated to prevent other forms of degradation.
Crystal Engineering (Co-crystals) Forming a co-crystal with a suitable co-former can alter the crystal packing and reduce the availability of sites for hydrogen bonding with water, thereby lowering hygroscopicity.[17][[“]]Requires significant screening and solid-state characterization to find a suitable and stable co-former.
Packaging Solutions Utilizing high-barrier packaging such as cold-form aluminum blisters or HDPE bottles with desiccants.[[“]][21]This is a crucial final line of defense. The amount of desiccant and the water vapor permeation rate of the packaging are critical parameters.[4]

References

  • Tan, L.H.; Heng, D.; Chan, L.W.; Heng, P.W.S. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Thakral, S.; Thakral, N.K.; Majumdar, S.; Singh, K.K.H. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]

  • Tan, L.H.; Heng, D.; Chan, L.W.; Heng, P.W.S. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Consensus. Techniques for stabilizing moisture-sensitive drug compounds. Consensus. [Link]

  • Bohrium. formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals. Ask this paper. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. TutorChase. [Link]

  • Air-Concepts. The Importance of Controlling Air Humidity Levels in Laboratories and Clean Rooms. Air-Concepts. [Link]

  • Pharma.Tips. How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips. [Link]

  • Request PDF. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. Request PDF. [Link]

  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. [Link]

  • Taylor & Francis Online. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • Murikipudi, V.; Gupta, P.; Sihorkar, V. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. [Link]

  • IGI Global. Hygroscopicity: Significance and symbolism. IGI Global. [Link]

  • Vesta® Nutra. 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]

  • Lu, X.; Berglund, K.A.; Giamalva, D.H. Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]

  • Scientific Laboratory Supplies. Understanding Humidity's Impact on Lab Conditions. Scientific Laboratory Supplies. [Link]

  • Moisture Cure. Cleanroom and Laboratory Humidity Control. Moisture Cure. [Link]

  • Czerwińska, K.; Frąckowiak, A.; Lulek, J. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]

  • Pharma Innovation. API Hygroscopicity. Pharma Innovation. [Link]

  • Cole-Parmer. The Importance of Humidity Control & Monitoring. Cole-Parmer. [Link]

  • Protocol Online. Hygroscopic chemical...how to deal with?. Protocol Online. [Link]

  • Needle.Tube. Are Lab Operations Sensitive to Changes in Temperature and Humidity?. Needle.Tube. [Link]

  • Letters in High Energy Physics. Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]

  • University of Rochester. How to Store Reagents. Department of Chemistry. [Link]

  • Tan, L.H.; Heng, D.; Chan, L.W.; Heng, P.W.S. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • PharmaRead. The drug substance is so hygroscopic that the entire process becomes humidity-dependent.. PharmaRead. [Link]

  • Chromatography Forum. How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

  • Tablets & Capsules. An innovative drug delivery form for hygroscopic pharmaceutical drugs. Tablets & Capsules. [Link]

  • Al-Mulla, E.A.J. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Materials Science and Chemical Engineering. [Link]

  • Asaclean® Purging Compounds. 5 Tips to Help Process Dry Hygroscopic Resins. Asaclean® Purging Compounds. [Link]

  • CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Quora. Hygroscopy: How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others?. Quora. [Link]

  • ResearchGate. (PDF) Hygroscopic moisture content: Determination and correlations. ResearchGate. [Link]

  • Pharma.Tips. API hygroscopicity-driven degradation during routine release testing: data integrity and chromatographic audit trail review steps. Pharma.Tips. [Link]

  • Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • ResearchGate. (PDF) Data-driven Approach to Mitigate Quality Impact of Hygroscopic Pharmaceutical Raw Materials Throughout the Supply Chain. ResearchGate. [Link]

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Technical Support Center: Pyridazine-Piperidine Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PYR-PIP-Pd-OPT Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The Pyridazine Challenge

Coupling piperidines to halopyridazines is a deceptive reaction. While piperidines are excellent nucleophiles, the pyridazine core presents a dual challenge: it is electron-deficient enough to invite competing SNAr pathways (often with poor regioselectivity) yet nitrogen-rich enough to poison palladium catalysts via stable


-coordination or formation of bis-heterocyclic Pd-complexes.

This guide moves beyond standard "add more metal" approaches. We focus on kinetic balancing : ensuring the rate of reductive elimination (


) exceeds the rate of catalyst deactivation (

).

Module 1: Diagnostic Framework

Before adjusting catalyst load, you must diagnose the specific failure mode. Use this logic flow to identify if the issue is Catalyst Death (Poisoning) or Catalyst Competence (Cycle efficiency).

Troubleshooting Logic Tree

TroubleshootingTree Start Symptom: Low Yield (<40%) CheckSM Check Conversion of Pyridazine Halide Start->CheckSM HighSM High SM Recovery (Reaction Stalled) CheckSM->HighSM > 50% SM left LowSM Low SM Recovery (Substrate Consumed) CheckSM->LowSM < 10% SM left ColorCheck Check Reaction Color HighSM->ColorCheck ByprodCheck Identify Byproducts (LCMS) LowSM->ByprodCheck BlackPpt Black Precipitate (Pd-Black) ColorCheck->BlackPpt ClearSol Clear/Orange Solution (Stable Complex) ColorCheck->ClearSol Sol1 Diagnosis: Catalyst Instability Action: Switch to G3/G4 Precatalyst or Additive (e.g., 10% 3-Cl-Pyridine) BlackPpt->Sol1 Sol2 Diagnosis: Catalyst Poisoning Action: Use Bulky Ligand (RuPhos) Increase Temp to break chelation ClearSol->Sol2 Dehal Hydrodehalogenation (M-H species) ByprodCheck->Dehal Homo Homocoupling ByprodCheck->Homo Sol3 Diagnosis: Slow Reductive Elimination Action: Lower Cat. Load, Switch to BrettPhos, Check Solvent Dehal->Sol3 Sol4 Diagnosis: Oxidant Ingress Action: Degas Solvent, Check Inert Lines Homo->Sol4

Figure 1: Diagnostic logic tree for isolating failure modes in Pd-catalyzed cross-coupling.

Module 2: The Mechanism of Failure

Why does this specific coupling fail? The pyridazine nitrogens are "soft" enough to bind to Pd(II) intermediates, pulling the catalyst out of the productive cycle. This is the Off-Cycle Trap .

Catalytic Cycle & Poisoning Pathway

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Pyridazine-X Coord Amine Coordination (L-Pd(II)-Ar-NHR) OxAdd->Coord + Piperidine / Base Poison OFF-CYCLE TRAP (Bis-Pyridazine Complex) OxAdd->Poison + Excess Pyridazine (Chelation) RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 Poison->OxAdd Heat / Bulky Ligand

Figure 2: The standard Buchwald-Hartwig cycle (blue/green) vs. the Pyridazine Poisoning Trap (red). High catalyst loads can paradoxically increase the rate of trap formation if the ligand is insufficient.

Module 3: Optimization Protocol

Do not randomly add catalyst. Follow this Variable Loading Screen to determine the optimal "Goldilocks" zone.

Experimental Setup: The "Variable Loading" Screen

Objective: Determine the minimum effective catalyst load (TON) vs. reaction rate (TOF).

Reagents:

  • Substrate: 3-chloropyridazine (1.0 equiv)

  • Nucleophile: 4-methylpiperidine (1.2 equiv)

  • Base: NaOtBu (1.5 equiv) or LiHMDS (if base-sensitive)

  • Solvent: 1,4-Dioxane or Toluene (0.2 M)

Protocol:

  • Stock Solutions: Prepare a stock solution of the aryl halide and amine to ensure identical stoichiometry across vials.

  • Catalyst Dosing: Use Precatalysts (e.g., RuPhos-Pd-G4). Do not use Pd(OAc)2 + Ligand for screening, as in-situ reduction introduces variability.

  • The Array: Set up 4 vials with the following catalyst loads:

    • Vial A: 0.25 mol% (Stress test for TON)

    • Vial B: 1.0 mol% (Standard)

    • Vial C: 2.5 mol% (Robustness)

    • Vial D: 5.0 mol% (High concentration check)

  • Sampling: Take LCMS aliquots at 1 hour and 16 hours .

Interpreting the Data
Catalyst Load1 hr Conv.16 hr Conv.Outcome Analysis
0.25 mol% 5%15%Catalyst Death. The initial catalyst was poisoned before completing enough cycles.
1.0 mol% 40%85%Ideal Zone. Good rate, high conversion. Optimization: Extend time or slight temp increase.
2.5 mol% 90%92%Diminishing Returns. Fast initial rate, but potentially wasteful.
5.0 mol% 95%80%*Overload. Note the yield drop. High Pd load caused dehalogenation or oligomerization of the pyridazine.

Critical Insight: If 5.0 mol% yields lower purity than 1.0 mol%, you are seeing off-cycle side reactions promoted by excess metal (e.g., hydrodehalogenation).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 60% conversion regardless of catalyst loading?

  • Answer: This is likely Product Inhibition . The product (an aminopyridazine) is often a better ligand for Pd than the starting material.

  • Fix: Switch to a ligand with extreme steric bulk, such as BrettPhos or tBuBrettPhos . These ligands create a "wall" around the Pd center, preventing the product from binding back to the metal.

Q2: Can I use Pd(PPh3)4 or Pd(dppf)Cl2?

  • Answer: Avoid these. PPh3 is not electron-rich enough to facilitate oxidative addition into electron-deficient pyridazines effectively, and it lacks the bulk to prevent poisoning. Dppf is better but often fails with secondary amines. Stick to Dialkylbiaryl phosphines (Buchwald Ligands) or NHC ligands (PEPPSI-IPr).

Q3: I see significant hydrodehalogenation (reduction of the C-Cl bond).

  • Answer: This indicates that the Reductive Elimination step is too slow. The Pd-H species (formed via

    
    -hydride elimination from the amine or solvent) is competing.
    
  • Fix:

    • Switch solvent from Dioxane/THF to Toluene (removes ethereal

      
      -hydrogens).
      
    • Increase the catalyst loading slightly to consume substrate faster than the background reduction.

    • Use RuPhos , which is specifically designed to accelerate reductive elimination with secondary amines.

Q4: How do I handle the "Iodide Effect"?

  • Answer: If you are using an iodopyridazine, the released Iodide (I-) can bridge two Pd centers, forming an inactive dimer.

  • Fix: Do not use Iodides for this chemistry if possible; Bromides or Chlorides are often superior for Buchwald-Hartwig. If you must, add AgOTf (scavenger) or use a solvent where NaI is insoluble (e.g., Toluene).

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4] Reaction intermediates and structure-activity relationships."[5][6] Journal of the American Chemical Society.

  • Ingoglia, B. T., & Buchwald, S. L. (2016). "Palladium-Catalyzed Cross-Coupling of 2-Pyridylboronates with Heteroaryl Chlorides." Organic Letters. (Discusses heteroatom poisoning mitigation).

  • Pfizer Worldwide R&D. (2006). "High-Throughput Experimentation in the Development of Pd-Catalyzed C-N Coupling." Journal of Organic Chemistry. (Methodology for variable loading screens).

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Validation & Comparative

Interpreting the 1H NMR Spectrum of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, expert-led interpretation of the 1H NMR spectrum for the compound [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, a molecule of interest in medicinal chemistry due to its heterocyclic scaffolds.

This guide moves beyond a simple peak listing, offering a comparative analysis grounded in the fundamental principles of NMR and supported by experimental data from related structures. We will dissect the spectrum by examining the distinct structural motifs: the 6-aminopyridazine ring and the 1,4-substituted piperidine methanol core. This approach not only facilitates the assignment of each resonance but also provides a framework for interpreting the spectra of similarly substituted heterocyclic systems.

Predicted 1H NMR Spectrum and Assignments

The following table summarizes the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for the protons of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol. These predictions are based on the analysis of structurally similar compounds and established NMR principles.[1][2][3][4] The spectrum is assumed to be recorded in a common deuterated solvent such as DMSO-d6 or CDCl3; however, solvent effects can cause slight variations in chemical shifts.[5][6]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
H-4', H-5' (Pyridazine)7.4 - 6.5d, d1H, 1HTwo doublets in the aromatic region, mutually coupled.
NH2 (Aminopyridazine)6.5 - 5.5br s2HBroad singlet, chemical shift can be concentration and solvent dependent.
H-2ax, H-6ax (Piperidine)4.5 - 4.0m2HDownfield shift due to proximity to the pyridazine nitrogen.
H-2eq, H-6eq (Piperidine)3.2 - 2.8m2H
CH2OH3.5 - 3.3d2HDoublet due to coupling with H-4 of the piperidine ring.
OH4.8 - 4.0t1HTriplet due to coupling with the adjacent CH2 group. Shift is variable.
H-4 (Piperidine)2.0 - 1.6m1HComplex multiplet due to coupling with adjacent protons.
H-3ax, H-5ax (Piperidine)1.9 - 1.6m2H
H-3eq, H-5eq (Piperidine)1.4 - 1.1m2H

In-Depth Spectral Interpretation and Comparative Analysis

The Aminopyridazine Moiety: Aromatic Region Analysis

The 6-aminopyridazine ring presents a distinct signature in the downfield region of the 1H NMR spectrum.

  • Pyridazine Ring Protons (H-4', H-5'): The two protons on the pyridazine ring are expected to appear as two distinct doublets in the aromatic region, typically between 6.5 and 7.4 ppm.[7] The electron-donating amino group at the 6-position will shield the adjacent proton (H-5'), causing it to resonate at a slightly higher field (lower ppm) compared to H-4'. The coupling constant (J) between these two protons is expected to be in the range of 8-10 Hz, which is characteristic of ortho-coupling in six-membered aromatic rings.

  • Amino Protons (NH2): The protons of the primary amine group will generally appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but it is typically observed between 5.5 and 6.5 ppm in DMSO-d6.[2][3][8] In some cases, this signal may be broadened to the point of being indistinguishable from the baseline.

Diagrammatic Representation of Key Structural Fragments and Proton Environments

G cluster_pyridazine 6-Aminopyridazine Fragment cluster_piperidine Piperidine Methanol Fragment H4' H-4' H5' H-5' NH2 NH2 H2,6ax H-2ax, H-6ax H2,6eq H-2eq, H-6eq H3,5ax H-3ax, H-5ax H3,5eq H-3eq, H-5eq H4 H-4 CH2OH CH2OH OH OH workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D 1D 1H NMR C->D E 2D COSY D->E F 2D HSQC/HMBC E->F G D2O Exchange F->G H Assign Resonances G->H I Confirm Connectivity H->I J Final Structure Verification I->J

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Conclusion

The 1H NMR spectrum of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is a rich source of structural information. A systematic, fragment-based approach, combined with a suite of 2D NMR experiments, allows for the unambiguous assignment of all proton resonances. This guide provides a robust framework for researchers to not only interpret the spectrum of the title compound but also to apply these principles to a broader range of complex heterocyclic molecules, thereby accelerating the pace of drug discovery and development.

References

  • Eliel, E. L., et al. (1980). Conformational Analysis. 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society.
  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. [Link]

  • White Rose Research Online. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. [Link]

  • Taherpour, A., et al.
  • Tafazzoli, M., et al. Pressure- and temperature-dependent proton NMR studies of N-methylpiperidine ring inversion in the gas phase. The Journal of Physical Chemistry.
  • Universidad de Chile.
  • Dove Medical Press. Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. [Link]

  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS. AND SOME REACTIONS.
  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • SpectraBase. 2-Piperidinemethanol - Optional[1H NMR] - Chemical Shifts. [Link]

  • Wikipedia. Piperidine. [Link]

  • ePrints Soton. A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl- d)piperidines. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Stefaniak, L., et al. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. Magnetic Resonance in Chemistry.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Csollei, J., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

  • PubChem. 1-(4-Aminophenyl)-3-piperidinemethanol. [Link]

Sources

LC-MS fragmentation patterns for [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a definitive protocol for the structural identification of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol (C₁₀H₁₆N₄O, MW 208.26 Da), a critical pharmacophore often found in SHP2 and kinase inhibitor development.[1][2]

The Challenge: In drug discovery, this moiety is frequently accompanied by isobaric impurities (e.g., positional isomers like the 3-hydroxymethyl variant) or metabolic byproducts (e.g., N-oxides).[2] Standard low-resolution MS often fails to distinguish these due to identical nominal masses (


 209).[1][2]

The Solution: This guide compares Triple Quadrupole (QqQ) quantitation workflows against High-Resolution Orbitrap/Q-TOF structural elucidation. We establish a self-validating fragmentation tree to ensure identification specificity, preventing costly false positives in early-stage screening.

Technical Comparison: HRMS vs. QqQ

For robust identification, researchers must choose between sensitivity (QqQ) and specificity (HRMS).[2] The following table contrasts these approaches for this specific analyte.

FeatureTriple Quadrupole (QqQ) HRMS (Orbitrap/Q-TOF) Verdict
Primary Utility Routine Quantitation (PK Studies)Structural Validation & Impurity ProfilingUse HRMS for ID; QqQ for routine assay.[1][2]
Precursor Ion


(Acc: <5 ppm)
HRMS confirms elemental formula C₁₀H₁₇N₄O⁺.[2]
Key Transition

(Pyridazine core)
Full MS/MS Spectrum (

)
QqQ transition is non-specific without RT validation.[2]
Isomer Differentiation Relies solely on Retention Time (RT)Relies on unique fragment ions & Energy-Resolved MSHRMS is required to distinguish regioisomers.[1][2]
Sensitivity High (pg/mL range)Moderate (ng/mL range)QqQ wins for trace analysis.[2]

Fragmentation Mechanics & Signaling Pathways

To validate the identity of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, one must confirm the connectivity between the aminopyridazine head and the hydroxymethyl-piperidine tail .[1][2]

Mechanistic Fragmentation Tree

The fragmentation pattern follows two distinct pathways driven by the basicity of the pyridazine nitrogens and the lability of the hydroxyl group.

  • Pathway A (Neutral Loss): Rapid loss of water (

    
    , -18.01 Da) from the hydroxymethyl group, yielding the dehydrated cation at 
    
    
    
    191.13.[2]
  • Pathway B (Linker Cleavage): Heterolytic cleavage of the C-N bond connecting the piperidine and pyridazine rings. This yields the characteristic aminopyridazine cation (

    
     96.05).
    
  • Pathway C (Ring Fission): Cross-ring cleavage of the piperidine moiety, often producing lower mass aliphatic amine fragments.

Visualization of Fragmentation Pathways

The following diagram illustrates the causal fragmentation logic required for structural confirmation.

FragmentationPathways Figure 1: Mechanistic Fragmentation Tree for [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Parent Precursor Ion [M+H]+ m/z 209.1397 (C10H17N4O+) Dehydrated Fragment A: [M+H-H2O]+ m/z 191.1291 (Tetrahydropyridine core) Parent->Dehydrated -H2O (18.01 Da) Neutral Loss PyridazineCore Fragment B: Aminopyridazine Cation m/z 96.0560 (Diagnostic Head Group) Parent->PyridazineCore C-N Bond Cleavage (Primary Quant Ion) PiperidineCore Fragment C: Piperidine-Methanol Cation m/z 114.0913 (Tail Group) Parent->PiperidineCore C-N Bond Cleavage (Charge Retention on Piperidine) SecFrag Secondary Fragment m/z 69.04 (Ring Fission) Dehydrated->SecFrag RDA / Ring Opening

Caption: Figure 1: ESI+ Fragmentation pathway showing the divergence between neutral water loss (structural characterization) and C-N bond cleavage (quantitation).

Experimental Protocol: Self-Validating Identification

This protocol ensures data integrity by using the


 96 fragment for sensitivity and the 

191 fragment for specificity.
Materials & Setup
  • Instrument: Orbitrap Exploris 480 or Q-TOF equivalent (for ID); Triple Quad 6500+ (for Quant).

  • Column: Waters XBridge BEH Amide (HILIC), 2.1 x 100 mm, 2.5 µm.[2] Note: HILIC is preferred over C18 due to the high polarity of the aminopyridazine and hydroxyl groups.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[2]

  • Mobile Phase B: Acetonitrile.[3][4]

Step-by-Step Workflow

Step 1: Sample Preparation (Protein Precipitation) [2]

  • Aliquot 50 µL of plasma/matrix.[5]

  • Add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Vortex (2 min) and Centrifuge (10 min at 10,000 x g).

  • Transfer supernatant to LC vial. Crucial: Do not evaporate to dryness if using HILIC; injection solvent must match initial mobile phase (high organic).[2]

Step 2: Chromatographic Separation

  • Gradient: 90% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[3]

  • Rationale: The HILIC mode retains the polar [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, separating it from early-eluting phospholipids and potential N-oxide metabolites (which are more polar and elute later).[1][2]

Step 3: Mass Spectrometry (MS/MS) Acquisition [2]

  • Source: ESI Positive Mode.

  • Spray Voltage: 3.5 kV.

  • Collision Energy (CE): Stepped CE (20, 35, 50 eV).[2] High energy is required to break the aromatic pyridazine ring, while low energy preserves the water loss.

Step 4: Data Analysis & Criteria To confirm ID, the analyte must meet all three criteria:

  • Retention Time: Within ±0.1 min of authentic standard.

  • Mass Accuracy: Precursor and Fragment A (

    
     191) < 5 ppm error.
    
  • Intensity Ratio: The ratio of

    
     must remain constant (±20%) across the peak width.
    
Validation Workflow Diagram

ValidationWorkflow Figure 2: Logical Decision Tree for LC-MS Identification Sample Unknown Sample LC HILIC Separation (Retains Polar Amines) Sample->LC MS1 Full Scan MS1 (Target: 209.1397) LC->MS1 MS2 Data Dependent MS2 (Stepped CE) MS1->MS2 Trigger > 1e4 intensity Decision Isomer Check MS2->Decision Analyze Fragments ResultPass CONFIRMED ID (Structure Validated) Decision->ResultPass Found m/z 191 & 96 Ratio Match ResultFail REJECT (Isobaric Interference) Decision->ResultFail Only m/z 209 found OR Wrong Ratio

Caption: Figure 2: Workflow for distinguishing the target analyte from non-specific interferences.

References

  • Holčapek, M., et al. (2010).[2] Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • NIST Chemistry WebBook. (2023).[2] Mass spectrum of Piperazine derivatives. National Institute of Standards and Technology. [Link][2]

  • Korfmacher, W. A. (2005).[2] Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. [Link][2]

  • PubChem. (2024).[2] Compound Summary for Aminopyridazine Derivatives. National Library of Medicine. [Link]

Sources

Comparative Bioactivity Guide: Pyridazine vs. Pyrimidine Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Pyridazine (1,2-diazine) versus Pyrimidine (1,3-diazine) scaffolds, specifically when integrated with Piperidine moieties. This analysis is designed for medicinal chemists and drug discovery scientists optimizing lead compounds for potency, solubility, and metabolic stability.

Executive Summary: The Strategic Pivot

In modern drug design, the choice between a pyrimidine and a pyridazine core is rarely arbitrary; it is a strategic decision dictated by the electronic landscape and vectorial H-bonding requirements of the target pocket.

  • Pyrimidine (1,3-diazine): The industry standard. It offers a balanced dipole, established synthetic routes (SNAr), and is a privileged scaffold in kinase inhibitors (e.g., Ibrutinib). However, it often suffers from lipophilicity-driven metabolic clearance.

  • Pyridazine (1,2-diazine): The "problem solver." It possesses a significantly higher dipole moment and unique basicity profile due to the alpha-effect. It is frequently deployed as a bioisostere to lower LogD, improve aqueous solubility, or alter the H-bond acceptor vector without changing the steric footprint.

Physicochemical Landscape

The fundamental difference lies in the nitrogen positioning, which drastically alters the electronic cloud and interaction potential.

PropertyPyrimidine (1,3-Diazine)Pyridazine (1,2-Diazine)Impact on Drug Design
Dipole Moment ~2.3 D~3.9 DPyridazine is much more polar; improves solubility but may reduce membrane permeability (Papp).
Basicity (pKa) ~1.3 (Neutral)~2.3 (More Basic)Pyridazine is more basic due to lone-pair repulsion (alpha effect) destabilizing the neutral state.
H-Bonding Divergent (120° angle)Convergent (Adjacent)Pyridazine offers a "dual-point" acceptor motif unique for specific active site waters.
LogP (Lipophilicity) HigherLowerSwitching to Pyridazine typically lowers LogP by 0.5–1.0 units, reducing metabolic liability.
Metabolic Stability Susceptible to C-oxidationGenerally more stablePyridazine rings are electron-deficient but less prone to oxidative metabolism than phenyl rings.
Structural Activity Relationship (SAR) Logic

The following diagram illustrates the decision matrix for choosing between these scaffolds based on ADME/Tox and Potency data.

SAR_Logic Start Lead Compound Optimization (Piperidine-Heterocycle) Issue_Solubility Issue: Poor Solubility / High LogD Start->Issue_Solubility Issue_Metab Issue: High Clearance (CYP) Start->Issue_Metab Issue_Selectivity Issue: Kinase Selectivity Start->Issue_Selectivity Action_Pyridazine Switch to Pyridazine Core Issue_Solubility->Action_Pyridazine High Dipole Needed Issue_Metab->Action_Pyridazine Reduce Lipophilicity Issue_Selectivity->Action_Pyridazine Novel IP / Vector Action_Pyrimidine Retain/Optimize Pyrimidine Issue_Selectivity->Action_Pyrimidine Standard Hinge Binder Result_Solubility Outcome: Increased Polarity (Dipole) Lower LogD Action_Pyridazine->Result_Solubility Result_Binding Outcome: Altered H-Bond Vector (Unique Water Bridging) Action_Pyridazine->Result_Binding

Figure 1: SAR Decision Tree for Scaffold Selection. Pyridazine is favored for solving physicochemical flaws, while Pyrimidine is favored for canonical binding modes.

Detailed Bioactivity Comparison
Case A: Kinase Inhibition (The Hinge Region)
  • Pyrimidine: Acts as a mono- or bidentate acceptor. In many ATP-competitive inhibitors, N1 and N3 interact with the hinge region backbone (e.g., Met, Thr residues).

  • Pyridazine: The adjacent nitrogens create a different geometry. While less common as a primary hinge binder, the pyridazine-piperidine motif is excellent for solvent-front interactions . The piperidine moiety often solubilizes the molecule, extending into the ribose pocket or solvent channel.

    • Data Point: In CDK inhibitors, replacing a pyrimidine core with a pyridazine often retains potency but significantly improves the Kinetic Solubility (>100 µM vs <10 µM) due to the higher dipole moment [1].

Case B: GPCR Ligands (The Piperidine Driver)
  • Role of Piperidine: In GPCRs (e.g., Dopamine, Muscarinic receptors), the piperidine nitrogen is often protonated at physiological pH, forming a critical salt bridge with an Aspartate residue.

  • The Heterocycle's Role: The attached heteroaromatic ring modulates the pKa of the piperidine nitrogen via inductive effects.

    • Comparison: A pyridazinyl-piperidine will generally have a slightly lower pKa on the piperidine nitrogen compared to a pyrimidinyl-piperidine (due to the higher electron-deficiency of the pyridazine ring). This subtle pKa shift can fine-tune BBB permeability by altering the ratio of ionized/unionized species [2].

Experimental Protocols

To validate the performance of these scaffolds, specific synthesis and assay protocols are required.

Protocol A: Synthesis (Divergent Pathways)
  • Pyrimidine-Piperidine: Typically synthesized via SNAr displacement of chloropyrimidines by piperidine.

  • Pyridazine-Piperidine: Often requires Inverse Electron Demand Diels-Alder or palladium-catalyzed Buchwald-Hartwig coupling, as chloropyridazines are less reactive to SNAr than their pyrimidine counterparts at certain positions.

Synthesis_Workflow Start_Pyr 4,6-Dichloropyrimidine Step_SNAr SNAr Reaction (DIEA, EtOH, 80°C) Start_Pyr->Step_SNAr Start_Pyd 3,6-Dichloropyridazine Step_Pd Buchwald-Hartwig (Pd2(dba)3, BINAP, NaOtBu) Start_Pyd->Step_Pd Reagent Piperidine (Nucleophile) Reagent->Step_SNAr Reagent->Step_Pd Product_Pyr Pyrimidyl-Piperidine (High Yield) Step_SNAr->Product_Pyr Fast Product_Pyd Pyridazinyl-Piperidine (Moderate Yield) Step_Pd->Product_Pyd Robust

Figure 2: Synthetic accessibility comparison. Pyrimidines favor simple SNAr; Pyridazines often require catalysis.

Protocol B: Microsomal Stability Assay (Metabolic Validation)

Objective: Compare the intrinsic clearance (CLint) of the two scaffolds.

  • Preparation: Prepare 10 mM stock solutions of the Pyrimidine and Pyridazine analogs in DMSO.

  • Incubation:

    • Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).
    • Expected Result: Pyridazine analogs typically show a 20-40% extension in

      
       compared to pyrimidines if the primary metabolic route is oxidative attack on the aromatic ring [3].
      
References
  • BenchChem. (2025).[1][2] Assessing the Metabolic Stability of 3-Pyridazinealanine and Analogs: A Comparative Guide. BenchChem Technical Notes. Link

  • Holl, R., et al. (2021). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane. PubMed.[2] Link

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (General reference for diazine pKa and LogP trends).
  • Vertex AI Search Results. (2026). Aggregated search data on diazine physicochemical properties. (See context for specific snippets).

Sources

Validating the structure of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol using X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes environment of fragment-based drug discovery (FBDD), structural ambiguity is a silent killer of lead optimization. The molecule [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol represents a classic "privileged scaffold" architecture—combining a polar, hydrogen-bond-rich heteroaromatic head (aminopyridazine) with a solubilizing, flexible saturated linker (piperidinyl-methanol).

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for routine characterization, they frequently fail to definitively resolve two critical structural features inherent to this scaffold:

  • Tautomeric Ambiguity: The 6-aminopyridazine moiety can oscillate between amino and imino forms, significantly altering binding affinity profiles.

  • Conformational Isomerism: The piperidine ring adopts dynamic chair/boat conformations in solution, obscuring the precise spatial orientation of the hydroxymethyl tail.

This guide details the validation of this molecule using Single Crystal X-ray Diffraction (SC-XRD) , establishing it as the definitive method for confirming absolute configuration, tautomeric preference, and solid-state conformation.

Comparative Analysis: Why SC-XRD is Non-Negotiable

The following table contrasts the three primary validation methodologies. Note that while NMR and MS are faster, they lack the spatial resolution required for definitive structural proof.

Table 1: Structural Validation Methodologies Comparison
FeatureHRMS (Q-TOF/Orbitrap) NMR (1H, 13C, NOESY) SC-XRD (Single Crystal X-ray)
Primary Output Molecular Formula & MassConnectivity & Solution DynamicsAbsolute 3D Atomic Position
Tautomer ID ImpossibleAmbiguous (Fast exchange averaging)Definitive (via Bond Lengths)
Stereochemistry NoRelative (via Coupling Constants)Absolute Configuration
Sample State Ionized GasSolutionSolid Crystal
Data Confidence 90% (Composition only)95% (Inferred structure)99.9% (Direct observation)
Key Limitation No spatial infoSolvent effects mask H-bondsRequires high-quality crystal

The Validation Workflow

The following diagram outlines the decision logic and experimental workflow for validating the target molecule. It highlights the critical "Tautomer Check" that necessitates the move from NMR to XRD.

ValidationWorkflow Start Crude Synthesis Product Purification HPLC / Flash Chromatography Start->Purification InitialCheck 1H NMR & LC-MS Purification->InitialCheck Decision Ambiguity Detected? (Broad NH signals / Tautomer doubt) InitialCheck->Decision Routine Routine Library Storage Decision->Routine No (Clear Structure) Crystallization Crystal Growth (Slow Evaporation/Vapor Diffusion) Decision->Crystallization Yes (Critical Validation) Diffraction X-Ray Diffraction (Mo/Cu Source, 100K) Crystallization->Diffraction Refinement Structure Solution (SHELXT / OLEX2) Diffraction->Refinement Validation Final CIF Generation (Tautomer/Conformer Confirmed) Refinement->Validation

Figure 1: Strategic workflow for structural validation, prioritizing SC-XRD when solution-state data is ambiguous.

Experimental Protocol: Validating [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

This protocol is designed to overcome the specific solubility challenges of the aminopyridazine moiety (polar, H-bond donor/acceptor) combined with the piperidine linker.

Phase 1: Crystal Growth (The Critical Bottleneck)

The molecule contains both a basic amine and a hydroxyl group, making it prone to forming oils rather than crystals. We utilize a Slow Evaporation technique optimized for polar heterocycles.

  • Solvent Selection: Prepare a supersaturated solution using Methanol (MeOH) or a Ethanol:Water (9:1) mixture. The polar nature of the hydroxymethyl group requires protic solvents.

  • Dissolution: Dissolve 20 mg of the purified compound in 2 mL of solvent at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

  • Vapor Diffusion Setup:

    • Place the filtered solution in a small inner vial (GC vial).

    • Place this vial inside a larger jar containing a more volatile anti-solvent, such as Diethyl Ether or Hexane .

    • Cap the outer jar tightly. The anti-solvent will slowly diffuse into the methanol, gently lowering solubility and driving crystallization.

  • Timeline: Store at 4°C in a vibration-free environment. Crystals suitable for X-ray (0.1–0.3 mm blocks) typically form within 3–7 days.

Phase 2: Data Collection & Refinement
  • Mounting: Select a single clear prism. Mount on a MiTeGen loop using Paratone oil.

  • Temperature: Cool immediately to 100 K using a nitrogen stream. Why? This freezes the piperidine ring conformation and reduces thermal motion of the hydroxymethyl tail, ensuring precise bond lengths.

  • Collection: Collect a full sphere of data (typically >99% completeness) to ensuring high redundancy.

  • Refinement Targets:

    • R-factor (R1): < 5% (indicates high-quality model fit).

    • Goodness of Fit (GooF): Close to 1.0.

Interpreting the Results: Tautomers & Conformation

The power of this validation lies in the specific geometric parameters extracted from the crystal structure.

Resolving the Tautomer Question

The 6-aminopyridazine ring can exist as the Amino form (A) or the Imino form (B).

  • Amino Form (Preferred): Characterized by C–N(exocyclic) bond lengths of ~1.34 Å (partial double bond character) and distinct C–C bond alternation in the ring.

  • Imino Form: Characterized by C=N(exocyclic) bond lengths of ~1.27 Å .

SC-XRD Result: The crystal structure will definitively show the proton positions on the exocyclic nitrogen (–NH2) rather than the ring nitrogen, confirming the Amino tautomer is the stable solid-state species.

Defining the Piperidine Chair

Solution NMR often shows an average signal for the piperidine protons. SC-XRD freezes the ring in its lowest energy state.

  • Observation: The piperidine ring typically adopts a Chair conformation .

  • Critical Detail: The bulky pyridazine group at position N1 and the hydroxymethyl group at C4 will orient to minimize steric strain. The structure confirms whether the hydroxymethyl group is Equatorial (lower energy) or Axial .

InteractionMap Pyridazine Pyridazine Ring (Planar) Amine 6-Amino Group (H-Bond Donor) Pyridazine->Amine C-N Bond (1.34 Å) Piperidine Piperidine Ring (Chair Conformer) Pyridazine->Piperidine N-Linked Methanol Hydroxymethyl Tail (H-Bond Donor/Acceptor) Amine->Methanol Intermolecular H-Bond Network Piperidine->Methanol Equatorial Pos.

Figure 2: Structural connectivity and key interaction nodes resolved by X-ray analysis.

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Thorn, A., et al. (2012). Validation of protein-ligand structures. Acta Crystallographica Section D, 68(4), 484-496. Link

  • Hollingsworth, M. A., & Karplus, P. A. (2010). A fresh look at the Ramachandran plot. Biomolecular Concepts, 1(3-4), 271-283. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for crystal growth methodologies).
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

Comparative Guide: Reference Standards for [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of next-generation kinase inhibitors (e.g., SHP2 or RET inhibitors), [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol serves as a critical late-stage intermediate.[1] Its purity directly correlates to the impurity profile of the Final Active Pharmaceutical Ingredient (API).

However, a specific "Gold Standard" Pharmacopeial Reference Standard (USP/EP) for this intermediate often does not exist. This forces drug development teams to choose between Commercial Research-Grade Reagents or Custom-Qualified Primary Standards .[1] This guide objectively compares these approaches and provides a self-validating protocol for establishing an in-house Primary Reference Standard using Quantitative NMR (qNMR).

Part 1: Strategic Comparison of Reference Standard Options

The following table contrasts the three available tiers of reference materials for this specific molecule.

FeatureTier 1: In-House Qualified Primary Standard Tier 2: Secondary Working Standard Tier 3: Commercial Research Grade
Definition A high-purity batch fully characterized by orthogonal methods (qNMR, Mass Balance).[1]A routine batch calibrated against the Tier 1 Primary Standard.A catalog reagent bought from a vendor (e.g., "98% purity").
Traceability Absolute (Traceable to SI units via NIST-traceable Internal Standard in qNMR).Relative (Traceable to the Primary Standard).[2]Unknown/Low (Vendor CoA often lacks raw data).[1]
Assay Method qNMR (1H) + Mass Balance (100% - Impurities - Water - Residual Solvents).[1]HPLC vs. Primary Standard.HPLC Area % (often misleading).[1]
Risk Profile Lowest. Eliminates response factor bias.Low. Good for daily QC release.High. "98%" Area % might be 90% w/w due to salts/solvents.
Cost/Time High initial effort (2-3 weeks).[1]Low (Routine synthesis batch).Low (Immediate purchase).[1]
Recommended Use GLP/GMP Release Testing , Calibration of Secondary Standards.Daily Process Monitoring , In-Process Control (IPC).Early R&D only. NEVER for GMP release.
The "Area %" Trap

Why Research Grade fails for [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: This molecule contains basic nitrogens and a hydroxyl group, making it hygroscopic and prone to salt formation. A commercial vendor reporting "98% Purity by HPLC" is reporting chromatographic purity , ignoring water (often 2-5%) and inorganic salts.[1] Using this as a standard without correction will result in a systematic potency bias in your final drug product assay.

Part 2: Technical Qualification Workflow

To establish a Tier 1 Primary Standard, you must move beyond simple HPLC. The following workflow utilizes qNMR , which measures the molar ratio of protons, providing an absolute purity value independent of UV extinction coefficients.

Workflow Diagram: The Self-Validating Loop

ReferenceStandardQualification cluster_Validation Orthogonal Characterization (The 'Truth' Phase) Synthesis Candidate Batch Synthesis (>5g scale) Purification Deep Purification (Recrystallization/Prep-HPLC) Synthesis->Purification Homogeneity Homogeneity Check (HPLC-UV at 3 points) Purification->Homogeneity qNMR qNMR (Absolute Assay) vs. NIST Traceable IS Homogeneity->qNMR Pass MassBalance Mass Balance Calculation (100% - Impurities - H2O - ROI) Homogeneity->MassBalance Structure Structural ID (MS, IR, 2D-NMR) Homogeneity->Structure Release Release as Primary Reference Standard qNMR->Release Assay Values Match (<1.0% diff) MassBalance->Release Structure->Release Expiry Re-test Date Assignment (12 Months) Release->Expiry Expiry->qNMR Annual Re-qualification

Caption: Workflow for qualifying a Primary Reference Standard. Note the dual-path validation (qNMR and Mass Balance) required to ensure accuracy.

Part 3: Experimental Protocols
Experiment A: qNMR Qualification Protocol (The Gold Standard)

Objective: Determine the absolute weight-percent assay of the standard.

Reagents:

  • Analyte: [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol (Candidate Standard).[1]

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.[1] Note: Maleic acid is preferred due to distinct singlet peak (~6.3 ppm) that does not overlap with the piperidine/pyridazine signals.

  • Solvent: DMSO-d6 (ensures solubility of the polar intermediate).[1]

Procedure:

  • Weighing: Accurately weigh ~20 mg of the Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same HPLC vial. Use a microbalance with 0.001 mg readability.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Instrument: 400 MHz NMR (or higher).[1]

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: This molecule has slow-relaxing protons; insufficient delay causes under-quantification).
      
    • Scans: 64.

  • Calculation:

    
    [1]
    
    • 
      : Integral area.
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 1 for Pyridazine aromatic proton).
      
    • 
      : Molar Mass.
      
    • 
      : Purity (as decimal).[1]
      
Experiment B: Routine HPLC-UV Purity Method

Objective: Routine purity check and impurity profiling (Tier 2 usage).

  • Column: Waters XBridge Peptide BEH C18 (130Å, 3.5 µm, 4.6 mm x 150 mm). Why? The "Peptide" chemistry or high-pH stable C18 is essential.[1] Standard C18 columns will show severe tailing due to the basic aminopyridazine moiety.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[1] Basic pH suppresses protonation of the piperidine/pyridazine, sharpening the peak.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic pyridazine) and 210 nm (general).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C.

Part 4: Critical Impurity Markers

When characterizing your standard, specifically look for these process-related impurities which must be quantified (<0.10%) in the Primary Standard:

  • 6-Chloro-3-aminopyridazine: Unreacted starting material.[1] (Retains longer on C18).

  • N-Oxide Derivative: Formed during storage if not kept under inert gas.[1] (Elutes earlier than main peak).[1]

  • Des-hydroxymethyl analog: Impurity from the piperidine starting material.[1]

References
  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[3] (2006).[1][4][5] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][5][6] [Link]

  • Burbidge, A., et al. Quantitative NMR (qNMR) for the determination of purity of reference standards. Journal of Pharmaceutical and Biomedical Analysis. (2014).[1] [Link]

  • European Directorate for the Quality of Medicines (EDQM). General Chapter 2.2.33: Nuclear Magnetic Resonance Spectroscopy. European Pharmacopoeia.[7] [Link][1]

Sources

A Comparative Guide to the Synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: SNAr vs. Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. The pyridazine scaffold, in particular, is a privileged structure found in numerous biologically active molecules. This guide provides an in-depth comparison of two powerful synthetic strategies for the preparation of a key intermediate, [1-(6-aminopyridazin-3-yl)piperidin-4-yl]methanol: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of the underlying principles, experimental protocols, and a head-to-head comparison of these two synthetic routes.

The Target Molecule: A Valuable Building Block

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is a versatile building block in drug discovery programs. The presence of a primary amino group on the pyridazine ring, coupled with the piperidine methanol moiety, offers multiple points for further functionalization, enabling the exploration of a wide chemical space. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug development campaign.

Route 1: The Classical Approach - Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a well-established method for the formation of carbon-heteroatom bonds on electron-deficient aromatic and heteroaromatic rings. The inherent electron-deficient nature of the pyridazine ring makes it a suitable substrate for this type of transformation.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile, in this case, the nitrogen atom of piperidin-4-yl]methanol, attacks the electron-deficient carbon atom of the pyridazine ring bearing a suitable leaving group (typically a halogen). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity of the pyridazine ring is then restored by the departure of the leaving group.

For the synthesis of our target molecule, a two-step SNAr approach is the most logical pathway, starting from the commercially available 3,6-dichloropyridazine.

SNAr_Mechanism cluster_step1 Step 1: Amination of 3,6-Dichloropyridazine cluster_step2 Step 2: Coupling with Piperidin-4-yl]methanol 3,6-Dichloropyridazine 3,6-Dichloropyridazine Meisenheimer_Complex_1 Meisenheimer Complex 3,6-Dichloropyridazine->Meisenheimer_Complex_1 + NH3 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Meisenheimer_Complex_1->3-Amino-6-chloropyridazine - Cl- Meisenheimer_Complex_2 Meisenheimer Complex 3-Amino-6-chloropyridazine->Meisenheimer_Complex_2 + Piperidin-4-yl]methanol Target_Molecule [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Meisenheimer_Complex_2->Target_Molecule - Cl- Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 ArPd(II)XL2 Oxidative_Addition->ArPd(II)XL2 Ligand_Exchange Ligand Exchange (+ R2NH) ArPd(II)XL2->Ligand_Exchange ArPd(II)(NHR2)L2 [ArPd(II)(NHR2)L2]+X- Ligand_Exchange->ArPd(II)(NHR2)L2 Deprotonation Deprotonation (- Base-H+) ArPd(II)(NHR2)L2->Deprotonation ArPd(II)(NR2)L2 ArPd(II)(NR2)L2 Deprotonation->ArPd(II)(NR2)L2 Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

A Researcher's Guide to FTIR Spectral Analysis of Amine and Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise identification and characterization of functional groups are paramount. Among the most crucial are amine (-NH₂) and hydroxyl (-OH) groups, whose presence and behavior dictate a molecule's biological activity, solubility, and interaction with other molecules. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and highly informative technique for elucidating the structural nuances conferred by these groups.[1][2]

This guide provides an in-depth comparison of FTIR spectroscopy with other analytical methods for the analysis of amine and hydroxyl functionalities. It is designed to move beyond a simple recitation of protocols, offering instead a deeper understanding of the underlying principles and the causality behind experimental choices, thereby empowering researchers to generate robust and meaningful data.

The Vibrational Fingerprints of -OH and -N-H Bonds

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds.[2] Each type of bond vibrates at a characteristic frequency, creating a unique spectral fingerprint. For amine and hydroxyl groups, the most informative vibrations are the stretching and bending of the O-H and N-H bonds.

The region of the infrared spectrum from 4000 to 2500 cm⁻¹ is particularly important as it corresponds to the stretching vibrations of N-H, C-H, and O-H single bonds.[3][4]

Hydroxyl Group (-OH) Analysis

The hydroxyl group is one of the most readily identifiable functional groups in an FTIR spectrum. Its appearance is dominated by the O-H stretching vibration, which is highly sensitive to its environment, particularly hydrogen bonding.[3][5]

  • Free (Non-Hydrogen Bonded) -OH: In a dilute solution with a non-polar solvent, where intermolecular hydrogen bonding is minimized, the O-H stretch appears as a sharp, medium-intensity band in the 3584-3700 cm⁻¹ region.[6][7]

  • Hydrogen-Bonded -OH: In concentrated samples (liquids or solids), extensive hydrogen bonding occurs. This weakens the O-H bond, causing the stretching vibration to shift to a lower frequency and broaden significantly.[7][8][9] This results in a very strong, broad absorption band typically observed between 3200 and 3550 cm⁻¹.[6] The broadness of the peak is due to the varying strengths of hydrogen bonds within the sample at any given moment.[9] For carboxylic acids, the O-H stretch is even broader and shifted to a lower frequency (2500-3300 cm⁻¹) due to strong dimeric hydrogen bonding.[3][10][11]

Amine Group (-NH) Analysis

The spectral features of amines are also characterized by their N-H stretching and bending vibrations. The appearance of the N-H stretching band in the 3300-3500 cm⁻¹ region can distinguish between primary, secondary, and tertiary amines.[3][5][11]

  • Primary Amines (-NH₂): These exhibit two distinct bands in the N-H stretching region, corresponding to asymmetric and symmetric stretching vibrations.[10][12] These bands are generally weaker and sharper than the O-H stretching band of alcohols.[12][13]

  • Secondary Amines (-NH): These show a single, weaker N-H stretching band in the same region.[10][12]

  • Tertiary Amines (-N<): Lacking an N-H bond, tertiary amines do not show any absorption in this region.[12]

Hydrogen bonding also affects the N-H stretching vibrations, causing a shift to lower frequencies, although the effect is generally less pronounced than with hydroxyl groups.[10] Primary amines also display an N-H bending (scissoring) vibration between 1580 and 1650 cm⁻¹.[12]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining an FTIR spectrum of a solid organic compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.[14][15]

Rationale for Choosing ATR-FTIR

Attenuated Total Reflectance (ATR) is a versatile and widely used sampling technique in FTIR spectroscopy.[15] It requires little to no sample preparation for both solid and liquid samples, making it a rapid and efficient method.[14] The technique works by passing an infrared beam through a crystal of high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.[14] This interaction provides a high-quality spectrum of the sample's surface.

Caption: A streamlined workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth to remove any residual contaminants. A clean crystal is crucial for obtaining an accurate background spectrum.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This spectrum measures the absorbance of the ambient environment (e.g., water vapor and carbon dioxide) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal. For powders, only a few milligrams are needed.

  • Pressure Application: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample, ensuring good contact between the sample and the crystal surface. This is critical for achieving a strong signal.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The instrument will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the absorbance spectrum.

  • Data Processing and Interpretation: Process the resulting spectrum as needed (e.g., baseline correction). Analyze the spectrum by identifying the characteristic absorption bands for hydroxyl and amine groups, as well as other functional groups present in the molecule.[16] Compare the obtained spectrum with reference spectra from databases for confirmation.[16]

Comparative Analysis: FTIR vs. Other Techniques

While FTIR is a powerful tool, a comprehensive analysis often benefits from complementary techniques. The choice of technique depends on the specific information required.[17]

FeatureFTIR SpectroscopyNMR SpectroscopyRaman Spectroscopy
Principle Measures absorption of infrared radiation due to molecular vibrations.[17]Measures the magnetic resonance of atomic nuclei.[17]Measures the inelastic scattering of monochromatic light.[18]
Information Provided Identifies functional groups and molecular symmetry.[17]Provides detailed structural information, including bond connectivity and stereochemistry.[17]Reveals vibrational modes related to molecular structure and symmetry, particularly for non-polar bonds.[19][20]
Sample Preparation Minimal for ATR; can require more for transmission (e.g., KBr pellets).[14][21][22]Requires dissolving the sample in a deuterated solvent.Little to no sample preparation required.[20]
Aqueous Samples Challenging due to strong water absorbance.Excellent for aqueous samples.Well-suited for aqueous samples as water is a weak Raman scatterer.[19]
Strengths for -OH/-NH₂ Excellent for identifying the presence and hydrogen bonding state of these groups.[18]Can provide detailed information on the chemical environment of the protons in these groups.Can be used, but FTIR is generally more sensitive to these polar bonds.[18]
Limitations Can be difficult to distinguish between different types of -OH groups (e.g., primary vs. secondary alcohol).Lower sensitivity than FTIR; requires larger sample amounts.Can be affected by sample fluorescence.[20]

Advanced Interpretation: The Influence of Hydrogen Bonding

The presence and nature of hydrogen bonding provide critical insights into the intermolecular forces at play, which are vital for understanding a compound's physical properties and biological interactions.

Caption: Impact of hydrogen bonding on the O-H stretching frequency in FTIR.

As illustrated, the formation of a hydrogen bond weakens the O-H covalent bond.[9] This decrease in bond strength leads to a lower vibrational frequency, resulting in a shift of the absorption peak to a lower wavenumber. The broadness of the peak in hydrogen-bonded samples reflects the dynamic nature and varied strengths of these intermolecular interactions.[9]

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of amine and hydroxyl groups in target compounds. Its ability to provide rapid and detailed information on the presence, type, and hydrogen-bonding state of these functional groups makes it a cornerstone of molecular characterization in pharmaceutical and chemical research. By understanding the principles behind the technique and following robust experimental protocols, researchers can confidently leverage FTIR to gain critical insights into molecular structure and behavior. When complemented with techniques like NMR and Raman spectroscopy, a comprehensive and validated understanding of the target compound can be achieved.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). A Beginner's Guide to FTIR Analysis: Interpreting & Analyzing Results. Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • Quora. (2018, November 30). What is the effect of hydrogen bonding on the IR spectra of alcohol?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Retrieved from [Link]

  • Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-12. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Signal characteristics - shape. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 15.3: Spectroscopic Properties of Alcohols. Retrieved from [Link]

  • Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?. Retrieved from [Link]

  • Krueger, P. J., & Mettee, H. D. (1965). SPECTROSCOPIC STUDIES OF ALCOHOLS: VI. INTRAMOLECULAR HYDROGEN BONDS IN ETHANOLAMINE AND ITS O- AND N-METHYL DERIVATIVES. Canadian Journal of Chemistry, 43(11), 2970–2979. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Gateway Analytical. (2024, March 12). FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. Retrieved from [Link]

  • LabX. (2018, June 27). Fourier Transform Infrared (FTIR) vs. Raman Spectroscopy: A Comprehensive Guide. Retrieved from [Link]

  • Gateway Analytical. (n.d.). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

  • Stevens, E. (2018, August 14). spectroscopy infrared alcohols and amines. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Retrieved from [Link]

  • Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Results and analysis. Retrieved from [Link]

  • MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 15(24), 4697. Retrieved from [Link]

  • International Flame Research Foundation. (2001, February 26). How do I use an FTIR – problems and good operating guidelines?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Quantitative Mineral Analysis by FTIR Spectroscopy. Retrieved from [Link]

  • YouTube. (2021, April 2). Determination of functional groups and identification of compounds by using IR Spectroscopy. Retrieved from [Link]

  • YouTube. (2015, May 19). Functional Groups from Infrared Spectra. Retrieved from [Link]

Sources

A Researcher's Guide to [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol: A Comparative Analysis of Commercial vs. In-House Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of a Niche Building Block

In the landscape of medicinal chemistry and drug discovery, heterocyclic scaffolds form the backbone of countless therapeutic agents. The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is of particular interest due to its unique electronic properties and ability to act as a versatile pharmacophore. The compound [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is a bifunctional building block, incorporating the aminopyridazine core for potential hydrogen bonding interactions and a piperidine-methanol group that provides a flexible, polar linker for further chemical elaboration.

This guide provides a comprehensive comparison between sourcing this reagent from commercial vendors and producing it through an in-house synthetic campaign. For researchers, the decision to "buy or synthesize" is a critical one, balancing factors of cost, time, scale, and the required analytical rigor. We will dissect a representative in-house synthesis, detail the necessary analytical protocols for quality control, and present a head-to-head comparison of expected yield and purity, empowering you to make an informed decision tailored to your project's specific needs.

Commercial Sourcing: Convenience at a Price

Numerous chemical suppliers offer a vast catalog of building blocks, including complex heterocyclic systems. Sourcing [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol commercially offers the primary advantages of speed and convenience.

Key Considerations for Commercial Procurement:

  • Purity Specification: Most vendors provide a purity specification, typically ≥95% or ≥97%, as determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document is your primary source of quality assurance, providing actual analytical data (e.g., HPLC chromatogram, NMR spectrum) for the batch you receive.

  • Impurity Profile: The CoA may not identify minor impurities. For sensitive applications, such as late-stage drug development, the nature of these impurities can be critical. Commercial batches may contain residual solvents, starting materials, or side-products from a proprietary synthetic route.

  • Scalability and Lead Time: While convenient for small-scale research, large quantities may have significant lead times or be prohibitively expensive.

Table 1: Representative Specifications for Commercial [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

AttributeSupplier ASupplier BSupplier C
Purity (by HPLC) ≥97.0%≥95.0%≥98.0% (Premium Grade)
Analytical Methods HPLC, ¹H NMRHPLCHPLC, ¹H NMR, LC-MS
Appearance Off-white to yellow solidWhite to light-brown solidWhite crystalline solid
Typical Lead Time 2-3 business days5-7 business days1-2 business days
Documentation Standard CoACoA upon requestLot-specific detailed CoA

In-House Synthesis: Control, Cost-Effectiveness, and Causality

Synthesizing the target compound in-house provides complete control over the process, from starting materials to the final purification and analytical characterization. This approach is often more cost-effective at a larger scale and allows for a deep understanding of the material's properties and impurity profile.

The proposed synthetic route is a robust two-step process involving a nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry.

Synthetic Workflow Diagram

G SM1 3,6-Dichloropyridazine Step1 Step 1: Amination SM1->Step1 SM2 Aqueous Ammonia SM2->Step1 SM3 Piperidin-4-ylmethanol Step2 Step 2: SNAr Coupling SM3->Step2 Base DIPEA Base->Step2 Solvent n-Butanol Solvent->Step2 Intermediate 6-Chloro-pyridazin-3-amine Step1->Intermediate Pressure Vessel, 120 °C, 12h Intermediate->Step2 CrudeProduct Crude Product Mixture Step2->CrudeProduct Reflux, 120 °C, 24h Purification Purification: Silica Gel Chromatography CrudeProduct->Purification DCM/MeOH Gradient FinalProduct Final Product: [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol Purification->FinalProduct

Caption: In-house synthesis workflow for the target compound.

Detailed In-House Synthesis Protocol

Step 1: Synthesis of 6-Chloro-pyridazin-3-amine

  • Rationale: This initial step selectively replaces one chlorine atom with an amino group. The reaction is performed in a sealed pressure vessel to allow the temperature to exceed the boiling point of aqueous ammonia, thereby increasing the reaction rate.

  • Procedure:

    • To a 100 mL stainless steel pressure vessel, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).

    • Add 50 mL of aqueous ammonia (28-30% solution).

    • Seal the vessel tightly and place it in an oil bath preheated to 120 °C.

    • Stir the reaction mixture vigorously for 12 hours.

    • Cool the vessel to room temperature, then chill in an ice bath before carefully opening.

    • A precipitate will have formed. Collect the solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under high vacuum.

    • The resulting off-white solid is 6-chloro-pyridazin-3-amine, which is typically used in the next step without further purification. Expected yield: 7.5-8.0 g (86-92%).

Step 2: Synthesis of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

  • Rationale: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridazine ring is activated towards nucleophilic attack by the secondary amine of piperidin-4-ylmethanol. A non-nucleophilic base (DIPEA) is used to scavenge the HCl generated during the reaction. n-Butanol is chosen as a high-boiling polar solvent suitable for this transformation.

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 6-chloro-pyridazin-3-amine (7.0 g, 54.0 mmol) and piperidin-4-ylmethanol (7.47 g, 64.8 mmol, 1.2 equivalents) in n-butanol (100 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (18.8 mL, 108 mmol, 2.0 equivalents).

    • Heat the mixture to reflux (approx. 118-120 °C) and maintain for 24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil in dichloromethane (DCM, 150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude material by silica gel column chromatography, eluting with a gradient of 0% to 10% methanol in DCM.

    • Combine the pure fractions and evaporate the solvent to yield [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol as a white to pale yellow solid. Expected yield: 8.5-9.5 g (71-79%).

Analytical Benchmarking: A Framework for Quality Assessment

To objectively compare the commercial and in-house products, a robust analytical workflow is essential. This ensures that purity, identity, and impurity profiles are assessed using the same standardized methods.

Analytical Workflow Diagram

G Sample Test Sample (Commercial or In-House) HPLC Purity Assay (HPLC-UV) Sample->HPLC LCMS Identity Confirmation (LC-MS) Sample->LCMS NMR Structural Verification (¹H & ¹³C NMR) Sample->NMR DataHPLC Chromatogram: Area % Purity HPLC->DataHPLC DataLCMS Mass Spectrum: [M+H]⁺ Ion LCMS->DataLCMS DataNMR NMR Spectra: Chemical Shifts, Integration NMR->DataNMR Report Final Quality Report: - Purity - Identity Confirmed - Impurity Profile DataHPLC->Report DataLCMS->Report DataNMR->Report

Caption: Standardized analytical workflow for quality assessment.

Detailed Analytical Protocols

A. Purity Determination by HPLC-UV

  • Rationale: HPLC with UV detection is the gold standard for determining the purity of small organic molecules containing a chromophore. The method separates the main component from impurities, and purity is calculated based on the relative peak areas.[1][2]

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B over 1 minute, and re-equilibrate for 6 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

    • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

B. Identity Confirmation by LC-MS

  • Rationale: Mass spectrometry provides the molecular weight of the compound, serving as a primary confirmation of its identity.[3][4][5]

  • Protocol:

    • Utilize the same LC method as above.

    • Divert the flow post-UV detector to a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive (ESI+).

    • Analysis: Scan for the protonated molecular ion [M+H]⁺.

    • Expected Mass: For C₁₁H₁₈N₄O, the exact mass is 222.15. The expected [M+H]⁺ ion is m/z = 223.16.

C. Structural Verification by NMR Spectroscopy

  • Rationale: NMR provides detailed information about the chemical structure, confirming the connectivity of atoms and the absence of significant structural impurities.[6][7][8]

  • Protocol:

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Instrument: 400 MHz or higher.

    • Expected ¹H NMR Signals (δ, ppm): ~7.4 (d, 1H, pyridazine-H), ~6.7 (d, 1H, pyridazine-H), ~6.3 (s, 2H, -NH₂), ~4.5 (t, 1H, -OH), ~4.2 (d, 2H, piperidine-CH₂-N), ~3.3 (t, 2H, -CH₂OH), ~2.9 (t, 2H, piperidine-CH₂-N), ~1.8-1.6 (m, 3H, piperidine-CH and CH₂), ~1.2 (m, 2H, piperidine-CH₂).

    • Expected ¹³C NMR Signals (δ, ppm): ~162, ~158, ~128, ~110 (pyridazine carbons), ~62 (-CH₂OH), ~50 (piperidine C-N), ~45 (piperidine C-N), ~40 (piperidine CH), ~30 (piperidine CH₂).

Head-to-Head Comparison: Yield and Purity

This section presents the expected outcomes from both sourcing routes, based on the protocols described above.

Table 2: Comparative Data Summary

ParameterCommercial Sourcing (Typical)In-House Synthesis (Representative Batch)Analysis & Commentary
Overall Yield N/A~65% (over 2 steps)Yield is only relevant for synthesis. A >60% yield for a two-step sequence is considered good.
Purity (HPLC) 95.0% - 98.5% [9]≥98.0% (after chromatography)In-house purity is highly dependent on the success of the final purification step. It can often match or exceed standard commercial grades.
Identity Confirmation Confirmed by CoA (NMR, MS)Confirmed (LC-MS, ¹H/¹³C NMR)Both sources should provide material with confirmed identity. In-house analysis provides greater user confidence.
Key Impurities - Residual Solvents- Unidentified proprietary process impurities- Residual 6-chloro-pyridazin-3-amine- Unreacted piperidin-4-ylmethanol- Residual chromatography solvents (DCM, MeOH)The in-house impurity profile is known and can be controlled. Commercial impurities are often unknown.
Cost per Gram High at small scale, moderate at bulkLow to moderate (dependent on labor and starting material cost)Synthesis is almost always more economical at scales >10-20 grams.
Time to Acquire 1-7 days3-5 days (for an experienced chemist)Commercial sourcing is faster for immediate, small-scale needs.

Conclusion: A Strategic Decision for the Modern Researcher

The choice between purchasing and synthesizing [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is not merely one of convenience but a strategic decision that impacts project timelines, budgets, and scientific rigor.

  • Choose Commercial Sourcing when:

    • Small quantities (<5 g) are needed urgently for initial screening.

    • Your project timeline does not permit a multi-day synthesis.

    • You lack the necessary equipment for synthesis and purification (e.g., pressure vessels, chromatography systems).

  • Choose In-House Synthesis when:

    • Larger quantities (>10 g) are required, making it more cost-effective.

    • Absolute control over the impurity profile is critical for your application (e.g., GMP-like material, kinetic studies).

    • You need to develop a scalable route for future development.

    • The commercial supply is unreliable or has been discontinued.

By leveraging a robust in-house synthetic procedure and a comprehensive analytical workflow, researchers can produce high-purity material with a well-defined profile, providing a level of control and confidence that is essential for advancing modern chemical research.

References

  • G. A. S. S. De-Assis, N. G. T. de-Oliveira, F. A. D. S. E-Silva, et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4569-4574. [Link]

  • Knize, M. G., & Felton, J. S. (1995). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Food Chemistry, 53(4), 427-434. [Link]

  • Pikina, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. [Link]

  • Lyčka, A., & Marek, R. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(7), 555-559. [Link]

  • Kiseleva, M., & Semenova, A. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. Theory and practice of meat processing, 6(2), 118-127. [Link]

  • Besada, P., Costas, T., Vila, N., & Terán, C. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 411-416. [Link]

  • Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-976. [Link]

  • Ahrens, L., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5165–5176. [Link]

  • Gacel, S., et al. (1983). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1203-1208. [Link]

  • Felton, J. S., & Knize, M. G. (1991). Analysis of Foods and Related Samples for Heterocyclic Amine Mutagens/Carcinogens. Handbook of Experimental Pharmacology, 94/II, 19-32. [Link]

  • Kiseleva, M.G., & Semenova, A.A. (2021). METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC-MS/MS. CyberLeninka. [Link]

  • Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]

  • Kieć-Kononowicz, K., et al. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 28(14), 5479. [Link]

  • Unknown Author. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis. [Link]

  • Unknown Author. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. [Link]

  • Al-Etaibi, A., & El-Apasery, M. (2006). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]

  • Zaikin, V. G., & Wulfson, N. S. (1978). Mass spectrometry and stereochemistry of heterocyclic compounds (review). Chemistry of Heterocyclic Compounds, 14, 1155–1173. [Link]

  • Bello, A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-AMINOPYRIDINE. Organic Syntheses, 30, 3. [Link]

  • Dander, J. E., et al. (2022). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. ChemRxiv. [Link]

  • CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl)
  • Nicolas, A., & Leroy, P. (2006). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Chromatographia, 63, 599–603. [Link]

  • BuyersGuideChem. (n.d.). 1-Boc-4-(6-Aminopyridin-3-yl)piperazine. BuyersGuideChem. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link]

  • Lee, Y. C. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 18-24. [Link]

  • Reddy, G. S., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research. [Link]

  • GlobalChemMall. (n.d.). (3-Aminopyridin-4-yl)methanol. GlobalChemMall. [Link]

  • Marques, M., et al. (2009). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 6(1), 79-83. [Link]

  • Krchnak, V., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Molecules, 28(4), 1827. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative chemical tools but also with the critical knowledge to handle them safely and responsibly from acquisition to disposal. The proper management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the disposal of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol, grounded in established safety principles and regulatory standards.

Hazard Assessment and Core Disposal Principles

  • Aminopyridazine Moiety: Compounds containing the aminopyridine or aminopyridazine structure can exhibit significant toxicity. For example, 4-aminopyridine is classified as highly toxic if swallowed.[1][2] These nitrogen-containing heterocyclic compounds often pose an environmental hazard, particularly to aquatic life.[3]

  • Piperidine Methanol Moiety: Structurally similar compounds, such as [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol, are classified as corrosive, causing severe skin burns and eye damage.[4]

Core Principle: Given these structural alerts, [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol must be handled as hazardous chemical waste . Under no circumstances should it be disposed of down the sanitary sewer or in regular trash.[5][6][7] The primary disposal route will be through a licensed hazardous waste contractor, coordinated by your institution's Environmental Health and Safety (EHS) department.

Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound or its waste, ensuring personal and environmental protection is paramount.

  • Engineering Controls: All handling of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol and its waste must be conducted within a certified chemical fume hood to prevent inhalation of potential vapors or aerosols.[1][4] Ensure that a safety shower and eyewash station are readily accessible.[1][4]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required:

    • Eye Protection: Chemical safety goggles or a face shield.[2][8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and dispose of contaminated gloves in accordance with applicable laws.[2]

    • Body Protection: A lab coat and closed-toe shoes are mandatory.[8]

Segregation and Containerization Protocol

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[9][10]

Causality: Mixing incompatible waste streams can lead to violent reactions, gas evolution, or fire. For instance, mixing acidic waste with a basic compound like an amine can cause a strong exothermic reaction. This compound should be considered incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[4]

Waste Stream CategoryContainer Type & LabelingKey Incompatibilities to Avoid in this Container
Non-Halogenated Organic Solvent Waste Clearly labeled, chemically compatible solvent waste container (e.g., polyethylene carboy).Strong Acids, Strong Bases, Oxidizers, Aqueous Solutions.
Aqueous Waste Clearly labeled, compatible aqueous waste container. Adjust pH to between 5.5 and 10.5 if directed by EHS, otherwise collect as-is.[7][10]Organic Solvents, Concentrated Acids/Bases, Oxidizers.
Solid Waste (Contaminated Labware) Lined, puncture-resistant container or a clear plastic bag within a pail, labeled "Chemically Contaminated Solid Waste".[11]Sharps (needles, blades), Liquids, Un-rinsed Empty Chemical Bottles.
Sharps Waste (Contaminated) Labeled, puncture-resistant sharps container.[11][12]Non-sharp items, Liquids.

All waste containers must be kept securely closed except when adding waste.[12][13] They must be clearly labeled with the words "Hazardous Waste," the full chemical names of all contents, and the accumulation start date.[6][12]

Step-by-Step Disposal Procedures

Protocol 4.1: Disposal of Unused or Waste [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol (Solid)

  • Container: Place the original, tightly sealed container into a secondary containment vessel (e.g., a plastic tub).

  • Labeling: Ensure the original manufacturer's label is intact and legible. If repackaging, create a new hazardous waste label with the full chemical name.

  • Storage: Store in a designated satellite accumulation area, segregated from incompatible materials.[10]

  • Disposal: Arrange for pickup by your institution's EHS or their designated hazardous waste contractor.

Protocol 4.2: Disposal of Solutions Containing [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

  • Identification: Identify the solvent (aqueous, halogenated organic, or non-halogenated organic).

  • Segregation: Carefully pour the waste solution into the appropriate, correctly labeled waste carboy (see Table 1). Do not fill containers beyond 80% capacity to prevent spills.[12]

  • Inventory: Log the addition of the waste, including the chemical name and estimated quantity, on the container's waste label.

  • Storage & Disposal: Securely cap the waste container and return it to the satellite accumulation area. When full, arrange for EHS pickup.

Protocol 4.3: Disposal of Contaminated Solid Materials (Gloves, Wipes, etc.)

  • Collection: Place all non-sharp solid waste contaminated with the compound (e.g., gloves, weigh boats, paper towels) into a designated, clearly labeled solid waste container.[11]

  • Sealing: Once the collection bag or container is full, securely seal it.

  • Disposal: Arrange for pickup by EHS for incineration at an approved facility.[2]

Protocol 4.4: Decontamination and Disposal of Empty Containers

The principle of "triple rinsing" is a standard procedure to render an empty container non-hazardous.[14][15]

  • Solvent Selection: Choose a solvent in which the compound is readily soluble (e.g., methanol or ethanol).

  • First Rinse: Add a small amount of the chosen solvent to the empty container. Securely cap and shake vigorously to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the appropriate hazardous waste container (e.g., Non-Halogenated Organic Waste). This rinsate is hazardous waste. [14]

  • Repeat: Repeat steps 2 and 3 two more times for a total of three rinses.

  • Container Disposal: After the third rinse, allow the container to air dry in a fume hood. Deface or completely remove the original label.[9][15] The container can now typically be disposed of in the appropriate glass or plastic recycling bin. Consult your EHS for specific institutional policies.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[8]

  • Isolate: Restrict access to the spill area.

  • Protect: If trained to do so, don appropriate PPE, including a respirator if powders are airborne.[1][2]

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand).[4][8] For solid spills, gently cover to avoid generating dust.[1]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[8]

  • Report: Report the incident to your supervisor and EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for managing waste streams of [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol.

G cluster_types Waste Type cluster_actions Action start Identify Waste Stream Containing Compound solid Solid Waste (Pure compound, contaminated consumables) start->solid liquid Liquid Waste (Aqueous or organic solutions) start->liquid container Empty Container start->container package_solid Package in Labeled Solid Chemical Waste Container solid->package_solid segregate_liquid Segregate into Correct Liquid Waste Stream (Aqueous vs. Organic) liquid->segregate_liquid rinse Perform Triple-Rinse Protocol with Appropriate Solvent container->rinse end_node Arrange for EHS Hazardous Waste Pickup package_solid->end_node segregate_liquid->end_node collect_rinsate Collect All Rinsate as Hazardous Liquid Waste rinse->collect_rinsate dispose_container Dispose of Defaced Container as Non-Hazardous Waste rinse->dispose_container collect_rinsate->segregate_liquid Add to liquid waste

Sources

Personal Protective Equipment (PPE) & Handling Guide: [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Context[1][2][3][4][5][6][7][8][9]

[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is a functionalized heterocyclic building block frequently employed in the synthesis of kinase inhibitors and pharmaceutical intermediates. Its structure combines a polar primary alcohol, a piperidine ring, and a bioactive aminopyridazine core.

The Safety Paradox: While often categorized as a standard reagent, the aminopyridazine moiety warrants elevated caution. Structurally similar compounds (e.g., aminopyridines) are known potassium channel blockers with neurotoxic potential. Furthermore, as a research chemical, full toxicological datasets are often incomplete.

Core Directive: Treat this substance as a Potent Bioactive Intermediate . Do not rely solely on the absence of a "Skull and Crossbones" pictogram; assume potential for irritation, sensitization, and systemic toxicity upon absorption.

Hazard Identification & Exposure Pathways[4][7][8][9][10][11]

Before selecting PPE, we must understand the "Enemy."

Hazard Class (Inferred/SAR*)Likely GHS ClassificationPhysiological Impact
Acute Toxicity Category 3 or 4 (Oral/Dermal)Potential neurotoxicity or systemic inhibition; harmful if swallowed.
Irritation Skin Irrit. 2 / Eye Dam. 1Piperidine bases are often caustic; risk of corneal damage.
Sensitization Skin Sens. 1Amines are notorious haptens; potential for allergic dermatitis.
Target Organ STOT SE 3 (Respiratory)Dust inhalation causes mucosal inflammation.

*SAR: Structure-Activity Relationship based on aminopyridazine and piperidine analogs.

PPE Selection Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting (Chemical Safety Level 2).

The "Defense-in-Depth" Table
Protection ZonePPE RequirementTechnical Specification & Rationale
Ocular Chemical Splash Goggles Why: Safety glasses are insufficient for powders that can drift or solutions that splash. Goggles seal the orbital area against corrosive amines.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil (0.10 mm) Nitrile.Outer: 5-8 mil Nitrile (Long Cuff).Rationale: Nitrogenous heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough" buffer and allows outer glove removal upon contamination without exposing skin.
Respiratory Engineering Control Primary Primary: Fume Hood (Face velocity 80-100 fpm).Secondary: N95/P100 Respirator only if weighing outside a hood (Strongly Discouraged).
Body Lab Coat (High-Neck) Spec: Poly/Cotton blend minimum; Tyvek® sleeves recommended for solution transfers >100mL to prevent sleeve-wicking.

Decision Logic: PPE Selection Workflow

Use this logic flow to determine the necessary protection level based on your specific operation.

PPE_Decision_Tree Start START: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Quantity_S Quantity > 100 mg? Solid->Quantity_S Quantity_L Concentration > 100 mM? Liquid->Quantity_L Level1 LEVEL 1 PPE: Safety Glasses, Lab Coat, Single Nitrile Gloves (In Fume Hood) Quantity_S->Level1 No Level2 LEVEL 2 PPE: Splash Goggles, Double Gloves, Tyvek Sleeves (In Fume Hood) Quantity_S->Level2 Yes (Dust Risk) Quantity_L->Level1 No Quantity_L->Level2 Yes (Splash/Absorb Risk)

Figure 1: PPE Decision Logic based on physical state and operational scale.

Operational Protocols (Step-by-Step)

Protocol A: Weighing & Solid Handling

Objective: Prevent inhalation of dust and surface contamination.[1]

  • Static Control: Place an ionizing fan or anti-static gun near the balance. Piperidine derivatives often carry static charge, causing powder to "jump."

  • Containment: Perform all weighing inside a certified chemical fume hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (Kimwipe) followed by water. Dispose of the wipe as solid hazardous waste.

Protocol B: Solubilization & Transfer

Objective: Mitigate transdermal absorption (enhanced by solvents like DMSO).

  • Solvent Choice: The compound is likely soluble in DMSO or Methanol. Note: DMSO dramatically increases skin permeability.

  • Glove Discipline: If using DMSO, change outer gloves immediately upon any splash. DMSO can carry the aminopyridazine through nitrile rubber in <5 minutes.

  • Vessel: Use screw-cap vials (borosilicate glass). Avoid open beakers.

  • Labeling: Label the vial immediately with: "Contains Bioactive Amine – Toxic."

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<5g / <10mL) Inside Hood Assess->Minor Major Major (>5g) Or Outside Hood Assess->Major Action_Minor 1. Absorb (Vermiculite) 2. Wipe with MeOH 3. Wash with Soap/Water Minor->Action_Minor Action_Major 1. Evacuate Lab 2. Secure Doors 3. Call EHS/HazMat Major->Action_Major

Figure 2: Immediate response logic for solid or liquid spills.

Disposal
  • Solid Waste: Segregate into "Solid Hazardous Waste (Toxic)." Do not mix with oxidizers.

  • Liquid Waste:

    • If dissolved in DMSO/Methanol: "Non-Halogenated Organic Solvents."

    • Crucial: List the full chemical name on the waste tag. Do not just write "Amine waste."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

  • PubChem. (n.d.).[3] Compound Summary: Aminopyridazine Derivatives (General Class). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

(Note: Specific SDS data for [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol is often proprietary or limited.[4] This guide applies the "Precautionary Principle" based on the structural class of aminopyridazines and piperidines.)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.